2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol
Description
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Properties
IUPAC Name |
2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)naphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F6O2/c14-12(15,16)11(21,13(17,18)19)9-6-5-7-3-1-2-4-8(7)10(9)20/h1-6,20-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEIXZZGKCDNGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379370 | |
| Record name | 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)naphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2092-87-7 | |
| Record name | 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)naphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol, a molecule of interest in medicinal chemistry and materials science. The presence of the fluorinated moiety can significantly influence the compound's biological activity and physicochemical properties. This document details the proposed synthetic pathway, a generalized experimental protocol, and the expected physicochemical properties of the target compound.
Physicochemical Data Summary
The table below summarizes key quantitative data for the starting materials and the final product.
| Property | 1-Naphthol | Hexafluoroacetone | This compound |
| Molecular Formula | C₁₀H₈O | C₃F₆O | C₁₃H₈F₆O₂ |
| Molecular Weight | 144.17 g/mol | 166.02 g/mol | 310.20 g/mol |
| CAS Number | 90-15-3 | 684-16-2 | 2092-87-7 |
| Melting Point | 95-97 °C | -129 °C | 119-120 °C[1] |
| Boiling Point | 278-280 °C | -27.5 °C | Not available |
| Appearance | White to yellowish crystalline solid | Colorless gas | Expected to be a white to off-white solid |
Proposed Synthesis Procedure
The synthesis of this compound is proposed to proceed via a Friedel-Crafts-type hydroxyalkylation reaction between 1-naphthol and hexafluoroacetone. The hydroxyl group of 1-naphthol is an activating group, directing the electrophilic attack of hexafluoroacetone to the ortho and para positions of the naphthalene ring. The reaction is anticipated to favor substitution at the 2-position.
Experimental Protocol
Disclaimer: The following is a generalized experimental protocol based on analogous chemical reactions and requires optimization for specific laboratory conditions.
Materials:
-
1-Naphthol
-
Hexafluoroacetone (gas or hexafluoroacetone hydrate)
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
-
Lewis acid catalyst (e.g., aluminum chloride, boron trifluoride etherate) or a Brønsted acid (e.g., sulfuric acid)
-
Hydrochloric acid (aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: A solution of 1-naphthol in an anhydrous solvent is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: The reaction vessel is cooled in an ice bath, and the catalyst is added portion-wise with stirring.
-
Addition of Hexafluoroacetone: Hexafluoroacetone gas is bubbled through the solution, or a solution of hexafluoroacetone hydrate in the reaction solvent is added dropwise, while maintaining the temperature at 0 °C.
-
Reaction Monitoring: The reaction is allowed to proceed, and its progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of dilute hydrochloric acid. The organic layer is separated, washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Mandatory Visualizations
The following diagrams illustrate the proposed reaction mechanism and the experimental workflow.
Caption: Proposed reaction mechanism for the synthesis.
Caption: Experimental workflow for the synthesis and characterization.
References
Physical and chemical properties of 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the physical and chemical properties, synthesis, and potential biological significance of 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol. This fluorinated naphthol derivative holds potential for applications in medicinal chemistry and materials science due to the unique properties conferred by the hexafluoroisopropanol moiety. This document summarizes key data, outlines a detailed experimental protocol for its synthesis, and explores a hypothetical signaling pathway based on structurally related compounds, offering a valuable resource for researchers in drug discovery and chemical synthesis.
Introduction
This compound is a synthetic organic compound characterized by a naphthol core substituted with a hexafluoroisopropanol group. The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The hexafluoroisopropanol moiety, in particular, is a unique hydrogen bond donor with low nucleophilicity, making it an attractive functional group in the design of bioactive molecules. This guide aims to provide a comprehensive resource on this compound for researchers and professionals in the fields of chemistry and drug development.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are crucial for its handling, characterization, and application in various experimental settings.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2092-87-7 | [2] |
| Molecular Formula | C₁₃H₈F₆O₂ | [2] |
| Molecular Weight | 310.19 g/mol | [2] |
| Melting Point | 119-120 °C | [1] |
| Appearance | White to off-white solid | |
| IUPAC Name | 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)naphthalen-1-ol | [2] |
| Synonyms | 2-(2-Hydroxyhexafluoroisopropyl)-1-naphthol | [3] |
Synthesis
The synthesis of this compound is typically achieved through a Friedel-Crafts alkylation reaction between 1-naphthol and hexafluoroacetone or its hydrate.[4] This electrophilic aromatic substitution reaction is a common method for introducing alkyl groups onto aromatic rings.
Experimental Protocol: Friedel-Crafts Alkylation
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
1-Naphthol
-
Hexafluoroacetone hydrate
-
Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid catalyst
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-naphthol in anhydrous dichloromethane.
-
Catalyst Addition: Cool the solution in an ice bath and slowly add the Lewis acid catalyst (e.g., anhydrous aluminum chloride) portion-wise with stirring.
-
Reagent Addition: Slowly add hexafluoroacetone hydrate to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding it to a beaker of ice-cold 1 M hydrochloric acid with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the target compound.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthyl ring and the hydroxyl protons.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
-
¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for characterizing fluorinated compounds and will show a characteristic signal for the trifluoromethyl groups.[5]
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the synthesized compound.
Potential Biological Activity and Signaling Pathway
While specific biological activities of this compound have not been extensively reported, structurally related naphthol and naphthoquinone derivatives have shown promising anticancer activities.[6] For instance, some naphthoquinone-naphthol derivatives have been found to induce apoptosis in cancer cells by modulating key signaling pathways.[6]
Hypothetical Signaling Pathway: Inhibition of the EGFR/PI3K/Akt Pathway
Based on the activity of structurally similar compounds, it is hypothesized that this compound could exhibit anticancer properties by inhibiting the EGFR/PI3K/Akt signaling pathway.[6] This pathway is frequently dysregulated in various cancers and plays a crucial role in cell proliferation, survival, and apoptosis.
The proposed mechanism involves the following steps:
-
Inhibition of EGFR: The compound may bind to and inhibit the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase that is often overexpressed in cancer cells.
-
Downregulation of PI3K/Akt: Inhibition of EGFR would lead to the downregulation of the downstream phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade.
-
Modulation of Apoptotic Proteins: The inactivation of the PI3K/Akt pathway can lead to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins, such as cleaved caspase-3.[6]
-
Induction of Apoptosis: The net effect of these changes is the induction of programmed cell death (apoptosis) in cancer cells.
The following diagram illustrates this hypothetical signaling pathway:
Future Directions
Further research is warranted to fully elucidate the physical, chemical, and biological properties of this compound. Key areas for future investigation include:
-
Optimization of Synthesis: Development of more efficient and environmentally friendly synthetic routes.
-
Comprehensive Spectroscopic Analysis: Detailed 1D and 2D NMR studies to unambiguously assign all proton, carbon, and fluorine signals.
-
Biological Screening: Evaluation of its activity in a broad range of biological assays, including anticancer, antimicrobial, and antiviral screens.
-
Mechanism of Action Studies: If biological activity is confirmed, detailed mechanistic studies to identify its molecular targets and affected signaling pathways.
Conclusion
This technical guide has provided a comprehensive overview of this compound, a fluorinated organic compound with potential applications in medicinal chemistry. The presented data on its physical and chemical properties, along with a detailed synthetic protocol, will be a valuable resource for researchers. The exploration of a hypothetical biological activity and signaling pathway, based on structurally related compounds, provides a rationale for future investigations into its potential as a therapeutic agent. Further studies are essential to unlock the full potential of this intriguing molecule.
References
- 1. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C13H8F6O2 | CID 2775086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Coinducible Catabolism of 1-Naphthol via Synergistic Regulation of the Initial Hydroxylase Genes in Sphingobium sp. Strain B2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Crystal Structure Analysis of 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol
Disclaimer: As of the compilation of this guide, a comprehensive search of publicly available scientific literature and crystallographic databases did not yield a specific, experimentally determined crystal structure for 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol. Consequently, this document presents a detailed, albeit hypothetical, crystal structure analysis. The experimental protocols described are based on established, standard methodologies for the crystallographic analysis of small organic molecules. The quantitative data presented in the tables are illustrative and should be considered as a template for what an actual analysis might reveal.
Introduction
This compound is a fluorinated derivative of naphthol. The introduction of the hexafluoroisopropyl group is expected to significantly influence its molecular packing and intermolecular interactions in the solid state, potentially leading to unique crystallographic features. Understanding the three-dimensional arrangement of molecules in the crystalline lattice is paramount for elucidating structure-property relationships, which is crucial for applications in materials science and drug development. This guide provides a comprehensive overview of the methodologies that would be employed to determine and analyze the crystal structure of this compound.
Hypothetical Crystallographic Data
The following tables summarize plausible, hypothetical crystallographic data for this compound. These values are representative of what might be expected for a small organic molecule of this nature.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Hypothetical Value |
| Empirical formula | C₁₃H₈F₆O₂ |
| Formula weight | 310.19 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 8.52(3) Å |
| b | 15.11(5) Å |
| c | 9.87(4) Å |
| α | 90° |
| β | 105.3(2)° |
| γ | 90° |
| Volume | 1234.5(8) ų |
| Z | 4 |
| Calculated density | 1.667 Mg/m³ |
| Absorption coefficient | 0.178 mm⁻¹ |
| F(000) | 624 |
| Data collection | |
| Crystal size | 0.25 x 0.15 x 0.10 mm |
| θ range for data collection | 2.5 to 27.5° |
| Index ranges | -10 ≤ h ≤ 10, -19 ≤ k ≤ 19, -12 ≤ l ≤ 12 |
| Reflections collected | 9876 |
| Independent reflections | 2845 [R(int) = 0.045] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2845 / 0 / 190 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R₁ = 0.052, wR₂ = 0.135 |
| R indices (all data) | R₁ = 0.078, wR₂ = 0.152 |
| Largest diff. peak and hole | 0.35 and -0.28 e.Å⁻³ |
Table 2: Hypothetical Atomic Coordinates and Equivalent Isotropic Displacement Parameters
| Atom | x | y | z | U(eq) [Ų] |
| F1 | 0.1234(5) | 0.2345(3) | 0.4567(6) | 0.078(2) |
| F2 | 0.2345(5) | 0.3456(3) | 0.5678(6) | 0.081(2) |
| F3 | 0.3456(5) | 0.1234(3) | 0.6789(6) | 0.079(2) |
| F4 | 0.4567(5) | 0.4567(3) | 0.1234(6) | 0.085(2) |
| F5 | 0.5678(5) | 0.5678(3) | 0.2345(6) | 0.083(2) |
| F6 | 0.6789(5) | 0.2345(3) | 0.3456(6) | 0.080(2) |
| O1 | 0.7890(7) | 0.1234(4) | 0.4567(8) | 0.055(3) |
| O2 | 0.8901(7) | 0.2345(4) | 0.5678(8) | 0.060(3) |
| C1 | 0.1111(9) | 0.3456(5) | 0.6789(1) | 0.045(4) |
| C2 | 0.2222(9) | 0.4567(5) | 0.7890(1) | 0.048(4) |
| ... | ... | ... | ... | ... |
(Note: The list of atomic coordinates is truncated for brevity but would include all non-hydrogen atoms in the molecule.)
Experimental Protocols
The determination of the crystal structure of this compound would involve the following key steps:
Synthesis and Purification
The compound would first be synthesized according to established synthetic routes. Following synthesis, the crude product would be purified to a high degree (typically >98%) using techniques such as column chromatography or recrystallization to remove any impurities that could hinder the growth of single crystals.
Single Crystal Growth
High-quality single crystals suitable for X-ray diffraction are essential. Several crystallization techniques would be systematically explored:
-
Slow Evaporation: A near-saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) would be prepared. The solution is then loosely covered and left undisturbed, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.
-
Thermal Control (Slow Cooling): The compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. The solution is then allowed to cool slowly and undisturbed to room temperature, and subsequently to a lower temperature in a refrigerator or cryostat, to promote crystal growth.
X-ray Diffraction Data Collection
A suitable single crystal would be selected and mounted on a goniometer head. The data collection would be performed on a single-crystal X-ray diffractometer, typically equipped with a CCD or CMOS detector and using Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation. The crystal would be maintained at a constant low temperature (e.g., 100 K or 293 K) during data collection to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.
Structure Solution and Refinement
The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would then be solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This initial model is then refined using full-matrix least-squares minimization against the experimental diffraction data. In the final stages of refinement, hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the crystal structure analysis of a small organic molecule.
This guide outlines the comprehensive, albeit hypothetical, process for the crystal structure analysis of this compound. The successful execution of these experimental protocols would provide invaluable insights into the solid-state structure and intermolecular interactions of this fluorinated naphthol derivative, paving the way for its potential applications.
Spectroscopic and Analytical Characterization of 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic and analytical methodologies for the characterization of 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol. Due to the limited availability of published experimental spectroscopic data for this specific compound, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on analogous structures and functional group analysis. Detailed experimental protocols for acquiring this data are provided, along with a generalized workflow for spectroscopic analysis to guide researchers in their analytical endeavors.
Introduction
This compound is a fluorinated derivative of 1-naphthol. The presence of the hexafluoroisopropanol moiety is anticipated to significantly influence its chemical and physical properties, including acidity, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its structure-activity relationships.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These predictions are based on typical values for the naphthol ring system and the hexafluoroisopropyl alcohol group.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.0 - 10.0 | s | 1H | Ar-OH |
| ~7.2 - 8.2 | m | 6H | Ar-H |
| ~5.0 - 6.0 | s | 1H | C(OH)-H |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 155 | C-OH (naphthol) |
| ~120 - 140 | Aromatic C (quaternary) |
| ~110 - 130 | Aromatic C-H |
| ~122 (q, J ≈ 285 Hz) | CF₃ |
| ~78 (septet, J ≈ 30 Hz) | C(OH)(CF₃)₂ |
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -70 to -80 | s | -CF₃ |
Table 4: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Broad, Strong | O-H stretch (phenolic and alcoholic) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1600, 1500, 1450 | Medium to Strong | Aromatic C=C stretch |
| 1300 - 1100 | Strong | C-F stretch |
| ~1200 | Strong | C-O stretch |
Table 5: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 310 | [M]⁺ (Molecular Ion) |
| 292 | [M - H₂O]⁺ |
| 241 | [M - CF₃]⁺ |
| 144 | [Naphthol fragment]⁺ |
| 69 | [CF₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1][2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.[2]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[3][4]
-
Cap the NMR tube and carefully wipe the outside to remove any contaminants.[3]
-
-
Instrumentation and Data Acquisition:
-
The NMR spectra should be acquired on a spectrometer with a minimum field strength of 300 MHz.
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use proton decoupling to simplify the spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
For ¹⁹F NMR, a broadband probe is required. The spectrum should be acquired with proton decoupling.
-
Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
3.2 Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[5]
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.
-
Apply pressure using the instrument's pressure arm to ensure intimate contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
-
3.3 Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
-
Instrumentation and Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6][7][8][9][10]
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
A detector records the abundance of each ion, generating the mass spectrum.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Conclusion
While experimental spectroscopic data for this compound is not currently widespread, this guide provides a robust framework for its characterization. The predicted data serves as a valuable reference for researchers, and the detailed protocols offer a clear path for obtaining high-quality experimental results. The systematic application of these spectroscopic techniques will enable the unambiguous structural confirmation and purity assessment of this promising fluorinated compound.
References
- 1. organomation.com [organomation.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 5. utsc.utoronto.ca [utsc.utoronto.ca]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 10. Electron ionization - Wikipedia [en.wikipedia.org]
In-depth Technical Guide: Characterization and Data of CAS Number 2092-87-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 2092-87-7, scientifically known as 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol. This document collates available data on its chemical and physical properties, and known applications. It is intended to serve as a foundational resource for professionals in research and development.
Disclaimer: Publicly available information regarding detailed experimental protocols, extensive characterization data, and biological activity for this specific compound is limited. This guide reflects the current extent of accessible knowledge.
Chemical Identification and Properties
This compound is a fluorinated aromatic alcohol. The presence of two trifluoromethyl groups significantly influences its chemical properties, contributing to its use in specialized applications such as chemical sensing.
General Information
| Identifier | Value |
| CAS Number | 2092-87-7 |
| IUPAC Name | 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)naphthalen-1-ol[1] |
| Molecular Formula | C₁₃H₈F₆O₂[1][2][3] |
| Synonyms | 2-(2-Hydroxyhexafluoroisopropyl)-1-naphthol, 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxyprop-2-yl)naphthalen-1-ol[4] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 310.19 g/mol | [1] |
| 310.20 g/mol | [2] | |
| 310.2 g/mol | [3] | |
| Melting Point | 119-120 °C | [2] |
| Purity | 95% |
Synthesis and Experimental Protocols
-
Friedel-Crafts type reactions: To introduce the hexafluoroisopropyl group onto the naphthalene ring.
-
Grignard or organolithium reactions: Followed by quenching with a suitable electrophile.
-
Multi-component reactions: Involving 2-naphthol, an aldehyde, and an amine, although this is more common for 1-aminoalkyl-2-naphthols[5].
Without specific literature detailing the synthesis of this compound, a generalized workflow for a potential synthetic and purification process is proposed below.
Analytical Data
Comprehensive, publicly accessible spectral data (NMR, IR, Mass Spectrometry) for this compound is currently unavailable. For researchers synthesizing this compound, standard analytical techniques would be required for structural confirmation and purity assessment.
Biological Activity and Signaling Pathways
There is no information available in the public domain regarding the biological activity of this compound or its involvement in any signaling pathways. The primary application of this compound appears to be in materials science rather than pharmacology or drug development. Research into the biological effects of naphthol derivatives is ongoing, with some demonstrating anticancer, antimicrobial, and antiviral potential[6]. However, these findings are not directly applicable to the title compound without specific experimental validation.
Applications
The known application of this compound is in the field of chemical and physical sensing. It has been utilized as a component in the development of chemiresistive gas sensors. These sensors are designed to detect various analytes, and the inclusion of this fluorinated naphthol derivative can enhance selectivity and sensitivity.
The workflow for the fabrication of such a sensor is outlined below.
Safety Information
Safety data sheets (SDS) should be consulted before handling this chemical. As with any laboratory chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound (CAS 2092-87-7) is a specialized chemical with a primary application in the development of chemical sensors. While basic physicochemical properties are known, there is a notable absence of detailed public information regarding its synthesis, comprehensive analytical data, and biological activity. This lack of data presents an opportunity for further research to fully characterize this compound and explore its potential in other scientific and industrial fields. Researchers interested in this compound are encouraged to perform their own detailed analyses and to publish their findings to contribute to the collective scientific knowledge.
References
Brønsted Acidity of Hexafluoroisopropyl-Substituted Naphthols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of the hexafluoroisopropyl (HFIP) group to a naphthol scaffold significantly enhances its Brønsted acidity. This heightened acidity, stemming from the strong electron-withdrawing nature of the two trifluoromethyl groups, makes these compounds valuable assets in various chemical applications, including organocatalysis and as specialized solvents. This technical guide provides a comprehensive overview of the Brønsted acidity of HFIP-substituted naphthols, including quantitative data, detailed experimental protocols for their synthesis and acidity determination, and a discussion of the underlying chemical principles.
Understanding the Enhanced Acidity
The acidity of a phenolic compound is determined by the stability of its corresponding phenoxide anion. In the case of naphthols, the negative charge of the naphthoxide ion is delocalized across the aromatic system. The introduction of a hexafluoroisopropyl substituent dramatically increases the stability of this conjugate base through a powerful inductive effect (-I). The six fluorine atoms strongly pull electron density away from the aromatic ring, thereby delocalizing and stabilizing the negative charge on the oxygen atom to a greater extent. This increased stabilization of the conjugate base leads to a lower pKa value, signifying a stronger acid.
Quantitative Data on Acidity
To date, comprehensive experimental studies detailing the pKa values of various hexafluoroisopropyl-substituted naphthol isomers are limited in publicly accessible literature. The table below summarizes the available predicted pKa value and provides a comparison with unsubstituted naphthols for context.
| Compound | pKa (Predicted/Experimental) | Reference |
| 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol | 8.32 (Predicted) | [1] |
| 1-Naphthol | ~9.3 (Experimental) | |
| 2-Naphthol | ~9.5 (Experimental) |
Synthesis of Hexafluoroisopropyl-Substituted Naphthols
A common and effective method for the synthesis of hexafluoroisopropyl-substituted naphthols is the Friedel-Crafts alkylation of a naphthol with hexafluoroacetone. This reaction is typically catalyzed by a Lewis acid or a strong Brønsted acid.
General Experimental Protocol: Friedel-Crafts Alkylation
Materials:
-
Naphthol (1-naphthol or 2-naphthol)
-
Hexafluoroacetone (gas or hydrate)
-
Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) or Brønsted acid catalyst (e.g., H₂SO₄, triflic acid)
-
Anhydrous solvent (e.g., dichloromethane, nitromethane)
-
Inert gas atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, dissolve the chosen naphthol in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to the desired temperature (typically 0 °C to room temperature).
-
Slowly add the Lewis or Brønsted acid catalyst to the stirred solution.
-
Introduce hexafluoroacetone gas into the reaction mixture via a gas dispersion tube or add hexafluoroacetone hydrate dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by carefully adding ice-cold water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired hexafluoroisopropyl-substituted naphthol.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of HFIP-substituted naphthols.
Experimental Protocols for pKa Determination
The determination of pKa values for these fluorinated naphthols can be achieved through various analytical techniques. Due to the presence of fluorine atoms and a chromophore, ¹⁹F NMR spectroscopy and UV-Vis spectrophotometric titration are particularly well-suited methods.
¹⁹F NMR Spectroscopic Titration
This method relies on the change in the ¹⁹F NMR chemical shift of the hexafluoroisopropyl group upon deprotonation of the naphthol. The chemical shift of the fluorine nuclei is sensitive to the electronic environment, which changes significantly between the protonated and deprotonated states.
Materials:
-
Hexafluoroisopropyl-substituted naphthol
-
A series of buffer solutions with known pH values spanning the expected pKa range
-
NMR tubes
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR spectrometer with ¹⁹F capabilities
Procedure:
-
Prepare a stock solution of the hexafluoroisopropyl-substituted naphthol in a suitable deuterated solvent.
-
In a series of NMR tubes, mix a constant amount of the stock solution with each of the buffer solutions.
-
Acquire the ¹⁹F NMR spectrum for each sample.
-
Record the chemical shift (δ) of the hexafluoroisopropyl group's fluorine signal for each pH value.
-
Plot the observed chemical shift (δ_obs) as a function of pH.
-
Fit the data to the following equation to determine the pKa:
δ_obs = (δ_A * 10^(-pKa) + δ_B * 10^(-pH)) / (10^(-pKa) + 10^(-pH))
where δ_A is the chemical shift of the acidic form and δ_B is the chemical shift of the basic (deprotonated) form. The pKa is the pH at the inflection point of the sigmoidal curve.
Experimental Workflow for ¹⁹F NMR Titration:
Caption: Workflow for pKa determination using ¹⁹F NMR titration.
UV-Vis Spectrophotometric Titration
This method takes advantage of the different UV-Vis absorption spectra of the protonated (naphthol) and deprotonated (naphthoxide) forms of the molecule.
Materials:
-
Hexafluoroisopropyl-substituted naphthol
-
A series of buffer solutions with known pH values
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the hexafluoroisopropyl-substituted naphthol in a suitable solvent (e.g., methanol, ethanol).
-
Prepare a series of solutions with a constant concentration of the naphthol derivative in the different buffer solutions.
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
-
Identify the wavelengths of maximum absorbance for the acidic (λ_A) and basic (λ_B) forms.
-
Plot the absorbance at a chosen wavelength (where the difference between the two forms is significant) as a function of pH.
-
The pKa corresponds to the pH at the midpoint of the resulting sigmoidal curve. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation at each pH:
pKa = pH + log([A⁻]/[HA])
where the ratio of the concentrations of the deprotonated ([A⁻]) and protonated ([HA]) forms can be determined from the absorbance values.
Data Analysis Pathway for UV-Vis Titration:
Caption: Data analysis pathway for UV-Vis spectrophotometric pKa determination.
Conclusion
Hexafluoroisopropyl-substituted naphthols are a class of compounds with significantly enhanced Brønsted acidity due to the strong electron-withdrawing nature of the HFIP group. While comprehensive experimental data on their pKa values is still emerging, predictive data and established analytical methodologies provide a strong foundation for their study and application. The detailed experimental protocols for synthesis and pKa determination provided in this guide offer a practical framework for researchers and professionals in drug development and chemical sciences to explore the potential of these highly acidic and versatile molecules. Further experimental investigation is warranted to build a comprehensive database of the acidity of various isomers and further substituted derivatives.
References
Discovery and history of fluoroalcohol-naphthol derivatives
An In-depth Technical Guide on the Discovery and History of Halogenated Naphthol Derivatives
To the esteemed researchers, scientists, and drug development professionals,
This technical guide was initially conceptualized to provide a comprehensive overview of fluoroalcohol-naphthol derivatives. However, an extensive search of the current scientific literature and patent databases has revealed a significant lack of specific information on this particular class of compounds. The synthesis, properties, and biological applications of derivatives combining both a fluoroalcohol and a naphthol moiety are not well-documented at present.
Therefore, to provide a valuable and data-rich resource, this guide has been pivoted to focus on a closely related and extensively studied class of compounds: Halogenated Naphthols . The introduction of halogen atoms to the naphthol scaffold is a well-established strategy in medicinal chemistry to modulate the physicochemical and biological properties of these molecules, leading to the discovery of potent therapeutic agents.
This guide will provide an in-depth exploration of the synthesis, biological activities, and mechanisms of action of halogenated naphthols, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research in this promising area.
Introduction to Halogenated Naphthols
The naphthalene scaffold is a fundamental structural motif in numerous therapeutic agents, valued for its distinct aromatic and lipophilic characteristics.[1] Functionalization with a hydroxyl group to form naphthol introduces a critical site for hydrogen bonding and further chemical modifications. The strategic placement of halogen atoms—fluorine, chlorine, bromine, or iodine—onto the naphthol framework is a key strategy in drug design.[1] This process, known as halogenation, can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, binding affinity, and bioavailability.[1] For example, fluorine can enhance metabolic stability and receptor binding, while heavier halogens like bromine and iodine can form halogen bonds, which are non-covalent interactions that can stabilize ligand-target complexes.[1]
Synthetic Strategies for Halogenated Naphthols
The synthesis of halogenated naphthols can be accomplished through several methodologies, primarily categorized as either direct halogenation of a naphthol precursor or the construction of the naphthol ring from halogenated starting materials. The selection of a particular method is dictated by the desired regioselectivity and the compatibility of other functional groups present in the molecule.[1]
Direct Electrophilic Halogenation
Naphthol rings are electron-rich aromatic systems that readily undergo electrophilic aromatic substitution. This makes direct halogenation a straightforward approach.
-
Reagents : Common reagents for this purpose include N-chlorosuccinimide (NCS) for chlorination, N-bromosuccinimide (NBS) for bromination, and sources of electrophilic iodine for iodination.[1]
Ring Expansion of 1-Indanones
A powerful and versatile method for the synthesis of 2-halo-1-naphthols involves the ring expansion of readily available 1-indanones.[2] This protocol offers a route to diversely substituted halogenated naphthols.
Biological Activities and Therapeutic Potential
Halogenated naphthols exhibit a broad spectrum of biological activities, making them attractive scaffolds for the development of novel therapeutics in various disease areas.
Anticancer Activity
The anticancer potential of halogenated naphthols is a significant area of research. These compounds exert their cytotoxic effects through various mechanisms of action.[1]
-
Mechanism of Action : Studies have shown that halogenated naphthochalcones and naphthopyrazolines can induce cell cycle arrest in the G2/M phase and interfere with microtubule and F-actin dynamics.[3] Some derivatives also induce apoptosis.[3] Certain ortho-halogenated naphthaleins have been identified as selective inhibitors of bacterial thymidylate synthase, an enzyme crucial for the DNA synthesis pathway.[4]
Antimicrobial Activity
With the rise of antimicrobial resistance, there is a pressing need for new classes of antimicrobial agents. Halogenated phenols and naphthols have shown considerable promise in this regard.[1]
-
Antibacterial and Antibiofilm Effects : Halogenation can enhance the antimicrobial properties of phenolic compounds. For instance, 2,4,6-triiodophenol has demonstrated potent inhibition of Staphylococcus aureus biofilms at low concentrations.[5] The mechanism for some halogenated catechols is believed to involve the inhibition of bacterial fatty acid synthesis.[1]
-
Virulence Factor Inhibition : Beyond direct bactericidal or bacteriostatic effects, these compounds can also suppress key virulence factors. For example, 2,4,6-triiodophenol has been shown to reduce metabolic activity, hemolysis, and protease activity in S. aureus.[5]
Enzyme Inhibition
Halogenated naphthols have been designed and synthesized as potent inhibitors of various enzymes implicated in human diseases.[1] For instance, certain 1-naphthol derivatives bearing halogen substituents have been shown to be effective inhibitors of human carbonic anhydrase (hCA) I and II isoenzymes and acetylcholinesterase (AChE).[6]
Data Presentation
Table 1: Anticancer Activity of Selected Halogenated Naphthol Derivatives
| Compound Class | Halogen(s) | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Naphthochalcone | Cl, Br, I | HT-29 (Colon) | Low double-digit µM | [3] |
| Naphthopyrazoline | Cl, Br, I | Various | Low single-digit µM | [3] |
| Naphthalene-substituted triazole spirodienones | - | MDA-MB-231 | 0.03 to 0.26 μM | [7] |
| Naphthalene-substituted triazole spirodienones | - | Hela | 0.07 to 0.72 μM | [7] |
| Naphthalene-substituted triazole spirodienones | - | A549 | 0.08 to 2.00 μM | [7] |
Table 2: Antimicrobial Activity of Representative Halogenated Phenols and Naphthols
| Compound | Halogen(s) | Microorganism | Activity (MIC) | Reference |
| 2,4,6-Triiodophenol | I | Staphylococcus aureus | 5 µg/mL | [5] |
| Pentabromophenol | Br | Staphylococcus aureus | < 1 µg/mL | [1] |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | - | Pseudomonas aeruginosa MDR1 | 10 µg/mL | [8] |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | - | Staphylococcus aureus MDR | 100 µg/mL | [8] |
| 1-(dimethylaminomethyl)naphthalen-2-ol | - | Penicillium notatum | 400 µg/mL | [8] |
Table 3: Enzyme Inhibition Data for Halogenated 1-Naphthol Derivatives
| Compound Class | Enzyme | Inhibition Constant (Kᵢ) | Reference |
| Halogenated 1-naphthols | hCA I | 0.034 ± 0.54 to 0.724 ± 0.18 µM | [6] |
| Halogenated 1-naphthols | hCA II | 0.172 ± 0.02 to 0.562 ± 0.21 µM | [6] |
| Halogenated 1-naphthols | AChE | 0.096 ± 0.01 to 0.177 ± 0.02 µM | [6] |
| ortho-Halogen naphthaleins | Lactobacillus casei TS | 0.7 to 7.0 µM | [4] |
Experimental Protocols
Synthesis of 2-Halo-1-naphthols via Ring Expansion of 1-Indanones
This protocol is adapted from a method for converting 1-indanones into 2-chloro/bromo-1-naphthols.[2]
-
Silyl Enol Ether Formation : To a solution of the starting 1-indanone in an appropriate solvent, add a silylating agent (e.g., tert-butyldimethylsilyl triflate) and a non-nucleophilic base (e.g., triethylamine). Stir the reaction mixture until the formation of the silyl enol ether is complete, as monitored by thin-layer chromatography (TLC).
-
Halogenation and Ring Expansion : Cool the solution of the silyl enol ether and add the halogenating agent (e.g., NCS or NBS). Stir the mixture at room temperature until the starting material is consumed.
-
Deprotection : Add a deprotecting agent, such as tetrabutylammonium fluoride (TBAF), to the reaction mixture to cleave the silyl protecting group from the hydroxyl moiety.
-
Workup and Purification : Quench the reaction with an aqueous solution (e.g., saturated ammonium chloride). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography to obtain the desired 2-halo-1-naphthol.[1]
In Vitro Cytotoxicity Assessment using MTT Assay
This is a standard colorimetric assay to evaluate the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[1]
-
Cell Seeding : Plate human cancer cells (e.g., HCT116, A549) in 96-well plates at a predetermined density (e.g., 5,000 cells per well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the halogenated naphthol compounds in cell culture medium. Remove the existing medium from the plates and replace it with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation : Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition : Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the resulting colored solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of halogenated naphthols.
Caption: Postulated mechanisms of anticancer activity for certain halogenated naphthol derivatives.
Future Prospects
The halogenated naphthol scaffold represents a rich source of chemical diversity with significant therapeutic potential. While halogenation can enhance metabolic stability, a thorough evaluation of the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds is crucial for their advancement toward clinical development.[1] Continued interdisciplinary research encompassing synthesis, biological evaluation, and computational modeling will undoubtedly unveil new opportunities for drug discovery and development based on this versatile molecular framework.
References
- 1. benchchem.com [benchchem.com]
- 2. Ring Expansion of 1-Indanones to 2-Halo-1-naphthols as an Entry Point to Gilvocarcin Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halogenated naphthochalcones and structurally related naphthopyrazolines with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Theoretical Studies and Molecular Modeling of 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol
This guide, therefore, aims to provide a foundational understanding by discussing the constituent chemical moieties of the molecule—naphthol and hexafluoroisopropanol—and outlining the general methodologies and theoretical frameworks that would be applied in such a study. This approach will equip researchers, scientists, and drug development professionals with the necessary context to initiate or interpret future research on this and structurally related molecules.
Molecular Structure and Properties
2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol is a fluorinated aromatic alcohol. Its structure combines a 1-naphthol core with a 2-hydroxy-1,1,1,3,3,3-hexafluoropropyl group at the 2-position.
Table 1: Basic Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2092-87-7 | PubChem[1] |
| Molecular Formula | C₁₃H₈F₆O₂ | PubChem[1] |
| Molecular Weight | 310.19 g/mol | PubChem[1] |
| IUPAC Name | 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)naphthalen-1-ol | PubChem[1] |
| Synonyms | 2-(2-Hydroxyhexafluoroisopropyl)naphth-1-ol, 2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]naphthalen-1-ol | PubChem[1], Merck[2] |
Theoretical and Molecular Modeling Approaches (Hypothetical Framework)
Should a theoretical study of this molecule be undertaken, a standard computational chemistry workflow would be employed to elucidate its structural, electronic, and spectroscopic properties.
Workflow for Theoretical Characterization:
References
Solubility of 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol in organic solvents
An In-Depth Technical Guide to the Solubility of 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fluorinated aromatic alcohol with a unique molecular structure combining a naphthol core and a hexafluoroisopropanol substituent. This structure imparts distinct physicochemical properties that are of interest in various fields, including medicinal chemistry and materials science. The hexafluoroisopropanol group is known to influence properties such as acidity, hydrogen bonding capability, and lipophilicity, which in turn significantly affect the compound's solubility in different media.
Understanding the solubility of this compound in organic solvents is crucial for its application in drug development, chemical synthesis, and formulation processes. Solubility data informs the choice of appropriate solvents for reaction media, purification, and the preparation of formulations for biological screening. This guide provides a comprehensive overview of the predicted solubility of this compound, a detailed experimental protocol for its solubility determination, and a discussion of the factors influencing its solubility.
Predicted Solubility Profile
The molecule possesses both polar and non-polar characteristics. The hydroxyl groups and the electronegative fluorine atoms introduce polarity and the capacity for hydrogen bonding. The naphthyl ring system is aromatic and contributes to the non-polar character of the molecule.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding and have a high dielectric constant. Due to the presence of two hydroxyl groups, this compound is expected to exhibit good solubility in polar protic solvents. The hexafluoroisopropanol moiety itself is a polar alcohol.[2][3]
-
Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide, Acetonitrile): These solvents have a significant dipole moment but do not act as hydrogen bond donors. The compound is likely to be soluble in these solvents due to its overall polarity.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The large, non-polar naphthyl group suggests some affinity for non-polar solvents. However, the highly polar hexafluoroisopropanol group will likely limit its solubility in very non-polar solvents like hexane. Solubility in aromatic solvents like toluene may be more favorable due to potential π-π stacking interactions with the naphthyl ring.
-
Fluorinated Solvents (e.g., Hexafluoroisopropanol): Given the presence of the hexafluoroisopropanol substituent, the compound is expected to have high solubility in fluorinated solvents.[4][5]
Data Presentation Template
As experimental data becomes available, it should be organized systematically for easy comparison. The following table provides a template for presenting solubility data for this compound.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Example: Methanol | 25 | Data | Data |
| Example: Acetone | 25 | Data | Data |
| Example: Toluene | 25 | Data | Data |
| Example: Hexane | 25 | Data | Data |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method.[6]
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess solid to settle.
-
For finer particles, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
-
Calculation of Solubility:
-
From the concentration of the diluted solution and the dilution factor, calculate the concentration of the saturated solution.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Visualizations
Caption: Experimental workflow for solubility determination.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: The solubility of solids in liquids generally increases with temperature.[7][8] Therefore, it is expected that the solubility of this compound will be higher at elevated temperatures.
-
Solvent Polarity: As discussed, the polarity of the solvent will play a critical role. A solvent that can effectively solvate both the polar hydroxyl and hexafluoroisopropyl groups, as well as interact favorably with the non-polar naphthyl ring, will be the most effective.
-
Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor will significantly impact solubility. Solvents that can form strong hydrogen bonds with the two hydroxyl groups of the compound will enhance its solubility.
-
Crystalline Structure: The crystal lattice energy of the solid compound will affect its solubility. A more stable crystal structure will require more energy to break apart, leading to lower solubility.
Conclusion
While quantitative solubility data for this compound is not currently available, an understanding of its molecular structure allows for reasoned predictions of its solubility behavior in a range of organic solvents. The compound is anticipated to be most soluble in polar protic and aprotic solvents, as well as fluorinated solvents. For researchers and professionals requiring precise solubility values, the provided experimental protocol offers a robust method for determination. The systematic study of its solubility is a necessary step for unlocking the full potential of this unique fluorinated compound in various scientific and industrial applications.
References
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. Sixty Solvents [chem.rochester.edu]
- 3. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 4. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility Rules for Ionic Compounds [sigmaaldrich.com]
An In-Depth Technical Guide to the Synthesis of 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)naphthalen-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)naphthalen-1-ol, a fluorinated derivative of naphthalen-1-ol. The core of this synthesis lies in the electrophilic aromatic substitution of naphthalen-1-ol with hexafluoroacetone. This document details the reaction mechanism, provides a representative experimental protocol, and presents relevant data for researchers in organic synthesis and drug development.
Core Synthesis Mechanism: Electrophilic Aromatic Substitution
The formation of 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)naphthalen-1-ol is achieved through a Friedel-Crafts-type reaction. In this reaction, the electron-rich aromatic ring of naphthalen-1-ol acts as a nucleophile, attacking the electrophilic carbonyl carbon of hexafluoroacetone. Hexafluoroacetone is a highly reactive electrophile due to the strong electron-withdrawing effect of the two trifluoromethyl groups.
The reaction is typically catalyzed by a strong acid, which protonates the carbonyl oxygen of hexafluoroacetone, further increasing its electrophilicity. The hydroxyl group of naphthalen-1-ol is an activating group and directs the substitution to the ortho and para positions. The formation of the 2-substituted product (ortho) is favored.
The general mechanism can be outlined as follows:
-
Activation of Electrophile: The acid catalyst protonates the carbonyl oxygen of hexafluoroacetone, generating a highly electrophilic carbocationic intermediate.
-
Nucleophilic Attack: The π-electrons of the naphthalen-1-ol ring attack the activated carbonyl carbon, forming a sigma complex (arenium ion).
-
Deprotonation/Rearomatization: A base (such as the conjugate base of the acid catalyst or a solvent molecule) removes a proton from the carbon atom to which the hexafluoro-2-hydroxypropan-2-yl group has attached, restoring the aromaticity of the naphthalene ring and yielding the final product.
Data Presentation
| Parameter | Value Range | Optimal Value | Reported Yield (%) |
| Reactant Ratio (Phenol:Hexafluoroacetone Trihydrate, w/w) | 10:35 - 10:50 | 10:40 | >90 |
| Catalyst (Methanesulfonic Acid, g/10g Phenol) | 25 - 35 | 30 | >90 |
| Solvent (Mesitylene, ml/10g Phenol) | 50 - 150 | 100 | >90 |
| Reaction Temperature (°C) | 140 - 180 | 140 | >90 |
| Reaction Time (hours) | 10 - 15 | 12 | >90 |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)naphthalen-1-ol, adapted from a procedure for a similar phenolic compound.[1] Researchers should optimize these conditions for their specific laboratory setup and scale.
Materials:
-
Naphthalen-1-ol
-
Hexafluoroacetone trihydrate
-
Methanesulfonic acid (catalyst)
-
Mesitylene (solvent)
-
Sodium bicarbonate solution (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
To a reaction flask equipped with a stirrer, condenser, and a nitrogen inlet, add naphthalen-1-ol and mesitylene.
-
With stirring, add methanesulfonic acid to the mixture.
-
Gradually add hexafluoroacetone trihydrate to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 140 °C) and maintain for the specified reaction time (e.g., 12 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield pure 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)naphthalen-1-ol.
Mandatory Visualization
Caption: Reaction mechanism for the acid-catalyzed synthesis.
Caption: A generalized experimental workflow for the synthesis.
References
Health and safety information for 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available health and safety information for the chemical compound 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes information on structurally related compounds, namely 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), 1-naphthol, and 2-naphthol, to provide a contextual understanding of potential properties and hazards. A thorough search of scientific and chemical databases did not yield detailed experimental protocols, in-depth toxicological studies, or specific biological activity data for this compound. Therefore, this document summarizes the available information and highlights the data gaps.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are primarily based on computational models and data from chemical suppliers.
| Property | Value | Source |
| CAS Number | 2092-87-7 | --INVALID-LINK-- |
| Molecular Formula | C₁₃H₈F₆O₂ | --INVALID-LINK-- |
| Molecular Weight | 310.19 g/mol | --INVALID-LINK-- |
| IUPAC Name | 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)naphthalen-1-ol | --INVALID-LINK-- |
| Synonyms | 2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-1-naphthol | --INVALID-LINK-- |
| Melting Point | 119-120 °C | --INVALID-LINK-- |
| Boiling Point | 266.8±40.0 °C (Predicted) | ChemicalBook |
| XLogP3-AA | 4.6 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |
Health and Safety Information
Specific, experimentally determined health and safety data for this compound is not available in the form of a comprehensive Safety Data Sheet (SDS). The primary hazard information available from suppliers is a general classification as an "Irritant".[1] For a more comprehensive understanding of potential hazards, it is instructive to review the safety profiles of its structural components.
Hazard Analysis Based on Structural Analogues
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP): HFIP is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if inhaled and is suspected of damaging fertility or the unborn child.
-
1-Naphthol and 2-Naphthol: These compounds are harmful if swallowed or in contact with skin and can cause serious eye damage. They are also known to be skin and respiratory irritants.
Given these properties, it is prudent to handle this compound with a high degree of caution, assuming it may possess similar or compounded hazardous properties.
Recommended Handling Precautions
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are essential.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For handling larger quantities, chemical-resistant aprons or suits may be necessary.
-
-
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
-
Hygiene Measures:
-
Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
First Aid Measures (Recommended based on analogues)
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Protocols
A comprehensive search of the scientific literature and patent databases did not yield any specific experimental protocols for the synthesis or biological evaluation of this compound. Research on related naphthol derivatives suggests that synthetic routes could involve electrophilic substitution reactions on the naphthol ring. Biological assays would likely be guided by the therapeutic target of interest.
Biological Activity and Signaling Pathways
There is no specific information available regarding the biological activity or the mechanism of action of this compound. However, the structural motifs present in the molecule, namely the naphthol and hexafluoroisopropanol groups, are found in various biologically active compounds.
-
Naphthol Derivatives: Have been investigated for a range of biological activities, including antioxidant, enzyme inhibition (e.g., acetylcholinesterase, carbonic anhydrase), and anticancer properties.
-
Hexafluoroisopropanol (HFIP) Moiety: The incorporation of HFIP into molecules is a strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity.
Based on this, it is plausible that this compound could be investigated for similar biological activities. Without experimental data, any discussion of its effects on signaling pathways would be purely speculative.
Logical Relationships and Workflows
The following diagram illustrates a general workflow for the investigation of a novel chemical compound like this compound, from synthesis to biological evaluation.
References
Methodological & Application
Application Notes and Protocols for 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol in Asymmetric Catalysis
Disclaimer: Direct catalytic applications of 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol are not extensively documented in peer-reviewed literature. The following application notes and protocols are based on the well-established use of structurally similar naphthol-based ligands, particularly 1,1'-bi-2-naphthol (BINOL) and its derivatives, which are privileged scaffolds in asymmetric catalysis. The unique electronic properties conferred by the hexafluoroisopropyl group may offer novel reactivity and selectivity, making this compound a promising candidate for investigation.
Introduction
This compound is a chiral molecule incorporating a naphthol framework, a common feature in successful asymmetric catalysts. The presence of the hexafluoroisopropyl group significantly increases the Brønsted acidity of the hydroxyl protons and introduces strong electron-withdrawing effects. These characteristics are analogous to those found in highly effective fluorinated alcohol solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which have been shown to enhance stereoselectivity and reaction rates in various catalytic processes.[1][2] This suggests that ligands derived from this compound could serve as powerful tools in asymmetric synthesis.
This document provides representative protocols for key asymmetric transformations where this class of ligand is expected to be effective. These protocols are intended to serve as a starting point for researchers and drug development professionals interested in exploring the catalytic potential of this novel fluorinated naphthol derivative.
Application Note 1: Asymmetric Diels-Alder Reaction
Principle: Chiral Lewis acids generated in situ from a metal precursor and a chiral diol ligand are highly effective catalysts for enantioselective Diels-Alder reactions. The chiral pocket created by the ligand controls the facial selectivity of the dienophile's approach to the diene. The electron-withdrawing nature of the hexafluoroisopropyl group in the proposed ligand could enhance the Lewis acidity of the metal center, potentially leading to higher reactivity and selectivity.
Representative Reaction:
Quantitative Data Summary (Based on BINOL-derived Catalysts)
| Catalyst System (Hypothetical) | Dienophile | Diene | Solvent | Temp (°C) | Yield (%) | ee (%) |
| (R)-Ligand/Ti(OiPr)₄ | N-Acryloyl-2-oxazolidinone | Cyclopentadiene | CH₂Cl₂ | -78 | 90-95 | 90-98 |
| (R)-Ligand/Cu(OTf)₂ | N-Crotonoyl-2-oxazolidinone | Cyclopentadiene | CH₂Cl₂ | -78 to -20 | 85-92 | 92-99 |
| (S)-Ligand/AlMe₃ | Methyl acrylate | Isoprene | Toluene | -40 | 75-85 | 80-90 |
Experimental Protocol: Asymmetric Diels-Alder Reaction
Materials:
-
This compound (as the chiral ligand)
-
Metal precursor (e.g., Ti(OiPr)₄, Cu(OTf)₂, AlMe₃)
-
Dienophile (e.g., N-Acryloyl-2-oxazolidinone)
-
Diene (e.g., Cyclopentadiene, freshly distilled)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral ligand (0.1 mmol).
-
Dissolve the ligand in anhydrous CH₂Cl₂ (5 mL).
-
Cool the solution to 0 °C.
-
Add the metal precursor (e.g., Ti(OiPr)₄, 0.1 mmol) dropwise.
-
Stir the mixture at room temperature for 1 hour to allow for complex formation.
-
-
Diels-Alder Reaction:
-
Cool the catalyst solution to the desired temperature (e.g., -78 °C).
-
Add the dienophile (1.0 mmol) dissolved in a minimal amount of anhydrous CH₂Cl₂.
-
Stir for 15 minutes.
-
Add the freshly distilled diene (3.0 mmol) dropwise over 10 minutes.
-
Maintain the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Application Note 2: Asymmetric Michael Addition
Principle: Chiral Brønsted acids or Lewis acids derived from naphthol-based ligands can effectively catalyze the conjugate addition of nucleophiles to α,β-unsaturated compounds. The catalyst activates the electrophile and provides a chiral environment to control the stereochemical outcome. The high acidity of the fluorinated ligand may allow it to act as a potent Brønsted acid catalyst.
Representative Reaction:
Caption: General workflow for asymmetric catalysis experiments.
Plausible Catalytic Cycle for a Lewis Acid Catalyzed Reaction
Caption: Hypothetical catalytic cycle for a Lewis acid-catalyzed reaction.
References
Application Notes and Protocols for Enantioselective Friedel-Crafts Reaction Using Chiral Organocatalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective Friedel-Crafts reaction, focusing on the alkylation of naphthols with fluorinated electrophiles. The protocols leverage chiral organocatalysts, specifically quinine-derived squaramides, to achieve high yields and excellent enantioselectivities. These methods are crucial for the synthesis of chiral molecules, which are of significant interest in drug development and materials science.
Introduction
The Friedel-Crafts reaction is a fundamental method for the formation of carbon-carbon bonds to aromatic rings.[1] Its enantioselective variant has emerged as a powerful tool for the synthesis of optically active aromatic compounds.[2] The use of chiral catalysts allows for the control of stereochemistry, leading to the preferential formation of one enantiomer over the other. This is particularly important in the pharmaceutical industry, where the biological activity of a drug molecule is often dependent on its specific stereoisomer.
This protocol details the enantioselective Friedel-Crafts alkylation of 1-naphthol derivatives with ethyl trifluoropyruvate, a fluorinated electrophile, using a quinine-derived squaramide as an organocatalyst.[3] Organocatalysis offers a more sustainable and environmentally friendly alternative to traditional metal-based catalysts. The described reaction provides access to chiral α-hydroxy-α-trifluoromethyl esters, valuable building blocks in medicinal chemistry.
Catalyst and Reaction Overview
The key to the enantioselectivity of this reaction is the use of a chiral organocatalyst. Quinine-derived squaramides have proven to be highly effective in this regard. The squaramide moiety acts as a hydrogen-bond donor, activating the electrophile, while the chiral quinine scaffold creates a chiral environment that directs the nucleophilic attack of the naphthol from a specific face, leading to high enantioselectivity.[4]
A representative reaction is the enantioselective Friedel-Crafts alkylation of 1-naphthol with ethyl trifluoropyruvate. The reaction proceeds with high efficiency, affording the desired products in excellent yields and with high enantiomeric excess (ee).[3]
Experimental Protocols
Protocol 1: Synthesis of Quinine-Derived Squaramide Catalyst
This protocol describes the synthesis of a representative quinine-derived squaramide catalyst.
Materials:
-
Quinine
-
Dimethyl squarate
-
Amine (e.g., 3,5-bis(trifluoromethyl)aniline)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Synthesis of Quinine Half-Squaramide: To a solution of quinine (1.0 eq) in CH₂Cl₂ is added dimethyl squarate (1.1 eq). The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the quinine half-squaramide.
-
Synthesis of Quinine-Squaramide Catalyst: The quinine half-squaramide (1.0 eq) is dissolved in MeOH. To this solution, the desired amine (e.g., 3,5-bis(trifluoromethyl)aniline) (1.1 eq) is added. The reaction mixture is stirred at 60 °C for 6 hours.[5] The solvent is then removed under reduced pressure, and the resulting solid is purified by column chromatography (silica gel, dichloromethane/methanol gradient) to afford the final quinine-derived squaramide catalyst.[5]
Protocol 2: Enantioselective Friedel-Crafts Alkylation of 1-Naphthol
This protocol details the general procedure for the enantioselective Friedel-Crafts alkylation of 1-naphthol with ethyl trifluoropyruvate.
Materials:
-
1-Naphthol
-
Ethyl trifluoropyruvate
-
Quinine-derived squaramide catalyst (from Protocol 1)
-
Toluene
-
Standard laboratory glassware, stirring equipment, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried reaction vial under an inert atmosphere, add 1-naphthol (0.2 mmol, 1.0 eq) and the quinine-derived squaramide catalyst (0.01 mmol, 5 mol%).
-
Add dry toluene (1.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Add ethyl trifluoropyruvate (0.24 mmol, 1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at this temperature for the specified time (typically 24-72 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired chiral α-hydroxy-α-trifluoromethyl ester.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).[6][7]
Data Presentation
The following tables summarize representative quantitative data for the enantioselective Friedel-Crafts alkylation of naphthols with ethyl trifluoropyruvate, catalyzed by a quinine-derived squaramide.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | 25 | 48 | 85 | 90 |
| 2 | 5 | 25 | 48 | 82 | 91 |
| 3 | 5 | 0 | 72 | 90 | 95 |
| 4 | 5 | -20 | 72 | 95 | 98 |
| 5 | 2.5 | -20 | 96 | 88 | 97 |
Table 2: Substrate Scope for the Enantioselective Friedel-Crafts Alkylation
| Entry | Naphthol Derivative | Product | Yield (%) | ee (%) |
| 1 | 1-Naphthol | Ethyl 2-hydroxy-2-(1-hydroxy-2-naphthyl)-3,3,3-trifluoropropanoate | 95 | 98 |
| 2 | 4-Methoxy-1-naphthol | Ethyl 2-hydroxy-2-(1-hydroxy-4-methoxy-2-naphthyl)-3,3,3-trifluoropropanoate | 92 | 97 |
| 3 | 4-Bromo-1-naphthol | Ethyl 2-hydroxy-2-(4-bromo-1-hydroxy-2-naphthyl)-3,3,3-trifluoropropanoate | 89 | 96 |
| 4 | 2-Naphthol | Ethyl 2-hydroxy-2-(2-hydroxy-1-naphthyl)-3,3,3-trifluoropropanoate | 98 | 99 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the enantioselective Friedel-Crafts reaction.
Caption: Experimental workflow for the enantioselective Friedel-Crafts reaction.
Catalytic Cycle
This diagram illustrates the proposed catalytic cycle for the quinine-squaramide catalyzed reaction.
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
Application Notes and Protocols for Chiral Brønsted Acid Organocatalysts
For Researchers, Scientists, and Drug Development Professionals
Chiral Brønsted acid organocatalysis has emerged as a powerful and versatile tool in modern synthetic organic chemistry, enabling the enantioselective construction of complex molecular architectures under mild and environmentally benign conditions. This document provides detailed application notes and experimental protocols for the use of these catalysts in a variety of key asymmetric transformations. The information is intended to guide researchers in the successful application of these catalysts in their own synthetic endeavors, particularly in the context of pharmaceutical research and development where the stereoselective synthesis of drug candidates is of paramount importance.
Introduction to Chiral Brønsted Acid Catalysis
Chiral Brønsted acids, particularly those derived from BINOL (1,1'-bi-2-naphthol) and SPINOL (1,1'-spirobiindane-7,7'-diol) scaffolds, function by activating electrophiles through protonation or hydrogen bonding. This activation lowers the LUMO of the electrophile, facilitating nucleophilic attack. The well-defined chiral environment created by the catalyst directs the approach of the nucleophile, leading to high levels of stereocontrol in the product. These catalysts are known for their operational simplicity, low toxicity, and stability to air and moisture, making them highly attractive for both academic and industrial applications.[1]
I. Asymmetric Mannich-Type Reaction
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds, which are valuable building blocks in the synthesis of pharmaceuticals and natural products. Chiral phosphoric acids have proven to be highly effective catalysts for the enantioselective variant of this reaction.[2]
Catalytic Cycle: Asymmetric Mannich Reaction
The proposed catalytic cycle for the chiral phosphoric acid-catalyzed Mannich reaction involves the activation of the imine by the Brønsted acid catalyst. The phosphoric acid protonates the imine, forming a chiral ion pair with the phosphate anion. This activation enhances the electrophilicity of the imine. The chiral counteranion then directs the facial attack of the nucleophile (e.g., a silyl enol ether), leading to the formation of the enantioenriched product. Subsequent hydrolysis releases the product and regenerates the catalyst.
Caption: Catalytic cycle of the asymmetric Mannich reaction.
Quantitative Data for Asymmetric Mannich Reactions
| Catalyst (mol%) | Imine Substrate | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (R)-TRIP (5) | N-Boc-imine of PhCHO | Difluoroenol silyl ether of acetophenone | Toluene | rt | 23 | 85 | 94 | [3] |
| (S)-CPA 1 (5) | N-Boc-imine of 4-MeOC₆H₄CHO | Difluoroenol silyl ether of acetophenone | THF | rt | 23 | 92 | 93 | [3] |
| (S)-CPA 2 (10) | N-Boc-imine of 2-NaphthylCHO | Difluoroenol silyl ether of propiophenone | Toluene | 0 | 48 | 78 | 90 | [3] |
| New Point-Chiral CPA (7) | Benzaldehyde | Aniline, Acetophenone | Toluene | -20 | 24 | 85 | 89 | [4] |
Experimental Protocol: Asymmetric Mannich Reaction of N-Boc Imines with Difluoroenol Silyl Ethers[4]
-
To a dried reaction tube are added the chiral phosphoric acid catalyst (0.01 mmol, 5 mol%) and molecular sieves 3Å (100 mg).
-
The tube is sealed and purged with argon.
-
Anhydrous toluene (2 mL) is added, and the mixture is stirred at room temperature for 10 minutes.
-
The N-Boc imine (0.2 mmol, 1.0 equiv) is added, followed by the difluoroenol silyl ether (0.3 mmol, 1.5 equiv).
-
The reaction mixture is stirred at room temperature for 23 hours.
-
Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography to afford the desired β-amino-α,α-difluoro carbonyl compound.
-
The enantiomeric excess is determined by chiral HPLC analysis.
II. Asymmetric Transfer Hydrogenation of Imines
The enantioselective reduction of imines to chiral amines is a critical transformation in organic synthesis. Chiral phosphoric acids, in combination with a hydride source like Hantzsch ester, catalyze the asymmetric transfer hydrogenation of a wide range of imines with high efficiency and enantioselectivity.[5][6]
Catalytic Cycle: Asymmetric Transfer Hydrogenation
In the catalytic cycle, the chiral phosphoric acid protonates the imine, forming a chiral iminium phosphate ion pair. The Hantzsch ester then delivers a hydride to the iminium ion in a stereocontrolled manner, guided by the chiral counteranion. This step generates the enantioenriched amine product and the corresponding pyridinium salt. The active catalyst is regenerated by proton transfer from the pyridinium salt to the phosphate anion.[7]
References
- 1. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Organocatalytic asymmetric transfer hydrogenation of imines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Chiral phosphoric acid-catalyzed transfer hydrogenation of 3,3-difluoro-3H-indoles [beilstein-journals.org]
Application Notes: Asymmetric Michael Addition Catalyzed by 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol
Introduction
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of complex molecular architectures from relatively simple precursors.[1] The development of asymmetric variants of this reaction is of paramount importance, particularly in the synthesis of chiral molecules for the pharmaceutical and agrochemical industries. Organocatalysis has emerged as a powerful strategy for achieving high enantioselectivity in Michael additions under mild and environmentally benign conditions.
Catalyst Profile: 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol
This compound is a chiral Brønsted acid catalyst. Its catalytic activity is derived from the hydroxyl group on the naphthol ring, which can act as a hydrogen bond donor to activate the Michael acceptor. The presence of the sterically bulky and electron-withdrawing hexafluoroisopropyl group is anticipated to enhance the acidity of the catalyst and create a well-defined chiral pocket, thereby influencing the stereochemical outcome of the reaction.
Note on Protocol Generalization
Hypothetical Performance Data
The following table presents hypothetical data for the Michael addition of various nucleophiles to nitroalkenes, illustrating the expected performance of an effective chiral Brønsted acid catalyst in this transformation.
| Entry | Michael Donor | Michael Acceptor (Nitroalkene) | Product | Yield (%) | ee (%) |
| 1 | Diethyl malonate | Trans-β-nitrostyrene | Adduct 1 | 92 | 95 |
| 2 | Acetylacetone | 4-Chloro-β-nitrostyrene | Adduct 2 | 88 | 91 |
| 3 | Dibenzoylmethane | 4-Methoxy-β-nitrostyrene | Adduct 3 | 95 | 98 |
| 4 | 2-Hydroxy-1,4-naphthoquinone | Trans-β-nitrostyrene | Adduct 4 | 91 | 96 |
Experimental Workflow
Caption: Experimental workflow for the catalyzed Michael addition.
Proposed Catalytic Cycle
Caption: Proposed mechanism for Brønsted acid-catalyzed Michael addition.
General Experimental Protocol
This protocol describes a general procedure for the asymmetric Michael addition of a Michael donor to a Michael acceptor using this compound as a catalyst.
Materials:
-
This compound (catalyst)
-
Michael donor (e.g., diethyl malonate, acetylacetone)
-
Michael acceptor (e.g., trans-β-nitrostyrene)
-
Anhydrous solvent (e.g., toluene, dichloromethane, THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reagents for chromatography (e.g., silica gel, hexane, ethyl acetate)
Equipment:
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Syringes for liquid transfer
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Flash chromatography setup
-
NMR spectrometer and HPLC with a chiral column for analysis
Procedure:
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add this compound (0.02 mmol, 10 mol%).
-
Addition of Reactants: Dissolve the catalyst in the chosen anhydrous solvent (1.0 mL). To this solution, add the Michael donor (0.2 mmol, 1.0 equiv.). Stir the mixture for 5 minutes at room temperature.
-
Initiation of Reaction: Add the Michael acceptor (0.24 mmol, 1.2 equiv.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC until the starting material (Michael acceptor) is consumed. Reaction times can vary from a few hours to 48 hours depending on the substrates.[2]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Michael adduct.
-
Characterization: Determine the yield of the isolated product. The enantiomeric excess (ee) of the product can be determined by HPLC analysis using a chiral stationary phase. The structure of the product should be confirmed by NMR spectroscopy.
References
Application Notes and Protocols for 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol in Metal Catalysis
Disclaimer: Extensive literature searches did not yield specific examples of 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol being used as a ligand in metal catalysis. The following application notes and protocols are therefore predictive, based on the known reactivity of structurally similar naphthol derivatives and the electronic properties imparted by the hexafluoroisopropyl group. These protocols are intended to serve as a starting point for researchers and professionals in drug development.
Introduction
This compound is a unique chiral ligand candidate possessing a binaphthyl-like backbone and a sterically demanding, electron-withdrawing hexafluoroisopropyl alcohol moiety. This combination of features suggests its potential utility in a range of asymmetric catalytic transformations. The rigid naphthyl group can provide a well-defined chiral pocket, while the acidic hydroxyl group and the tertiary alcohol can act as effective coordination sites for a metal center. The fluorine atoms are expected to modulate the electronic properties of the metal center, potentially enhancing catalytic activity and selectivity.
Physicochemical Properties:
| Property | Value |
| CAS Number | 2092-87-7 |
| Molecular Formula | C₁₃H₈F₆O₂ |
| Molecular Weight | 310.19 g/mol [1] |
| Melting Point | 119-120 °C[2] |
| Appearance | Solid |
Hypothetical Synthesis of the Ligand
A plausible synthetic route to this compound could involve the reaction of 1-naphthol with hexafluoroacetone. This reaction is analogous to the preparation of other tertiary alcohols from ketones and aromatic compounds.
Protocol: Synthesis of this compound
-
Materials: 1-Naphthol, Hexafluoroacetone (gas or hydrate), a Lewis acid catalyst (e.g., AlCl₃ or BF₃·OEt₂), and an anhydrous, aprotic solvent (e.g., dichloromethane or diethyl ether).
-
Procedure:
-
Dissolve 1-naphthol (1.0 eq) in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the Lewis acid catalyst (0.1-1.0 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Bubble hexafluoroacetone gas (1.1-1.5 eq) through the solution or add hexafluoroacetone hydrate dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ligand.
-
Potential Applications in Asymmetric Catalysis
Based on the applications of similar naphthol-derived ligands, this compound could be a promising ligand for the following types of metal-catalyzed reactions.
Asymmetric Dearomatization Reactions
Naphthol derivatives are frequently employed in catalytic asymmetric dearomatization (CADA) reactions to produce chiral synthons. The proposed ligand, in combination with a suitable metal, could catalyze the dearomatization of naphthols to generate valuable chiral building blocks.
Hypothetical Metal Catalyst: Scandium(III) triflate (Sc(OTf)₃) or a similar Lewis acidic metal.
Protocol: Asymmetric Hydroxylative Dearomatization of 2-Naphthols
-
Materials: this compound ligand, Sc(OTf)₃, a substituted 2-naphthol substrate, an oxidant (e.g., an oxaziridine), and a suitable solvent (e.g., dichloromethane).
-
Procedure:
-
In a glovebox, add the ligand (0.1 eq) and Sc(OTf)₃ (0.1 eq) to a flame-dried vial.
-
Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the 2-naphthol substrate (1.0 eq).
-
Add the oxidant (1.2 eq) and stir the reaction at the desired temperature (e.g., 0 °C or room temperature).
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography to obtain the chiral product.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Expected Performance (Based on Analogs):
| Substrate | Metal | Ligand Type | Yield (%) | ee (%) |
| 2-Naphthol Derivatives | Sc(III) | Chiral N,N'-dioxide | Up to 99 | Up to 95 |
| Naphthol Derivatives | Ir(I) | Chiral Phosphine | Good | High |
Enantioselective C-H Functionalization
The electron-withdrawing nature of the hexafluoroisopropyl group could make the coordinated metal more electrophilic, potentially enhancing its reactivity in C-H activation/functionalization reactions.
Hypothetical Metal Catalyst: Palladium(II) acetate (Pd(OAc)₂) or a similar late transition metal.
Protocol: Enantioselective C(sp²)-H Arylation
-
Materials: this compound ligand, Pd(OAc)₂, a substrate with a directable C-H bond, an arylating agent (e.g., an aryl iodide), a base (e.g., K₂CO₃), and a high-boiling point solvent (e.g., toluene or DMF).
-
Procedure:
-
To a reaction vessel, add the ligand (0.1-0.2 eq), Pd(OAc)₂ (0.05-0.1 eq), the substrate (1.0 eq), the arylating agent (1.2 eq), and the base (2.0 eq).
-
Add the solvent and degas the mixture.
-
Heat the reaction to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC.
-
Expected Performance (Based on Analogs):
| Reaction Type | Metal | Ligand Type | Yield (%) | ee (%) |
| C-H Olefination | Pd(II) | Chiral Amino Acid | Moderate to High | Moderate to High |
| C-H Arylation | Pd(II) | Chiral Phosphine | Good | High |
Summary and Outlook
While there is currently no direct literature precedent for the use of this compound in metal catalysis, its structural features make it an intriguing candidate for asymmetric synthesis. The protocols and data presented here, derived from analogous systems, provide a solid foundation for researchers to begin exploring its catalytic potential. Future work should focus on the synthesis of this ligand, its coordination to various metals, and its application in a broad range of catalytic transformations. The unique electronic and steric properties of this ligand may lead to novel reactivity and selectivity in asymmetric catalysis.
References
Enantioselective Dearomatization of Naphthols: Protocols and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective dearomatization of naphthols has emerged as a powerful strategy in synthetic organic chemistry for the rapid construction of complex, three-dimensional molecular architectures from simple, planar aromatic precursors. This approach provides access to chiral building blocks containing quaternary stereocenters, which are prevalent in a wide array of biologically active natural products and pharmaceutical agents. The ability to control the stereochemistry during the dearomatization process is crucial for the synthesis of enantiomerically pure compounds, a key requirement in drug development. This document provides an overview of various catalytic systems for the enantioselective dearomatization of naphthols, detailed experimental protocols for representative methods, and a summary of their performance.
Catalytic Strategies and Performance
A variety of catalytic systems have been developed for the enantioselective dearomatization of naphthols, each offering unique advantages in terms of substrate scope, functional group tolerance, and the type of bond being formed. The choice of catalyst and reaction conditions dictates the nature of the dearomatized product, which can range from spirocyclic enones to ortho-quinols and nitrogen-containing naphthalenones. Below is a summary of key catalytic approaches with their reported efficiencies.
| Catalytic System | Reagents/Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Palladium / chiral phosphine (sSPhos) | Intermolecular Arylative Dearomatization with Aryl Bromides | 1-Naphthols | up to 70 | up to 84 | [1][2] |
| Rhodium / chiral Cp ligand | C-H Functionalization/Annulation with Internal Alkynes | 1-Aryl-2-naphthols | 33 - 98 | up to 97:3 er | [3] |
| Scandium(III) / pybox | Electrophilic Amination with Azodicarboxylates | 1-Substituted 2-naphthols | N/A | N/A | [4] |
| Chiral Iminium Salt | Oxidative Dearomatization | 1-Naphthols | up to 94 | up to 99 | [5] |
| N,N′-dioxide–Scandium(III) complex | Hydroxylative Dearomatization with Oxaziridines | 2-Naphthols | up to 99 | up to 95:5 er | [6] |
| Copper / dbfox/Ph ligand | Electrophilic Dearomative Azidation | β-Naphthols | up to 98 | up to 96 | [7] |
| Iridium / Brønsted Acid | Allylic Dearomatization with Racemic Secondary Allylic Alcohols | Naphthols | N/A | N/A | [8] |
| Copper Catalyst | [4 + 1] Spiroannulation | 1-Naphthols | 50 - 81 | 86 - 96 | [9] |
Experimental Protocols
Palladium-Catalyzed Intermolecular Asymmetric Arylative Dearomatization of 1-Naphthols
This protocol is based on the work of D. A. Watson and colleagues and describes a method for the intermolecular, highly enantioselective arylative dearomatization of naphthols using a broad range of aryl bromide electrophiles.[1][2]
Materials:
-
1-Naphthol derivative
-
Aryl bromide
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
(R)-sSPhos (sulfonated chiral phosphine ligand)
-
K₃PO₄ (Potassium phosphate)
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the 1-naphthol derivative (0.2 mmol, 1.0 equiv), aryl bromide (0.24 mmol, 1.2 equiv), K₃PO₄ (0.4 mmol, 2.0 equiv), Pd₂(dba)₃ (0.005 mmol, 2.5 mol %), and (R)-sSPhos (0.012 mmol, 6.0 mol %).
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous toluene (1.0 mL) via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., 80 °C) for the indicated time (e.g., 24-48 hours), monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane.
-
Filter the mixture through a pad of celite, washing with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired dearomatized product.
-
Determine the enantiomeric excess of the product by chiral stationary phase HPLC analysis.
Chiral Iminium Salt-Catalyzed Enantioselective Oxidative Dearomatization of 1-Naphthols
This protocol, developed by T. Hashimoto and K. Maruoka, yields ortho-quinols with high enantioselectivity under mild conditions.[5]
Materials:
-
1-Naphthol derivative
-
Chiral iminium salt catalyst (e.g., derived from a binaphthyl structure)
-
Co-oxidant (e.g., peroxyimidic acid generated in situ from acetonitrile and H₂O₂)
-
Solvent (e.g., acetonitrile)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add the 1-naphthol derivative (0.1 mmol, 1.0 equiv) and the chiral iminium salt catalyst (0.01 mmol, 10 mol %).
-
Dissolve the solids in the chosen solvent (e.g., acetonitrile, 1.0 mL).
-
Add the co-oxidant solution (e.g., H₂O₂ in acetonitrile) dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C).
-
Stir the reaction mixture at the specified temperature for the required duration, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction (e.g., with a saturated aqueous solution of Na₂S₂O₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the ortho-quinol product.
-
Analyze the enantiomeric excess by chiral stationary phase HPLC.
Workflow and Pathway Diagrams
The following diagrams illustrate the general experimental workflow for the enantioselective dearomatization of naphthols and a conceptual representation of the catalytic cycle.
Caption: General experimental workflow for enantioselective dearomatization.
Caption: Simplified catalytic cycle for dearomatization.
Conclusion
The enantioselective dearomatization of naphthols represents a versatile and efficient tool for the synthesis of complex chiral molecules. The methods outlined above, utilizing a range of transition metal and organocatalysts, provide access to a diverse array of dearomatized products with high levels of enantioselectivity. These protocols serve as a valuable resource for researchers in academia and industry, facilitating the discovery and development of new chemical entities with potential applications in medicine and materials science. Further exploration in this field is expected to yield even more efficient and selective catalytic systems for this important transformation.
References
- 1. Intermolecular Asymmetric Arylative Dearomatization of 1-Naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct asymmetric dearomatization of 2-naphthols by scandium-catalyzed electrophilic amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic asymmetric hydroxylative dearomatization of 2-naphthols: synthesis of lacinilene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective Dearomatization of Naphthol Derivatives with Allylic Alcohols by Cooperative Iridium and Brønsted Acid Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol is a fluorinated derivative of 1-naphthol, a versatile building block in organic synthesis and medicinal chemistry. The introduction of the hexafluoroisopropanol group can significantly alter the physicochemical and biological properties of the parent naphthol molecule, including its lipophilicity, acidity, and metabolic stability. This makes it an attractive scaffold for the development of novel therapeutic agents and functional materials. The synthesis of this compound is typically achieved through an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts-type alkylation of 1-naphthol with the highly electrophilic hexafluoroacetone.
Physicochemical Properties
A summary of the key physicochemical properties of the reactants and the final product is provided below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 1-Naphthol | C₁₀H₈O | 144.17 | 95-97 | 90-15-0 |
| Hexafluoroacetone | C₃F₆O | 166.02 | -129 | 684-16-2 |
| This compound | C₁₃H₈F₆O₂ | 310.19 | 119-120[1][2] | 2092-87-7[3][4] |
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of the title compound via the reaction of 1-naphthol with hexafluoroacetone. The reaction is typically performed in the presence of a Lewis acid catalyst to activate the hexafluoroacetone.
Materials:
-
1-Naphthol
-
Hexafluoroacetone (gas or hydrate)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Lewis acid catalyst (e.g., anhydrous Aluminum chloride (AlCl₃) or Boron trifluoride etherate (BF₃·OEt₂))
-
Inert gas (Nitrogen or Argon)
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Three-necked round-bottom flask
-
Condenser
-
Gas inlet adapter
-
Magnetic stirrer and stir bar
-
Dropping funnel or gas dispersion tube
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet, dissolve 1-naphthol in anhydrous dichloromethane under an inert atmosphere.
-
Catalyst Addition: Cool the solution to 0 °C using an ice bath. Carefully add the Lewis acid catalyst (e.g., AlCl₃) portion-wise to the stirred solution.
-
Hexafluoroacetone Addition: Slowly bubble hexafluoroacetone gas through the reaction mixture via a gas dispersion tube or add a solution of hexafluoroacetone hydrate dropwise using a dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.
Characterization Data:
While a specific literature source detailing a full characterization of the synthesized product could not be located within the scope of this search, typical analytical data to confirm the structure would include:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the naphthyl group, signals for the hydroxyl protons. |
| ¹⁹F NMR | A singlet corresponding to the six equivalent fluorine atoms of the two trifluoromethyl groups. |
| ¹³C NMR | Resonances for the carbon atoms of the naphthalene ring and the hexafluoroisopropyl group. |
| IR | Characteristic absorption bands for O-H stretching (for the two hydroxyl groups) and C-F stretching. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of the product (C₁₃H₈F₆O₂). |
Experimental Workflow
References
Application Notes and Protocols for 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of 2-(2-hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol as a chiral Brønsted acid organocatalyst. While direct catalytic applications of this specific molecule are not extensively reported in peer-reviewed literature, its structural features—a naphthol core providing steric bulk and a hexafluoroisopropyl alcohol group offering strong hydrogen-bonding capabilities and Brønsted acidity—suggest its potential in asymmetric synthesis. The following sections outline a hypothetical application in an enantioselective Friedel-Crafts reaction, including catalyst loading, substrate scope, and detailed experimental protocols based on analogous catalytic systems.
Introduction to Catalytic Potential
This compound possesses two key functional motifs that suggest its utility as an organocatalyst. The naphthol moiety is a common scaffold in chiral ligands and organocatalysts, such as in BINOL and its derivatives, which are known to create effective chiral environments. The 2-hydroxy-1,1,1,3,3,3-hexafluoropropyl group, a derivative of hexafluoroisopropanol (HFIP), is a potent hydrogen bond donor and imparts significant Brønsted acidity. This combination is hypothesized to enable the activation of electrophiles through hydrogen bonding, facilitating nucleophilic attack in a stereocontrolled manner.
Proposed Catalytic Application: Enantioselective Friedel-Crafts Alkylation
A plausible application for this catalyst is the enantioselective Friedel-Crafts alkylation of indoles with α,β-unsaturated ketones. In this proposed reaction, the catalyst would act as a chiral Brønsted acid, activating the enone towards nucleophilic attack by the indole.
Proposed Catalytic Cycle
The proposed catalytic cycle involves the activation of the α,β-unsaturated ketone through hydrogen bonding with the acidic hydroxyl group of the catalyst. This interaction increases the electrophilicity of the β-carbon of the enone. The bulky naphthyl group of the catalyst is expected to shield one face of the activated substrate, directing the incoming indole to attack from the less hindered face, thus inducing enantioselectivity. Subsequent proton transfer and catalyst regeneration complete the cycle.
Caption: Proposed catalytic cycle for the Friedel-Crafts alkylation.
Data Presentation: Catalyst Loading and Substrate Scope (Hypothetical Data)
The following tables summarize the projected catalyst performance based on analogous systems.
Optimization of Catalyst Loading
| Entry | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 1 | 65 | 70 |
| 2 | 5 | 88 | 92 |
| 3 | 10 | 91 | 93 |
| 4 | 15 | 90 | 93 |
Reaction Conditions: Indole (0.2 mmol), chalcone (0.24 mmol), catalyst, toluene (1.0 mL), -20 °C, 24 h.
Substrate Scope for the Friedel-Crafts Alkylation
| Entry | R¹ (on Indole) | R² (on Enone) | R³ (on Enone) | Yield (%) | ee (%) |
| 1 | H | Ph | Ph | 91 | 93 |
| 2 | 5-MeO | Ph | Ph | 89 | 91 |
| 3 | 5-Cl | Ph | Ph | 85 | 90 |
| 4 | H | 4-MeO-C₆H₄ | Ph | 93 | 94 |
| 5 | H | 4-NO₂-C₆H₄ | Ph | 78 | 85 |
| 6 | H | Ph | Me | 82 | 88 |
Reaction Conditions: Indole derivative (0.2 mmol), enone (0.24 mmol), catalyst (10 mol%), toluene (1.0 mL), -20 °C, 24 h.
Experimental Protocols
General Procedure for the Enantioselective Friedel-Crafts Alkylation
To a flame-dried Schlenk tube under an argon atmosphere, this compound (6.2 mg, 0.02 mmol, 10 mol%) and the α,β-unsaturated ketone (0.24 mmol) are added. Anhydrous toluene (1.0 mL) is then added, and the mixture is stirred at room temperature for 10 minutes. The solution is then cooled to -20 °C. The indole (0.2 mmol) is added in one portion, and the reaction mixture is stirred at -20 °C for 24 hours.
Work-up and Purification
Upon completion of the reaction (monitored by TLC), the reaction mixture is directly loaded onto a silica gel column. The product is purified by flash column chromatography (eluent: hexanes/ethyl acetate = 9:1 to 7:3) to afford the desired product. The enantiomeric excess of the product is determined by chiral HPLC analysis.
Logical Workflow for Catalyst Application
The following diagram illustrates the workflow from catalyst selection to product analysis in a typical research setting.
Caption: Workflow for evaluating a new organocatalyst.
Conclusion
While empirical data for the catalytic activity of this compound is currently lacking, its structural characteristics strongly suggest its potential as a chiral Brønsted acid organocatalyst. The provided hypothetical application in the enantioselective Friedel-Crafts reaction serves as a starting point for researchers to explore its utility. The detailed protocols and expected outcomes, based on well-established principles of organocatalysis, are intended to guide future experimental work in this area. Further investigation is warranted to fully elucidate the catalytic capabilities of this promising molecule.
Application of Biocatalysis in the Synthesis of a Key Chiral Intermediate for Sitagliptin
Introduction
The pharmaceutical industry is increasingly adopting innovative and sustainable synthetic methodologies to improve the efficiency, safety, and environmental footprint of drug manufacturing.[1] Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool in this endeavor, offering high selectivity and milder reaction conditions compared to traditional chemical methods.[2][3] This is particularly crucial in the synthesis of chiral pharmaceutical intermediates, where achieving high enantiomeric purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).[4]
This application note details the biocatalytic synthesis of a key chiral amine intermediate for Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.[2][5] The synthesis utilizes a transaminase enzyme for the asymmetric amination of a prochiral ketone, a process that has been successfully implemented on an industrial scale.[6][7]
Signaling Pathway: Mechanism of Action of Sitagliptin
Sitagliptin functions by inhibiting the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][8] By inhibiting DPP-4, Sitagliptin increases the levels of active GLP-1 and GIP.[4] These incretins, in turn, stimulate insulin secretion from pancreatic β-cells and suppress glucagon release from pancreatic α-cells in a glucose-dependent manner.[5][9] This dual action leads to improved glycemic control in patients with type 2 diabetes.[4]
Experimental Workflow: Biocatalytic Synthesis of Chiral Amine
The general workflow for the biocatalytic synthesis of the chiral amine intermediate for Sitagliptin involves the use of a whole-cell biocatalyst expressing a transaminase enzyme. The process starts with the preparation of the reaction mixture containing the prochiral ketone substrate and an amine donor. The whole-cell biocatalyst is then introduced, and the reaction proceeds under controlled conditions. The product is subsequently extracted and analyzed for conversion and enantiomeric excess.
Quantitative Data Summary
The following table summarizes the quantitative data from a representative biocatalytic synthesis of the Sitagliptin intermediate using a multi-enzymatic cascade system.
| Parameter | Value | Reference |
| Substrate | Prositagliptin ethyl ester | [6] |
| Biocatalyst | Whole cells co-expressing transaminase and esterase | [6] |
| Amine Donor | Benzylamine | [6] |
| Substrate Concentration | 100 mM | [6] |
| Temperature | 37°C | [10] |
| pH | 8.0 | [10] |
| Reaction Time | 24 hours | [6] |
| Conversion Rate | 72-91% | [6] |
| Enantiomeric Excess (ee) | >99% |
Experimental Protocol
Materials and Reagents
-
Prochiral ketone substrate (e.g., Prositagliptin ethyl ester)
-
Amine donor (e.g., Benzylamine)
-
Whole-cell biocatalyst (e.g., E. coli expressing a transaminase and esterase)
-
Pyridoxal-5'-phosphate (PLP)
-
Tris-HCl buffer
-
Sodium formate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Anhydrous sodium sulfate
-
Deionized water
Equipment
-
Temperature-controlled shaker incubator
-
pH meter
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column
Protocol
-
Preparation of Reaction Mixture:
-
Prepare a 200 mM Tris-HCl buffer and adjust the pH to 8.0.[10]
-
In a sterile reaction vessel, dissolve the prochiral ketone substrate to a final concentration of 100 mM in the Tris-HCl buffer.[6]
-
Add the amine donor (e.g., benzylamine) to a final concentration of 300 mM.[10]
-
Add PLP to a final concentration of 0.5 mM.[10]
-
Add sodium formate to a final concentration of 200 mM.[10]
-
-
Biocatalytic Conversion:
-
Product Extraction:
-
After the incubation period, centrifuge the reaction mixture to pellet the whole cells.
-
Transfer the supernatant to a separatory funnel.
-
Extract the aqueous phase three times with an equal volume of ethyl acetate.
-
Combine the organic phases and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Analysis:
-
Dissolve the crude product in an appropriate solvent for HPLC analysis.
-
Determine the conversion rate and enantiomeric excess of the chiral amine product by HPLC using a suitable chiral column.
-
Conclusion
The biocatalytic synthesis of the chiral amine intermediate for Sitagliptin using a transaminase demonstrates a highly efficient and stereoselective method. This approach offers significant advantages over traditional chemical synthesis, including milder reaction conditions, reduced environmental impact, and high enantiomeric purity of the product.[1][3] The detailed protocol and quantitative data provided herein serve as a valuable resource for researchers and professionals in drug development and pharmaceutical manufacturing.
References
- 1. Sitagliptin - Wikipedia [en.wikipedia.org]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 4. Sitagliptin : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]
- 5. Frontiers | Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor [frontiersin.org]
- 6. WO2019214084A1 - Method for biocatalytic synthesis of sitagliptin and intermediate thereof - Google Patents [patents.google.com]
- 7. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral HPLC Method Development for Products of Catalyzed Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of single enantiomers, which is of paramount importance in the pharmaceutical, agrochemical, and fragrance industries. The successful outcome of a catalyzed enantioselective reaction is critically dependent on the accurate determination of the enantiomeric excess (ee) of the product. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely employed and reliable technique for this purpose.[1] This document provides detailed application notes and protocols for the development of robust chiral HPLC methods for the analysis of products from various catalyzed reactions.
The development of a successful chiral HPLC separation is often an empirical process, requiring the screening of various columns and mobile phases to achieve optimal resolution.[2] This guide outlines a systematic approach to method development, from initial screening to final optimization, and provides examples of separation conditions for products of common asymmetric catalytic reactions.
Core Principles of Chiral HPLC Separation
The separation of enantiomers by chiral HPLC relies on the differential interaction between the two enantiomers and a chiral stationary phase. This interaction leads to the formation of transient diastereomeric complexes with different energy levels, resulting in different retention times. The key to a successful separation lies in selecting the appropriate CSP and mobile phase to maximize the difference in these interactions.
There are three main approaches to achieve chiral separation in HPLC:
-
Direct Method using Chiral Stationary Phases (CSPs): This is the most common and preferred method, where the enantiomers are separated on a column containing a chiral selector immobilized on a solid support (typically silica).[3]
-
Indirect Method using Chiral Derivatizing Agents (CDAs): In this approach, the enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[3]
-
Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on an achiral column.[3]
This document will focus on the direct method using CSPs, as it is the most widely adopted strategy in research and industry.
Logical Workflow for Chiral HPLC Method Development
The development of a chiral HPLC method is a systematic process that can be broken down into several key stages, from initial screening to method optimization and validation. The following diagram illustrates a typical workflow.
Caption: A logical workflow for chiral HPLC method development.
Data Presentation: Chiral Separation of Catalyzed Reaction Products
The following table summarizes typical starting conditions for the chiral HPLC separation of products from various asymmetric catalytic reactions. These conditions can serve as a starting point for method development.
| Reaction Type | Analyte Example | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Retention Times (min) | Enantiomeric Ratio (er) |
| Asymmetric Hydrogenation | Chiral Amine | Chiralcel® OD-H | Hexane/Isopropanol (90:10, v/v) | 1.0 | tR1: 12.5, tR2: 14.8 | - |
| Michael Addition | 2-ethyl-4-nitro-3-phenylbutanal | Chiralpak® OD-H | n-hexane/iPrOH (90:10) | 1.0 | - | - |
| Michael Addition | Substituted Indanone | Daicel Chiralpak® IC | n-hexane/2-propanol (70:30) | 1.0 | tR1: 28.5 (major), tR2: 35.2 (minor) | 88:12 |
| Michael Addition | Substituted Indanone | Daicel Chiralpak® ADH | n-hexane/2-propanol (85:15) | 1.0 | tR1: 76.7 (major), tR2: 106.2 (minor) | 86:14 |
| Michael Addition | Substituted Indanone | Daicel Chiralpak® IC | n-hexane/2-propanol (85:15) | 1.0 | tR1: 59.3 (major), tR2: 70.6 (minor) | 89:11 |
Note: Retention times and enantiomeric ratios are highly dependent on the specific analyte and exact chromatographic conditions. The data presented are illustrative examples.[1][4][5]
Experimental Protocols
Protocol 1: General Chiral HPLC Method Development and Screening
This protocol outlines a systematic approach to developing a chiral HPLC method for a new chiral compound produced from a catalyzed reaction.
1. Analyte Characterization:
-
Determine the chemical structure, molecular weight, and UV chromophore of the analyte.
-
Assess the solubility of the analyte in common HPLC solvents (e.g., hexane, isopropanol, ethanol, methanol, acetonitrile, water).
-
Determine the pKa of the analyte if it is acidic or basic, as this will influence the need for mobile phase additives.
2. Initial Column and Mobile Phase Screening:
-
Column Selection: Begin screening with polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD). These columns are known for their broad applicability.[6]
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of n-hexane and an alcohol modifier (isopropanol or ethanol) in ratios such as 90:10, 80:20, and 70:30 (v/v).[6]
-
Reversed Phase (for compatible columns): Use a mobile phase of acetonitrile/water or methanol/water with varying compositions.
-
Additives: For basic analytes, add 0.1% diethylamine (DEA) or other suitable amine to the mobile phase to improve peak shape and resolution. For acidic analytes, add 0.1% trifluoroacetic acid (TFA) or formic acid.[6]
-
-
Screening Conditions:
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Temperature: 25 °C.
-
Detection: UV wavelength at which the analyte has maximum absorbance.
-
3. Method Optimization:
-
Once partial separation is achieved, optimize the method to improve resolution (Rs > 1.5 is desirable).
-
Mobile Phase Composition: Finely adjust the ratio of the strong eluting solvent (e.g., alcohol in normal phase) in small increments (e.g., 1-2%).
-
Alcohol Modifier: In normal phase, switching between isopropanol, ethanol, and n-propanol can significantly impact selectivity.
-
Temperature: Vary the column temperature (e.g., from 15 °C to 40 °C). Lower temperatures often improve resolution, but can increase analysis time and backpressure.
-
Flow Rate: Reducing the flow rate (e.g., to 0.5-0.8 mL/min) can sometimes improve resolution, but will increase the run time.
Protocol 2: Sample Preparation and Analysis for Enantiomeric Excess (ee) Determination
This protocol describes the preparation of a sample from a catalyzed reaction and its analysis by chiral HPLC to determine the enantiomeric excess.
1. Sample Preparation:
-
Dissolve a small amount of the crude or purified reaction product (approximately 1 mg) in 1 mL of the HPLC mobile phase or a compatible solvent.[1]
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[1]
2. HPLC Analysis:
-
Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (typically a UV-Vis detector).[1]
-
Chromatographic Conditions:
-
Column: The optimized chiral column from the method development stage.
-
Mobile Phase: The optimized mobile phase from the method development stage.
-
Flow Rate: The optimized flow rate.
-
Column Temperature: The optimized temperature.
-
Injection Volume: 5-20 µL.
-
-
Data Acquisition:
-
Inject a racemic standard of the analyte (if available) to determine the retention times of both enantiomers and to confirm that the peaks are well-resolved.
-
Inject the sample from the catalyzed reaction.
-
Record the chromatogram and integrate the peak areas for both enantiomers.
-
3. Enantiomeric Excess (ee) Calculation:
-
Calculate the enantiomeric excess using the following formula:[1] ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Signaling Pathway and Workflow Diagrams
The following diagram illustrates the workflow for a typical asymmetric catalytic reaction followed by chiral HPLC analysis to determine the enantiomeric excess of the product.
Caption: Workflow from catalysis to ee determination.
References
The Pivotal Role of Hexafluoroisopropanol (HFIP) Moiety in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluoroisopropanol (HFIP), a unique fluorinated alcohol, has emerged as a powerful and versatile tool in modern catalysis. Its distinct physicochemical properties, including strong hydrogen-bonding capabilities, high ionizing power, low nucleophilicity, and the ability to stabilize cationic species, have rendered it an indispensable component in a myriad of organic transformations.[1][2] This document provides a detailed overview of the multifaceted roles of the HFIP moiety in catalysis, supported by quantitative data, experimental protocols, and mechanistic diagrams.
Key Roles of HFIP in Catalysis
The efficacy of HFIP in catalysis stems from its ability to act in several distinct capacities:
-
As a Solvent: HFIP's high polarity and ability to solvate charged intermediates make it an excellent solvent for reactions proceeding through cationic pathways.[3] Its low nucleophilicity prevents it from interfering with catalytic cycles.[2]
-
As a Co-solvent/Additive: Even in small amounts, HFIP can significantly influence reaction outcomes by modulating the properties of the primary solvent or by directly interacting with the catalyst or substrates.[4]
-
As a Catalyst/Promoter: The acidic nature of HFIP allows it to act as a Brønsted acid catalyst in certain reactions. Furthermore, it can form cooperative hydrogen-bonding networks with other catalysts to enhance their activity.[5][6]
-
As a Catalyst Activator: HFIP can activate dormant catalyst species, often by forming hydrogen bonds with ligands and facilitating the generation of the active catalytic species. This is particularly evident in gold and palladium catalysis.[7][8]
Applications in Catalysis with Quantitative Data
The impact of HFIP on various catalytic reactions is demonstrated by the significant improvements in yields, reaction times, and catalyst efficiency.
Gold-Catalyzed Cycloisomerization Reactions
HFIP has been shown to act as both a solvent and an activator in gold-catalyzed cycloisomerization reactions, eliminating the need for traditional silver salt activators.[7][8]
Table 1: Gold-Catalyzed Cycloisomerization of Propargylic Amides in HFIP [9]
| Entry | Substrate | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | N-propargylbenzamide | [AuCl(IPr)] (1) | 1 | 95 |
| 2 | N-propargyl-4-methoxybenzamide | [AuCl(IPr)] (1) | 1 | 98 |
| 3 | N-propargyl-4-chlorobenzamide | [AuCl(IPr)] (1) | 1.5 | 92 |
Table 2: Gold-Catalyzed Cycloisomerization of Ynoic Acids in HFIP [9]
| Entry | Substrate | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | 4-phenyl-3-butynoic acid | [AuCl(IPr)] (0.1) | 0.5 | 99 |
| 2 | 4-(4-methoxyphenyl)-3-butynoic acid | [AuCl(IPr)] (0.1) | 0.5 | 97 |
| 3 | 4-(4-chlorophenyl)-3-butynoic acid | [AuCl(IPr)] (0.1) | 1 | 96 |
Palladium-Catalyzed C-H Activation
In palladium-catalyzed C-H activation reactions, HFIP plays a crucial role in promoting reactivity and selectivity, particularly for distal C-H functionalizations.[10][11]
Table 3: Palladium-Catalyzed β-C(sp³)–H Arylation in HFIP [4]
| Entry | Substrate | Arylating Agent | Ligand | Yield (%) |
| 1 | N-acetylisoleucine | 1-iodo-4-methoxybenzene | MPAA | 85 |
| 2 | N-acetylnorvaline | 1-iodo-4-chlorobenzene | MPAA | 78 |
| 3 | N-acetyl-α-aminobutyric acid | 1-iodonaphthalene | MPAA | 82 |
| MPAA = N-methoxy-2-aminoisobutyric acid |
Experimental Protocols
Protocol 1: General Procedure for Gold-Catalyzed Cycloisomerization of Propargylic Amides in HFIP[9]
-
To a screw-capped vial equipped with a magnetic stir bar, add the propargylic amide substrate (0.2 mmol).
-
Add a stock solution of the gold catalyst (e.g., [AuCl(IPr)]) in HFIP (1 mol%, 0.002 mmol).
-
Add fresh HFIP (0.5 mL).
-
Seal the vial and stir the reaction mixture at room temperature for the time indicated in Table 1.
-
Upon completion (monitored by TLC or GC-MS), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Protocol 2: General Procedure for Palladium-Catalyzed β-C(sp³)–H Arylation in HFIP[4]
-
To a dry reaction tube, add the carboxylic acid substrate (0.2 mmol), Pd(OAc)₂ (10 mol%, 0.02 mmol), and the ligand (e.g., MPAA, 20 mol%, 0.04 mmol).
-
Add the arylating agent (0.4 mmol) and Ag₂CO₃ (2.0 equiv).
-
Add HFIP (1.0 mL) as the solvent.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80 °C) for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the arylated product.
Mechanistic Insights and Visualizations
The multifaceted role of HFIP in catalysis can be visualized through the following diagrams, illustrating key interactions and proposed mechanisms.
Caption: Multifaceted roles of the HFIP moiety in catalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Helicene synthesis by Brønsted acid-catalyzed cycloaromatization in HFIP [(CF3)2CHOH] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogen bonding-enabled gold catalysis: ligand effects in gold-catalyzed cycloisomerizations in hexafluoroisopropanol (HFIP) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yields in the synthesis of 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low yields in the synthesis of 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol.
Troubleshooting Low Yields: A Step-by-Step Guide
Low yields in the synthesis of this compound, a reaction that proceeds via a Friedel-Crafts-type alkylation of 1-naphthol with hexafluoroacetone, can be attributed to several factors. This guide provides a structured approach to identifying and resolving common issues.
Reagent Quality and Stoichiometry
Question: My reaction has a low conversion rate, and I'm recovering a significant amount of unreacted 1-naphthol. What could be the cause?
Answer:
-
Purity of 1-Naphthol: The purity of the starting 1-naphthol is critical. Impurities can interfere with the catalyst and lead to the formation of undesired side products. Ensure you are using high-purity 1-naphthol.
-
Hexafluoroacetone Source and Stoichiometry: Hexafluoroacetone is a gas and is often used in its hydrated form (hexafluoroacetone hydrate). Ensure the hydrate is of good quality and that the stoichiometry is correct. An excess of hexafluoroacetone may be necessary to drive the reaction to completion, but a large excess can lead to side reactions.
-
Solvent Purity: Solvents must be dry and free of impurities. The presence of water can deactivate Lewis acid catalysts and react with intermediates. It is recommended to use freshly distilled or anhydrous grade solvents.
Reaction Conditions
Question: I am observing the formation of multiple products, and the yield of the desired 2-substituted naphthol is low. How can I improve the regioselectivity?
Answer: The regioselectivity of the Friedel-Crafts alkylation of 1-naphthol (substitution at the C2 vs. C4 position) is highly dependent on the reaction conditions.
-
Solvent Choice: The polarity of the solvent can significantly influence the ratio of ortho (C2) to para (C4) substitution.
-
Catalyst Selection: The choice of catalyst is crucial for both reactivity and selectivity.
-
Temperature Control: The reaction temperature can impact both the reaction rate and the selectivity.
-
Lower temperatures may favor the formation of one isomer over the other and can help to minimize the formation of degradation products.
-
Higher temperatures can lead to faster reaction rates but may also result in decreased selectivity and increased side product formation.
-
Question: My reaction is sluggish or does not go to completion. What adjustments can I make?
Answer:
-
Catalyst Activity: Ensure your Lewis acid catalyst is fresh and has not been deactivated by moisture.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Incomplete reactions are a common cause of low yields.
-
Temperature: While high temperatures can be detrimental, a modest increase in temperature may be necessary to achieve a reasonable reaction rate.
Work-up and Purification
Question: I seem to be losing a significant amount of my product during the work-up and purification steps. How can I minimize these losses?
Answer:
-
Extraction:
-
The product is a phenol and will be deprotonated and solubilized in aqueous base. Acid-base extraction can be used for purification, but care must be taken to ensure complete re-protonation and extraction back into an organic solvent.
-
Ensure efficient extraction of the product from the reaction mixture by performing multiple extractions with an appropriate organic solvent.
-
-
Purification:
-
Recrystallization: This is a common and effective method for purifying the final product. The choice of solvent is critical. A mixed solvent system, such as ethanol/water or a hydrocarbon solvent, may be effective.
-
Column Chromatography: If recrystallization is not sufficient to remove impurities, column chromatography on silica gel can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely side products in this synthesis?
A1: The primary side product is often the regioisomeric 4-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol.[1][2] Other potential side products can arise from over-alkylation (if the product is more reactive than the starting material), polymerization, or degradation of the starting materials or product under harsh reaction conditions.
Q2: How can I confirm the identity and purity of my final product?
A2: The identity and purity of this compound can be confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F): This will confirm the structure of the molecule and the position of the hexafluoropropyl group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): This can be used to assess the purity of the sample.
-
Melting Point: The melting point of the pure compound is reported to be in the range of 119-120°C.[3] A broad or depressed melting point can indicate the presence of impurities.
Q3: Are there any specific safety precautions I should take when running this reaction?
A3: Yes. Hexafluoroacetone is a toxic gas. It is crucial to work in a well-ventilated fume hood and take appropriate safety measures. Lewis acids are corrosive and moisture-sensitive, so they should be handled with care. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Quantitative Data Summary
The following table summarizes the impact of different reaction conditions on the yield of Friedel-Crafts alkylation of naphthols, based on analogous reactions reported in the literature. This data can be used as a guide for optimizing the synthesis of this compound.
| Catalyst | Solvent | Temperature | Time | Yield (%) | Regioselectivity (ortho:para) | Reference |
| K₃PO₄ (2.0 equiv) | Toluene | Room Temp | 72 h | 80 | Predominantly ortho | [1][2] |
| K₃PO₄ (2.0 equiv) | Acetonitrile | Room Temp | 72 h | 72 | Predominantly para | [1][2] |
| p-TsOH | Dichloromethane | Room Temp | 2 h | Up to 96 | Selective α-alkylation of β-naphthol | [4] |
| ZnCl₂ on Al₂O₃ | Solvent-free (Microwave) | - | - | High | Regioselective ortho C-acylation | [5] |
| BF₃·OEt₂ | Dichloromethane | 23 °C | 5 h | 44-84 | - | [6] |
Experimental Protocols
Key Experiment: Synthesis of this compound (General Procedure)
This protocol is a general guideline based on typical Friedel-Crafts reactions of naphthols. Optimization of specific parameters may be required.
Methodology:
-
To a solution of 1-naphthol (1.0 equivalent) in an anhydrous non-polar solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst (e.g., AlCl₃ or BF₃·OEt₂, 1.0-1.2 equivalents) at 0 °C.
-
Stir the mixture at 0 °C for 15-30 minutes.
-
Slowly add hexafluoroacetone hydrate (1.0-1.5 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by slowly adding it to a mixture of ice and dilute hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Troubleshooting Logic for Low Yields
Caption: A decision-making diagram for troubleshooting low yields in the synthesis.
References
- 1. Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1‑Naphthol with In Situ Generated Aza‑o‑Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. Catalytic, regioselective Friedel–Crafts alkylation of beta-naphthol - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ05580A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Lewis Acid-Promoted Friedel-Crafts Alkylation Reactions with α-Ketophosphate Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions (temperature, solvent) for naphthol-based catalysts
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize reaction conditions, specifically temperature and solvent, for your naphthol-based catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low product yield in reactions using naphthol-based catalysts?
Low yields in reactions involving naphthol-based catalysts can stem from several factors, ranging from the quality of reagents to the specific reaction conditions employed. A systematic approach to troubleshooting is essential for identifying and resolving the issue. Key areas to investigate include:
-
Reagent and Solvent Purity: The purity of the naphthol starting material and any other reagents is critical. Impurities can interfere with the catalyst's activity and lead to the formation of undesired side products.[1] Ensure all chemicals are of high purity and solvents are anhydrous and degassed, as many organometallic catalysts are sensitive to air and moisture.[1][2]
-
Catalyst Activity: The catalyst itself may be inactive or have reduced activity. This can be due to improper preparation, handling, or storage. For instance, some catalysts are sensitive to air and moisture and require handling under an inert atmosphere.[1] In some cases, a pre-formed and well-characterized catalyst may provide more consistent results than one generated in situ.[1]
-
Reaction Conditions: Sub-optimal reaction conditions, including temperature, solvent, and reaction time, are a common cause of low yields.[1][3] It is crucial to monitor the reaction's progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure it has reached completion.[1]
-
Work-up and Purification: Significant product loss can occur during the extraction and purification steps. Ensure efficient extraction from the reaction mixture and optimize your purification method to minimize loss.[1]
Q2: How does the choice of solvent affect the outcome of my naphthol-catalyzed reaction?
The solvent plays a crucial role in the catalytic cycle and can significantly influence the reaction's yield, selectivity, and rate. The polarity and coordinating ability of the solvent are key factors to consider.
-
Polarity: The solvent's polarity can affect the solubility of reactants and the stability of intermediates in the catalytic cycle. For example, in a Friedel-Crafts alkylation of beta-naphthol, acetonitrile, a polar aprotic solvent, was found to give a higher yield compared to the less polar toluene.[4]
-
Coordinating Ability: Solvents with strong coordinating abilities, such as those containing oxygen heteroatoms like tetrahydrofuran (THF) or ethanol, can sometimes compete with the reactants for coordination to the catalyst's active site, potentially inhibiting the reaction.[4] Conversely, in some reactions, a coordinating solvent might be beneficial.
-
Solvent Screening: It is often necessary to screen a range of solvents with varying polarities and coordinating properties to find the optimal one for a specific reaction.[3] Common choices for cross-coupling reactions include toluene, dioxane, THF, and DMF.[2][3]
Q3: What is the typical effect of temperature on reactions involving naphthol-based catalysts?
Temperature is a critical parameter that can have a multifaceted impact on your reaction.
-
Reaction Rate: Generally, increasing the reaction temperature increases the reaction rate. However, excessively high temperatures can lead to undesirable outcomes.
-
Catalyst Decomposition: High temperatures can cause the catalyst to decompose, leading to a loss of activity and lower yields.[1]
-
Side Reactions and Selectivity: Elevated temperatures can also promote the formation of unwanted side products, thereby reducing the selectivity for the desired product.[1] Conversely, a temperature that is too low may result in an incomplete reaction.[1]
-
Optimization: The optimal temperature is highly dependent on the specific catalyst, solvent, and substrates being used.[1] Therefore, it is often necessary to perform temperature screening experiments to identify the ideal conditions for your reaction.
Troubleshooting Guides
Issue 1: Low Conversion Rate
If you are observing a low conversion of your starting materials, consider the following troubleshooting steps:
Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low conversion rates.
Detailed Steps:
-
Verify Catalyst Activity: Ensure your catalyst is active. If you suspect deactivation, consider using a fresh batch or regenerating the catalyst if possible.[5] Proper handling, especially for air and moisture-sensitive catalysts, is crucial.[1]
-
Optimize Temperature: Gradually increase the reaction temperature.[5] Monitor the reaction closely for the formation of side products, which might indicate that the temperature is too high.
-
Screen Solvents: Experiment with different solvents. A change in solvent polarity or coordinating ability can sometimes dramatically improve conversion rates.[3][4]
-
Check Reagent Quality: Use high-purity starting materials and anhydrous solvents. Impurities can poison the catalyst or lead to competing side reactions.[1][3]
-
Increase Reaction Time: If the reaction is slow, increasing the reaction time might be necessary to achieve full conversion. Monitor the reaction's progress to determine the optimal time.[1]
Issue 2: Poor Selectivity
Poor selectivity, such as the formation of undesired isomers or byproducts, can be a significant challenge.
Logical Relationship for Optimizing Selectivity
Caption: Key factors influencing reaction selectivity.
Strategies to Improve Selectivity:
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Temperature Adjustment: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic product over the thermodynamic one.
-
Solvent Effects: The solvent can influence the transition state geometry, which in turn affects the stereoselectivity or regioselectivity of the reaction.[1]
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Catalyst Modification: The structure of the naphthol-based ligand can be modified to enhance selectivity. For example, introducing bulky groups near the active site can improve enantioselectivity in asymmetric catalysis.
-
Catalyst Loading: Optimizing the catalyst loading is also important, as using too much or too little can sometimes lead to decreased selectivity.
Data on Reaction Condition Optimization
The following tables summarize the effects of solvent and temperature on the yield of specific reactions involving naphthol derivatives, based on published literature.
Table 1: Effect of Solvent on the Friedel-Crafts Alkylation of Beta-Naphthol [4]
| Entry | Solvent | Yield (%) |
| 1 | Dichloromethane (DCM) | 84 |
| 2 | Acetonitrile (ACN) | 91 |
| 3 | Toluene | 58 |
| 4 | Tetrahydrofuran (THF) | No product |
| 5 | Diethyl ether | No product |
| 6 | Ethanol | No product |
Reaction conditions: beta-naphthol (0.2 mmol), allylic alcohol (0.2 mmol), p-TsOH (0.01 mmol) in solvent (1.0 mL) at room temperature for 2 h.
Table 2: Effect of Temperature on the Reaction of 2-Naphthol with Benzaldehyde [6]
| Entry | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Room Temperature | 180 | 40 |
| 2 | 60 | 120 | 65 |
| 3 | 80 | 90 | 82 |
| 4 | 100 | 60 | 95 |
| 5 | 120 | 60 | 95 |
Reaction conditions: 2-naphthol (2 mmol), benzaldehyde (1 mmol), catalyst (0.03 g) under solvent-free conditions.
Experimental Protocols
General Experimental Workflow for Catalyst Optimization
The following diagram outlines a general workflow for optimizing reaction conditions for a naphthol-based catalyst.
Caption: A general workflow for optimizing reaction conditions.
Example Protocol: Suzuki-Miyaura Coupling of 1-Iodo-2-naphthol [2]
This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for optimization studies.
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Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 1-Iodo-2-naphthol (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
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Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
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Reagent Addition: Add the palladium precursor (e.g., Pd(PPh₃)₄, 0.02 equiv., 2 mol%) and any additional ligand if required.
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Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) and seal the vial.
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Reaction: Heat the reaction mixture with vigorous stirring at the desired temperature for the specified time.
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Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Catalytic, regioselective Friedel–Crafts alkylation of beta-naphthol - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ05580A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Stability issues of 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol under acidic/basic conditions
This technical support center provides guidance and answers frequently asked questions regarding the stability of 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol under various experimental conditions. As a research chemical, comprehensive stability data may not be readily available, and this guide is intended to assist researchers in designing and conducting their own stability studies.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound under acidic conditions?
A1: Specific degradation kinetics for this compound under acidic conditions are not extensively reported in the public domain. Generally, naphthol compounds can be susceptible to degradation in the presence of strong acids, potentially leading to rearrangements or other reactions. The hexafluoropropyl group may influence the reactivity of the naphthol ring and the hydroxyl groups. To determine its stability in your specific experimental setup, a forced degradation study is recommended.
Q2: How does this compound behave under basic conditions?
A2: Similar to acidic conditions, detailed stability data under basic conditions is limited. The phenolic hydroxyl group of the naphthol moiety will be deprotonated under basic conditions, which may increase its susceptibility to oxidation. The stability will likely depend on the concentration of the base, the temperature, and the presence of oxygen. A forced degradation study is the most reliable way to assess its stability under your specific basic conditions.
Q3: What are the potential degradation products of this compound?
A3: While specific degradation products for this compound are not documented, we can hypothesize potential pathways based on the degradation of the related compound, 2-naphthol. Under oxidative conditions, degradation of 2-naphthol can lead to the formation of 1,2-naphthalenedione and β-naphthoquinone.[1] It is plausible that this compound could undergo similar transformations on the naphthol ring. Further degradation could lead to ring-opening products. The hexafluoropropyl group is generally stable, but its influence on the degradation pathway of the naphthol ring needs to be experimentally determined.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: The most common and effective method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with a UV detector. An isocratic or gradient method can be developed to separate the parent compound from its potential degradation products. Mass spectrometry (LC-MS) can be a powerful tool for identifying the mass of the degradation products, which is crucial for their structural elucidation.[2]
Troubleshooting Guides
Issue: I am observing a rapid loss of my compound in an acidic solution.
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Potential Cause 1: Acid-catalyzed degradation.
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Troubleshooting Steps:
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Reduce Acid Concentration: If your experimental conditions permit, try using a lower concentration of the acid.
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Lower the Temperature: Perform your experiment at a lower temperature to decrease the rate of degradation. Chemical degradation should ideally be carried out at room temperature, but if no degradation is observed, the temperature can be increased to 50-60°C.[3]
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Time-Course Analysis: Take aliquots at different time points to understand the kinetics of the degradation.
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Use a Different Acid: If possible, investigate if a different acid with a less reactive counter-ion affects the stability.
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-
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Potential Cause 2: Interaction with other components in the medium.
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Troubleshooting Steps:
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Simplify the Matrix: Run a control experiment with the compound in the acidic solution without other components to isolate the cause of instability.
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Check for Impurities: Ensure the purity of your starting material and solvents, as impurities can sometimes catalyze degradation.
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Issue: My compound seems to be degrading under basic conditions, and the solution is changing color.
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Potential Cause 1: Base-catalyzed oxidation.
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Troubleshooting Steps:
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Deoxygenate Solutions: The color change is often indicative of oxidation. Purge your solutions with an inert gas like nitrogen or argon before adding the compound.
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Work in the Dark: Protect your experiment from light, as photo-oxidation can be accelerated under basic conditions.
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Use of Antioxidants: If compatible with your experiment, consider adding a small amount of an antioxidant.
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Control pH: Use a buffered solution to maintain a constant pH, as pH can significantly affect the rate of degradation.[4]
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-
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Potential Cause 2: Formation of colored degradation products.
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Troubleshooting Steps:
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Analyze by HPLC-UV/Vis: Use a photodiode array (PDA) detector with your HPLC to obtain the UV-Vis spectrum of the colored species. This can help in the initial characterization of the degradation product.
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Isolate and Characterize: If the degradation product is a major component, consider semi-preparative HPLC to isolate it for structural elucidation by techniques like NMR and MS.
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-
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a compound.[5] A typical study involves subjecting the compound to stress conditions like acid, base, oxidation, heat, and light.[2][3]
1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
2. Stress Conditions:
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Acid Hydrolysis:
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Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid (HCl).[4]
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Incubate at room temperature or elevate to 60°C if no degradation is observed.[2]
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Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Neutralize the sample with an equivalent amount of base (e.g., 0.1 M NaOH) before HPLC analysis.
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Base Hydrolysis:
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Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH).[4]
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Follow the same incubation and sampling procedure as for acid hydrolysis.
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Neutralize the sample with an equivalent amount of acid (e.g., 0.1 M HCl) before HPLC analysis.
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Oxidative Degradation:
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Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%).
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Keep the solution at room temperature and protected from light.
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Sample at various time points.
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Thermal Degradation:
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Store the solid compound and the stock solution in an oven at a controlled temperature (e.g., 60°C).
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Sample at various time points.
-
-
Photolytic Degradation:
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Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
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Run a control sample protected from light in parallel.
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Sample at various time points.
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3. Analysis: Analyze all samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from all the degradation products.
Data Presentation
The results of a forced degradation study can be summarized in a table to compare the stability under different conditions.
Table 1: Hypothetical Forced Degradation Data for this compound
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 M HCl (60°C) | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 85.2 | 8.1 | 1.5 | |
| 24 | 65.7 | 20.3 | 4.8 | |
| 0.1 M NaOH (RT) | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 78.9 | 12.5 | 3.2 | |
| 24 | 52.1 | 28.9 | 7.6 | |
| 3% H₂O₂ (RT) | 24 | 92.5 | 4.3 | 0.8 |
| Heat (60°C, solid) | 72 | 99.5 | Not Detected | Not Detected |
| Photolysis (ICH) | 24 | 95.8 | 2.1 | Not Detected |
Note: This data is hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: Workflow for a Forced Degradation Study.
Hypothetical Degradation Pathway
This diagram illustrates a hypothetical degradation pathway for this compound under oxidative conditions, based on the known degradation of 2-naphthol.
Caption: Hypothetical Oxidative Degradation Pathway.
References
Technical Support Center: Purification of 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol and its Products
This technical support center provides guidance and troubleshooting for the purification of 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most common and effective purification methods for this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities present. Recrystallization is ideal for removing small amounts of impurities from a solid sample, while column chromatography is better suited for separating the target compound from impurities with different polarities.
Q2: What are some suitable solvents for the recrystallization of this compound?
A2: Due to the presence of both a polar naphthol ring and a highly fluorinated, nonpolar propyl group, finding a single ideal solvent can be challenging. A mixed solvent system is often effective. A good starting point is a mixture of a polar solvent in which the compound is soluble at high temperatures (like ethanol or ethyl acetate) and a nonpolar solvent in which it is less soluble (like hexane or heptane). The optimal solvent or solvent pair should be determined experimentally.
Q3: What are the likely impurities in a crude sample of this compound?
A3: Potential impurities can arise from starting materials, byproducts, or degradation. These may include unreacted 1-naphthol, byproducts from the reaction with hexafluoroacetone, and polymeric materials. The specific impurities will depend on the synthetic route used.
Q4: How can I remove unreacted 1-naphthol from my product?
A4: Unreacted 1-naphthol can often be removed by a carefully chosen recrystallization procedure. If the solubility difference is not sufficient, column chromatography is a reliable alternative. Given that 1-naphthol is less bulky, it may exhibit different solubility and chromatographic behavior compared to the larger product molecule.
Q5: Is this compound stable during purification?
A5: Naphthols are generally stable under standard purification conditions. However, prolonged exposure to high heat or strong bases should be avoided to prevent potential degradation or side reactions. The hexafluoroisopropanol group is generally very stable.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No crystals form upon cooling. | The solution is not supersaturated. | - Reduce the volume of the solvent by gentle heating.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound. |
| The product oils out instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The compound is too impure. | - Use a lower-boiling solvent or solvent mixture.- Attempt to purify the material by another method, such as column chromatography, before recrystallization. |
| Low recovery of the purified product. | Too much solvent was used. The crystals were filtered before crystallization was complete. The compound is significantly soluble in the cold solvent. | - Minimize the amount of hot solvent used to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The purified product is still colored. | Colored impurities are not effectively removed by recrystallization. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Consider purification by column chromatography. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the product from impurities. | The solvent system (eluent) is not optimal. The column was not packed properly. | - Perform thin-layer chromatography (TLC) to determine the optimal eluent system that gives good separation (Rf of the product around 0.3-0.4).- Ensure the column is packed uniformly without any cracks or air bubbles. |
| The product is not eluting from the column. | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| The product elutes too quickly with the solvent front. | The eluent is too polar. | - Decrease the polarity of the eluent. Increase the proportion of the nonpolar solvent. |
| Streaking or tailing of the compound band on the column. | The sample was not loaded in a narrow band. The compound is interacting strongly with the stationary phase. | - Dissolve the sample in a minimal amount of the initial eluent and load it onto the column in a concentrated band.- Consider adding a small amount of a modifier (e.g., a few drops of acetic acid for acidic compounds) to the eluent. |
Data Presentation
Table 1: Solvent Systems for Recrystallization
| Solvent System (v/v) | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Expected Recovery (%) |
| Ethanol/Water (80:20) | ~1.5 | ~25 | >90 |
| Ethyl Acetate/Hexane (30:70) | ~0.8 | ~18 | >95 |
| Dichloromethane/Hexane (50:50) | ~2.0 | ~30 | ~93 |
| Toluene | ~1.2 | ~20 | >90 |
Note: These are illustrative values and should be optimized for your specific crude product.
Table 2: Column Chromatography Parameters
| Stationary Phase | Eluent System (v/v) | Typical Rf of Product | Elution Order |
| Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate (80:20) | 0.35 | 1. Nonpolar impurities2. Product3. 1-Naphthol (if present) |
| Silica Gel (230-400 mesh) | Dichloromethane/Methanol (98:2) | 0.40 | 1. Nonpolar impurities2. Product3. Highly polar impurities |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of a potential solvent. If the solid dissolves at room temperature, the solvent is too polar. If it does not dissolve, heat the mixture. A good solvent will dissolve the compound when hot but not when cold. Test various solvent systems to find the optimal one (see Table 1).
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography
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Eluent Selection: Using thin-layer chromatography (TLC), determine a solvent system that moves the target compound to an Rf value of approximately 0.3-0.4.
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Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet slurry method is recommended).
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.
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Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column.
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Fraction Collection: Collect fractions in test tubes as the solvent elutes from the column.
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Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common issues encountered during recrystallization.
Technical Support Center: Catalysis with 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol
Welcome to the technical support center for catalysis utilizing 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions (FAQs) related to the use of this catalyst in chemical syntheses.
Troubleshooting Guides
This section addresses common issues encountered during catalytic reactions with this compound. Each problem is presented in a question-and-answer format with potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Q: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I improve the yield?
A: Low or no yield can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Below is a systematic guide to troubleshooting this issue.
| Potential Cause | Troubleshooting Steps |
| Inactive or Deactivated Catalyst | - Catalyst Quality: Ensure the catalyst is from a reliable source and has been stored under appropriate conditions (e.g., inert atmosphere, low temperature). - Catalyst Activation: Verify if a pre-activation step is necessary. - Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or solvent. Consider purification of reagents. |
| Suboptimal Reaction Conditions | - Temperature: Both insufficient and excessive heat can be detrimental. Systematically screen a range of temperatures to find the optimum. - Solvent: The choice of solvent is critical. A solvent screen is recommended. Polar aprotic solvents like acetonitrile (MeCN), tetrahydrofuran (THF), and dichloromethane (DCM) are common starting points. - Concentration: The reaction may be too dilute. Try increasing the concentration of the reactants. |
| Presence of Inhibitors | - Water: Moisture can deactivate many catalysts and quench reactive intermediates. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., argon or nitrogen). - Oxygen: Atmospheric oxygen can interfere with certain catalytic cycles. Degassing the solvent and running the reaction under an inert atmosphere is recommended. |
| Poor Reagent Reactivity | - Substrate Reactivity: Electron-poor or sterically hindered substrates may require more forcing conditions or a more active catalyst system. |
Problem 2: Formation of Unexpected Byproducts
Q: I am observing significant formation of side products in my reaction. What are the likely side reactions and how can I suppress them?
A: The naphthol scaffold in the catalyst can be susceptible to several side reactions, particularly under oxidative conditions.
| Side Reaction | Description | Mitigation Strategies |
| Oxidative Homocoupling | The naphthol units can couple with each other to form binaphthol-type byproducts, especially in the presence of an oxidant. | - Lower the reaction temperature. - Reduce the concentration of the oxidant. - Ensure a strictly inert atmosphere to minimize air oxidation. |
| Over-oxidation | The desired product or the catalyst itself may undergo further oxidation to undesired species. | - Carefully control the stoichiometry of the oxidant. - Reduce the reaction time. - Monitor the reaction closely by TLC or LC-MS to stop it upon completion. |
| Para-Oxidation | Oxidation may occur at the para-position of the naphthol ring, leading to quinone-like structures. | - Employ a milder oxidant. - Modify the electronic properties of the substrate if possible. |
| Rearrangement Reactions | In some cases, dearomatization products like ortho-quinols can undergo rearrangements (e.g., α-ketol rearrangement).[1] | - Screen different solvents and temperatures, as these can influence rearrangement pathways. - Isolate the primary product quickly to prevent subsequent reactions. |
Frequently Asked Questions (FAQs)
Q1: How should I handle and store this compound?
A1: The compound should be stored in a cool, dry place, away from light and moisture. It is advisable to store it under an inert atmosphere (argon or nitrogen) to prevent potential degradation.
Q2: What is the role of the hexafluoroisopropyl group in this catalyst?
A2: The hexafluoroisopropyl group significantly increases the Brønsted acidity of the adjacent hydroxyl group through its strong electron-withdrawing effect. This enhanced acidity is often crucial for the catalytic activity, particularly in reactions involving hydrogen bonding or proton transfer.
Q3: Can this catalyst be recovered and reused?
A3: The recoverability of the catalyst depends on the specific reaction conditions and its stability under those conditions. If the catalyst remains homogeneous and does not degrade, it may be possible to recover it through chromatographic methods. However, its efficiency in subsequent runs should be evaluated.
Q4: Are there any known incompatibilities with certain reagents or functional groups?
A4: Strong bases can deprotonate the phenolic hydroxyl groups, which may alter or inhibit the catalytic activity. Highly nucleophilic reagents could potentially react with the catalyst under certain conditions. Compatibility with the specific substrates and reagents for a new reaction should be tested on a small scale.
Visualizing Workflows and Pathways
Experimental Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Potential Side Reaction Pathways for the Naphthol Moiety
Caption: Potential side reaction pathways for the naphthol moiety.
References
How to regenerate or recycle fluorinated naphthol catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorinated naphthol catalysts. The information provided is intended to help diagnose common issues encountered during experimental work and to provide potential solutions for catalyst regeneration and recycling.
Troubleshooting Guide
This guide addresses specific problems that may arise during the use of fluorinated naphthol catalysts, outlining potential causes and recommended actions.
| Problem/Observation | Potential Cause(s) | Recommended Action(s) |
| Reduced Catalytic Activity | Catalyst Poisoning: Impurities in substrates or solvents (e.g., water, sulfur compounds, coordinating species) can bind to the active sites of the catalyst.[1][2] | Purification: Ensure all substrates and solvents are rigorously purified and dried before use. Consider passing them through a column of activated alumina or a suitable scavenger.[3] Regeneration: Attempt a chemical wash to remove the poison (see Experimental Protocols). |
| Thermal Degradation: Exposure to excessive temperatures can lead to the decomposition of the catalyst's ligand or metal center. | Temperature Control: Carefully monitor and control the reaction temperature. Determine the catalyst's thermal stability range if not already known. | |
| Fouling/Coking: Non-soluble byproducts or polymers can deposit on the catalyst surface, blocking active sites.[1][2] | Filtration: After the reaction, dissolve the catalyst in a suitable solvent and filter to remove insoluble materials. Regeneration: Use thermal or chemical treatment to remove deposits (see Experimental Protocols).[4] | |
| Change in Selectivity (e.g., Enantioselectivity) | Ligand Degradation: The chiral fluorinated naphthol ligand may have partially decomposed, leading to the formation of non-selective or less selective catalytic species. | Catalyst Integrity Check: Use analytical techniques (e.g., NMR, HPLC) to check the purity and structure of the catalyst before and after the reaction. Recycling: If the catalyst is a precious metal complex, consider recovering the metal and synthesizing a fresh batch of the catalyst with a pure ligand. |
| Formation of Achiral Active Species: The active catalytic species might be in equilibrium with an achiral or less active form. | Additive/Co-catalyst Optimization: Re-evaluate the need for and concentration of any additives or co-catalysts that might influence the structure of the active species. | |
| Difficulty in Catalyst Recovery | Leaching into the Product Phase: The catalyst or its components may have some solubility in the reaction product or workup solvents. | Solvent System Optimization: Explore alternative solvent systems that minimize catalyst solubility in the product phase. Immobilization: Consider immobilizing the catalyst on a solid support for easier separation. |
| Physical Loss During Workup: Fine particles of a heterogeneous catalyst or a precipitated homogeneous catalyst may be lost during filtration or transfers. | Improved Filtration: Use finer porosity filters or centrifugation for more efficient recovery of solid catalysts. | |
| Catalyst Color Change | Change in Oxidation State: The metal center of the catalyst may have been oxidized or reduced during the reaction. | Redox Treatment: Depending on the nature of the active species, a mild oxidant or reductant may be used to restore the desired oxidation state (use with caution and after careful analysis). |
| Complexation with Impurities: The catalyst may have formed a complex with colored impurities from the starting materials. | Purification of Starting Materials: Ensure high purity of all reagents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the deactivation of my fluorinated naphthol catalyst?
A1: The most common causes of deactivation fall into three main categories: chemical, thermal, and mechanical.[1]
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Chemical Deactivation: This includes poisoning by impurities in your reagents or solvents, such as sulfur or water, which can irreversibly bind to the catalyst's active sites.[1][2]
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Thermal Deactivation: Exposing the catalyst to temperatures beyond its stability limit can cause it to decompose. Sintering, or the agglomeration of catalyst particles at high temperatures, can also lead to a loss of active surface area.[1][2]
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Mechanical Deactivation: This is more relevant for heterogeneous catalysts and involves the physical blockage of active sites by deposits like polymers or coke, a phenomenon known as fouling or masking.[1]
Q2: How can I tell if my catalyst has been poisoned?
A2: A sudden and significant drop in catalytic activity, even with fresh substrates, is a strong indicator of poisoning. The deactivation may be rapid.[1] To confirm, you can try running the reaction with ultra-pure, newly purchased reagents and solvents. If the activity is restored, your previous materials were likely contaminated.
Q3: Is it possible to regenerate a poisoned catalyst?
A3: Regeneration of a poisoned catalyst is sometimes possible, depending on the nature of the poison. If the poison is reversibly bound, a chemical wash with a suitable solvent or a mild acid/base solution might remove it.[5] For strongly bound poisons, regeneration may not be feasible, and recovery of valuable components like precious metals for resynthesis of the catalyst might be a more economical option.[6]
Q4: My catalyst is air-sensitive. What precautions should I take during handling and recycling?
A4: All manipulations of air-sensitive catalysts should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. Solvents should be properly de-gassed. During recycling, ensure that the catalyst is not exposed to air at any step of the recovery and washing process.
Q5: What is the best way to recycle a homogeneous fluorinated naphthol catalyst?
A5: For homogeneous catalysts, a common recycling strategy is to precipitate the catalyst from the reaction mixture after completion, followed by filtration or decantation. This can often be achieved by adding a non-solvent. Another approach is to use a biphasic solvent system where the catalyst is soluble in one phase and the product in another, allowing for easy separation.
Experimental Protocols
Protocol 1: General Regeneration of a Deactivated Homogeneous Catalyst by Chemical Washing
This protocol is a general procedure for attempting to remove impurities and reactivate a homogeneous fluorinated naphthol catalyst. Caution: The choice of solvents should be based on the known stability of your specific catalyst.
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Catalyst Recovery: After the reaction, remove the solvent(s) under reduced pressure.
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Initial Wash: Add a minimal amount of a solvent in which the catalyst is soluble but the suspected impurities or byproducts are not. Agitate the mixture and then separate the catalyst solution from the solids by filtration or centrifugation.
-
Acid/Base Wash (Optional and with caution): If acidic or basic impurities are suspected, dissolve the catalyst in an appropriate organic solvent and wash it with a dilute aqueous solution of a weak acid (e.g., 1% acetic acid) or a weak base (e.g., 1% sodium bicarbonate). This step should be avoided if the catalyst is known to be sensitive to acids or bases.
-
Water Wash: After an acid/base wash, wash the organic layer with deionized water to remove any remaining salts.
-
Drying: Dry the organic solution containing the catalyst over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.
-
Final Drying: Dry the recovered catalyst under high vacuum for several hours to remove any residual solvent.
-
Activity Test: Test the activity of the regenerated catalyst on a small scale to determine the effectiveness of the regeneration process.
Protocol 2: Removal of Metal Impurities Using a Scavenger Resin
If your catalyst has decomposed and you need to remove metal residues from your product, a scavenger resin can be effective.
-
Dissolution: Dissolve the crude product containing the metal impurities in a suitable solvent.
-
Resin Selection: Choose a scavenger resin with functional groups that have a high affinity for the metal in your catalyst (e.g., thiol-based resins for palladium or ruthenium).
-
Treatment: Add the scavenger resin to the solution (typically 5-10 equivalents relative to the estimated amount of metal impurity).
-
Agitation: Stir the mixture at room temperature or slightly elevated temperature for a period of 2 to 24 hours.
-
Filtration: Remove the resin by filtration.
-
Analysis: Analyze the filtrate for residual metal content (e.g., by ICP-MS) to confirm the effectiveness of the removal.
-
Product Isolation: Isolate the purified product by removing the solvent.
Visualizations
Caption: Troubleshooting workflow for diagnosing reduced catalyst performance.
Caption: Logical flow of a catalyst regeneration and recycling loop.
References
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst-Regeneration Methods for Catalytic TOs: Ensuring Cleaner Air [shipandshore.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. catalystseurope.org [catalystseurope.org]
Overcoming substrate limitations in reactions catalyzed by 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol
Disclaimer: Direct catalytic applications of 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol are not extensively reported in the current scientific literature. The following technical support guide is based on established principles of catalysis and data from structurally analogous compounds, particularly bulky and electron-deficient naphthol derivatives used in asymmetric synthesis. This information should be regarded as a foundational resource to guide experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the potential catalytic applications of this compound?
A1: Based on its structural features—a bulky, electron-withdrawing hexafluoroisopropyl group attached to a naphthol backbone—this compound is a promising candidate for use as a ligand or organocatalyst in various asymmetric reactions. Potential applications, by analogy to similar structures, include:
-
Asymmetric Friedel-Crafts Reactions: The steric hindrance and electronic properties could enhance enantioselectivity in the alkylation of aromatic compounds.
-
Asymmetric Michael Additions: It could serve as a chiral Brønsted acid catalyst or a ligand for a metal catalyst to control the stereoselective addition of nucleophiles to α,β-unsaturated systems.
-
Enantioselective Oxidative Coupling of Naphthols: While the catalyst itself is a naphthol, it could potentially be used as a ligand in metal-catalyzed oxidative couplings to synthesize chiral biaryl compounds.
-
Asymmetric Dearomatization Reactions: The catalyst's structure is analogous to ligands used in the dearomatization of naphthols, suggesting its potential in synthesizing complex chiral scaffolds.[1]
Q2: What are the expected substrate limitations when using this catalyst?
A2: The bulky 2-(2-hydroxy-1,1,1,3,3,3-hexafluoropropyl) group is likely to impose significant steric constraints. Therefore, limitations may include:
-
Sterically Hindered Substrates: Very large or bulky substrates may react slowly or not at all due to steric clash with the catalyst. For instance, substrates with ortho-substituents on an aromatic ring might exhibit low reactivity.
-
Substrates with Poor Electronic Matching: The strong electron-withdrawing nature of the hexafluoropropyl group influences the electronic environment of the catalytic site. Substrates that are electronically incompatible may show poor conversion or selectivity.
-
Chelation Control: For reactions involving metal coordination, substrates lacking appropriate coordinating groups may not be effectively activated by the catalyst complex.
Q3: How can I improve the solubility of the catalyst and substrates?
A3: The fluorinated nature of the catalyst may affect its solubility. If you encounter solubility issues, consider the following:
-
Solvent Screening: Test a range of solvents. While common solvents like dichloromethane and toluene are starting points, fluorinated solvents or solvents with a high capacity for hydrogen bonding, such as hexafluoroisopropanol (HFIP), might be beneficial.
-
Temperature Adjustment: Gently warming the reaction mixture can improve solubility, but be mindful of the thermal stability of your reactants and the potential impact on enantioselectivity.
-
Co-solvents: The use of a co-solvent system can sometimes effectively dissolve all reaction components.
Troubleshooting Guide
Issue 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Inactivity | 1. Verify Catalyst Purity: Ensure the catalyst is pure and free from inhibitors. Recrystallization or column chromatography may be necessary. 2. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%). | Improved conversion rate. If no improvement, the catalyst may not be suitable for the specific transformation. |
| Sub-optimal Reaction Conditions | 1. Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, THF, CH2Cl2, HFIP). 2. Temperature Optimization: Run the reaction at different temperatures (e.g., from -20 °C to 60 °C). 3. Concentration Adjustment: Vary the concentration of the reactants. | Identification of optimal conditions for the reaction, leading to higher conversion. |
| Poor Substrate Reactivity | 1. Modify Substrate: If possible, use a substrate with less steric hindrance or with electronic properties more favorable for the reaction. 2. Use of Additives: Consider the addition of a co-catalyst or an additive that can enhance substrate reactivity. | Enhanced reaction rate and conversion. |
Issue 2: Low Enantioselectivity (ee)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Catalyst Conformation | 1. Temperature Effect: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the major enantiomer. 2. Solvent Influence: The solvent can influence the catalyst's conformation and the transition state geometry. Screen different solvents. | Increased enantiomeric excess. |
| Background Uncatalyzed Reaction | 1. Lower Reaction Temperature: A non-catalyzed background reaction may be occurring at a faster rate at higher temperatures. 2. Reduce Reaction Time: Shorter reaction times can minimize the contribution of the uncatalyzed pathway. | Improved ee by minimizing the formation of the racemic product. |
| Presence of Impurities | 1. Purify Reagents: Ensure all starting materials and the solvent are of high purity. Water and other protic impurities can be particularly detrimental. 2. Use of Molecular Sieves: Add activated molecular sieves to the reaction to scavenge water. | Consistent and potentially higher enantioselectivity. |
Experimental Protocols (Hypothetical)
The following protocols are hypothetical and based on methodologies for analogous catalytic systems. They should be adapted and optimized for specific substrates.
Protocol 1: Asymmetric Friedel-Crafts Alkylation of Indole
Reaction: Asymmetric alkylation of indole with a nitroalkene catalyzed by this compound.
Materials:
-
This compound (Catalyst)
-
Indole
-
trans-β-Nitrostyrene
-
Dichloromethane (anhydrous)
-
Molecular sieves (4 Å, activated)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (N2 or Ar), add the catalyst (0.02 mmol, 10 mol%) and activated 4 Å molecular sieves (100 mg).
-
Add anhydrous dichloromethane (2.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
Add indole (0.24 mmol, 1.2 equivalents).
-
Add trans-β-nitrostyrene (0.20 mmol, 1.0 equivalent) and stir the reaction mixture at the same temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Diagrams
Caption: Experimental workflow for a hypothetical asymmetric reaction.
Caption: Troubleshooting decision tree for common reaction issues.
References
Technical Support Center: Managing Air and Moisture Sensitivity in Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with air- and moisture-sensitive compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with sensitive reagents.
Issue: My reaction, which involves an air-sensitive reagent, failed or gave a low yield.
Possible Cause: Contamination with air (oxygen) or moisture.
Troubleshooting Steps:
-
Verify Inert Atmosphere: Ensure your reaction was performed under a properly maintained inert atmosphere.
-
Schlenk Line: Check for leaks in the glassware and tubing. A poor vacuum pressure is a primary indicator of a leak.[1] Solvents not being removed efficiently under vacuum or oil being sucked from the bubbler into the inert gas manifold are also signs of a leak.[1]
-
Glovebox: Confirm that the oxygen and moisture levels are within the acceptable range (typically <1 ppm).[2] Ensure the antechamber was properly evacuated and refilled with inert gas at least three times before bringing in materials.[3]
-
-
Assess Solvent and Reagent Quality:
-
Solvent Dryness: Verify that the solvent was adequately dried. The use of extra-dry solvents is critical, as water contamination can lead to dangerous situations and failed reactions.[4] Consider using a freshly opened bottle of anhydrous solvent or re-drying your solvent.
-
Reagent Integrity: Ensure the air-sensitive reagent was not compromised during storage or handling. Syringe and cannula techniques must be impeccable to avoid introducing air.[2]
-
-
Review Glassware Preparation: All glassware must be rigorously dried before use.[5][6]
-
Check Technique:
Issue: I suspect my glovebox is not maintaining an inert atmosphere.
Possible Cause: A leak in the glovebox system.
Troubleshooting Steps:
-
Check Oxygen and Moisture Levels: Regularly monitor the glovebox's analyzer readings. A steady increase in oxygen or moisture levels is a clear sign of a leak.
-
Perform a Leak Test: Most modern gloveboxes have a built-in leak test function.[11] This test pressurizes the box and measures the rate of pressure drop. An acceptable leak rate is typically below 0.05% of the box volume per hour.[9][10][11]
-
Identify the Leak Source:
-
If a leak is detected, slightly pressurize the glovebox (e.g., to 5 mBar) and use a leak detection solution (soapy water) or a helium leak detector to pinpoint the source.[11][12] Common leak points include gloves, seals on the antechamber doors, and feedthroughs.
-
Pay close attention to the gloves, as permeation of oxygen and moisture through the glove material is a significant contributor to atmospheric contamination.[2][9] Regularly inspect gloves for damage and replace them as needed.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between using a Schlenk line and a glovebox?
A Schlenk line is ideal for performing reactions under an inert atmosphere in solution.[14] It allows for heating, cooling, and the addition of reagents while maintaining an air-free environment.[15] A glovebox provides a large, enclosed workspace with an inert atmosphere, making it perfect for handling and weighing solids, preparing samples for analysis, and performing manipulations that are difficult to do in sealed glassware.[2][3]
Q2: How do I properly dry my glassware for an air-sensitive reaction?
Laboratory glassware has a thin film of adsorbed moisture that must be removed.[6][7] The most common methods are:
-
Oven-Drying: Place glassware in an oven at >120°C for several hours (e.g., overnight).[7][8] Assemble the hot glassware and allow it to cool under a stream of inert gas.[6][7]
-
Flame-Drying: Assemble the glassware and heat it with a heat gun or a burner under vacuum to drive off moisture.[8][9] Once cool, fill the apparatus with an inert gas.
Q3: How do I transfer an air-sensitive liquid reagent?
Use a dry, inert-gas-flushed syringe or a double-tipped needle (cannula).[2][7]
-
Syringe Transfer: Purge the syringe with inert gas multiple times.[9][10] Pierce the septum of the reagent bottle with the syringe needle and another needle connected to an inert gas source (like a balloon) to maintain positive pressure.[8][10] Withdraw the desired volume of liquid, then remove the syringe.
-
Cannula Transfer: A cannula is used to transfer larger volumes of liquid between two septa-sealed vessels. A slight positive pressure of inert gas in the source flask will push the liquid through the cannula into the receiving flask.[2]
Q4: Which inert gas should I use, nitrogen or argon?
Nitrogen is the most commonly used inert gas due to its lower cost.[5] However, argon is denser than nitrogen and is less likely to be displaced from an open reaction vessel.[5] For reactions involving reagents that can react with nitrogen (e.g., lithium metal), argon is the required choice.[5][14]
Q5: How can I be sure my solvent is dry enough?
For many sensitive applications, commercially available anhydrous solvents are sufficient. If you need to dry a solvent in-house, you can use a variety of drying agents. The effectiveness of the drying can be verified using Karl Fischer titration.[5][8] A simple qualitative test for some solvents is the sodium-benzophenone indicator, which turns a deep blue or purple color when the solvent is anhydrous and oxygen-free.[16]
Data and Protocols
Data Presentation
Table 1: Comparison of Common Drying Agents for Solvents
| Drying Agent | Capacity | Speed | Efficiency (Typical Residual H₂O) | Suitable for | Unsuitable for |
| Magnesium Sulfate (MgSO₄) | High | Fast | Medium | General use, ethers, esters, alkyl halides[4][17] | Highly acid-sensitive compounds[17] |
| Sodium Sulfate (Na₂SO₄) | High | Slow | Low | General use, especially for pre-drying wet solutions[4] | Not for achieving very low water content |
| Calcium Chloride (CaCl₂) | High | Medium | Medium | Hydrocarbons, alkyl halides[4] | Alcohols, amines, phenols, some esters and ketones |
| Molecular Sieves (3Å or 4Å) | Low to Medium | Medium | Very High (<10 ppm)[5][8] | Most organic solvents | Ketones (4Å can catalyze aldol reactions) |
| Calcium Hydride (CaH₂) | High | Medium | High | Ethers, hydrocarbons, amines | Alcohols, aldehydes, ketones, esters, acids |
| Phosphorus Pentoxide (P₄O₁₀) | High | Fast | Very High | Hydrocarbons, ethers, alkyl halides, nitriles[16] | Alcohols, amines, ketones, acids |
| Sodium Metal (with Benzophenone) | High | Fast | Very High | Ethers, hydrocarbons[16] | Halogenated solvents, protic solvents, ketones, esters |
Table 2: Inert Gas Purity Standards and Glovebox Leak Rate
| Parameter | Standard/Specification | Notes |
| Inert Gas Purity (Nitrogen) | ≥ 99.99% (Grade 4.0) | For most laboratory applications. Higher purities (e.g., 99.999% or Grade 5.0) are available for highly sensitive experiments.[6] |
| Inert Gas Purity (Argon) | ≥ 99.99% (Grade 4.0) | Purity of 99.99% is common for welding and laboratory use.[13] Higher grades are used for more demanding applications.[13] |
| Glovebox Leak Rate | < 0.05 Vol%/h (ISO 10648-2, Class 1)[2][9][12] | This is the maximum permissible leak rate to maintain an inert atmosphere.[9] Modern gloveboxes often have much lower actual leak rates.[9] |
Experimental Protocols
Protocol 1: Transfer of an Air-Sensitive Reagent via Syringe
-
Preparation:
-
Ensure the reaction flask is assembled, flame- or oven-dried, and under a positive pressure of inert gas (e.g., connected to a nitrogen-filled balloon or a Schlenk line).[8]
-
Select a clean, dry syringe (glass or polypropylene Luer lock) and a needle of appropriate length and gauge (e.g., 18-21 gauge).[4][6][18]
-
The reagent bottle should be sealed with a septum.[11]
-
-
Syringe Purging:
-
Insert a needle connected to an inert gas line into the top of the syringe.
-
Draw a full volume of inert gas into the syringe and expel it. Repeat this process at least 5-10 times to flush out any air.[7]
-
-
Reagent Transfer:
-
Puncture the septum of the reagent bottle with a needle connected to an inert gas source to maintain positive pressure.[4]
-
Insert the needle of the purged syringe through the septum and into the liquid reagent.
-
Slowly draw the desired volume of the reagent into the syringe. You may need to draw a small amount of liquid and then push it back into the bottle to expel any small gas bubbles from the syringe tip.[9][10]
-
Once the correct volume is drawn, pull the needle tip into the headspace of the bottle and withdraw a small "buffer" of inert gas into the syringe.[9][10] This prevents the reactive liquid from dripping from the needle tip.
-
Withdraw the syringe from the reagent bottle.
-
-
Addition to Reaction:
-
Insert the syringe needle through the septum of the reaction flask.
-
Keeping the needle tip above the solvent level, gently push the plunger to expel the inert gas buffer.
-
Lower the needle tip below the solvent surface (if desired) and slowly add the reagent to the reaction mixture.
-
Once the addition is complete, withdraw the syringe.
-
Visualizations
Experimental and Logical Workflows
Caption: Workflow for handling air-sensitive reagents.
Caption: Troubleshooting a failed air-sensitive reaction.
Caption: Components and flow of a Schlenk line system.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. mbraun.com [mbraun.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. adgastech.com [adgastech.com]
- 7. One Part of Chemistry: Drying agent [1chemistry.blogspot.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Jacomex Certifications for Glove Boxes and Isolators [jacomex.com]
- 10. scribd.com [scribd.com]
- 11. ossila.com [ossila.com]
- 12. lekdetectie-apparatuur.nl [lekdetectie-apparatuur.nl]
- 13. What is the Purity of Argon Gas? - Argon gas purifier [m.cdeacd.com]
- 14. Contenu non disponible [sigmaaldrich.com]
- 15. purityplusgases.com [purityplusgases.com]
- 16. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemrxiv.org [chemrxiv.org]
Technical Support Center: Scaling Up Reactions Involving 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol. The information is designed to address specific issues that may be encountered during the synthesis, scale-up, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts alkylation of 1-naphthol with hexafluoroacetone or a suitable precursor like hexafluoroacetone hydrate. This reaction is typically catalyzed by a Lewis acid or a strong Brønsted acid.
Q2: What are the key safety precautions to consider when working with the reagents for this synthesis?
A2: Hexafluoroacetone is a toxic, reactive, and nonflammable gas that requires careful handling in a well-ventilated fume hood.[1][2] It is crucial to avoid inhalation and skin contact.[1][2][3] Protective gear, including solvent-resistant gloves, clothing, and eye protection, should be worn.[1][2][4] An emergency shower and eyewash station should be readily accessible.[1] 1-Naphthol can be irritating to the skin and eyes, and appropriate personal protective equipment should be used.
Q3: How can I purify the final product, this compound?
A3: Purification can typically be achieved through crystallization from an appropriate solvent system. Aliphatic or alicyclic hydrocarbons with 5 to 12 carbon atoms have been used for the purification of naphthols.[5] Column chromatography on silica gel may also be a viable option for removing impurities.
Q4: What are the expected spectroscopic signatures for this compound?
A4: In the 1H NMR spectrum, one would expect to see signals corresponding to the aromatic protons of the naphthalene ring system and the hydroxyl protons. The 19F NMR spectrum would show a singlet corresponding to the six equivalent fluorine atoms of the two trifluoromethyl groups. The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (310.19 g/mol ).[6]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the Lewis acid catalyst (e.g., AlCl3, BF3·OEt2) is fresh and has been stored under anhydrous conditions. Moisture will deactivate the catalyst. |
| Insufficient Catalyst | In some Friedel-Crafts reactions, a stoichiometric amount of the catalyst may be required. Incrementally increase the catalyst loading to observe its effect on the yield. |
| Poor Quality Reagents | Use high-purity 1-naphthol and hexafluoroacetone. Ensure all solvents are anhydrous, as water can interfere with the reaction. |
| Suboptimal Reaction Temperature | If the reaction is too slow, consider a moderate increase in temperature. Conversely, if side reactions are prevalent, lowering the temperature may improve the yield of the desired product. |
| Incorrect Stoichiometry | Verify the molar ratios of the reactants and catalyst. An excess of one reactant may be necessary to drive the reaction to completion. |
Issue 2: Formation of Multiple Products (Isomers and Byproducts)
| Potential Cause | Troubleshooting Steps |
| Lack of Regioselectivity | The Friedel-Crafts reaction on 1-naphthol can potentially yield substitution at different positions. The choice of solvent can significantly influence regioselectivity. For instance, non-coordinating solvents like toluene may favor ortho-substitution, while more polar solvents like acetonitrile could favor para-substitution in related systems. Experiment with different solvents to optimize for the desired 2-substituted product. |
| Polyalkylation | The product, being an activated naphthol derivative, can undergo a second alkylation. Using a molar excess of 1-naphthol relative to hexafluoroacetone can help minimize this side reaction. |
| Formation of Self-Condensation Products | Under certain conditions, 1-naphthol can undergo self-condensation or oxidation. Maintaining an inert atmosphere (e.g., nitrogen or argon) and controlling the temperature can mitigate these side reactions. |
| Byproducts from Hexafluoroacetone | Hexafluoroacetone is highly reactive and can form hydrates or other adducts. Ensure it is delivered to the reaction mixture under controlled conditions. |
Experimental Protocols
Illustrative Lab-Scale Synthesis of this compound
Disclaimer: This is a generalized, illustrative protocol based on typical Friedel-Crafts reaction conditions and should be optimized for specific laboratory settings.
Materials:
-
1-Naphthol
-
Hexafluoroacetone hydrate
-
Anhydrous Aluminum Chloride (AlCl3)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Hexane
-
Ethyl Acetate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-naphthol (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous AlCl3 (1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add a solution of hexafluoroacetone hydrate (1.2 eq) in anhydrous DCM to the reaction mixture, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a beaker of crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford the pure this compound.
Visualizations
References
- 1. nj.gov [nj.gov]
- 2. echemi.com [echemi.com]
- 3. HEXAFLUOROACETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. US3316310A - Purification of naphthol - Google Patents [patents.google.com]
- 6. This compound | C13H8F6O2 | CID 2775086 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: The Role of Co-solvents in Modulating Reaction Efficiency and Selectivity
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of co-solvent effects in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using a co-solvent in a chemical reaction?
A co-solvent is a substance added in small amounts to a primary solvent to enhance the solubility of poorly soluble reactants.[1] By improving solubility, co-solvents can increase reaction rates and yields. They are particularly common in pharmaceutical and chemical research where, for instance, alcohols are often used as co-solvents in aqueous solutions to dissolve hydrophobic molecules.[1]
Q2: How do co-solvents influence reaction efficiency and selectivity?
Co-solvents can significantly impact reaction outcomes through several mechanisms:
-
Solvation of Reactants and Transition States: Solvents and co-solvents can stabilize or destabilize the reactants, transition states, and products to different extents.[2] If a co-solvent stabilizes the transition state more than the reactants, the reaction rate will increase. Conversely, if the reactants are more stabilized, the rate will decrease.[2]
-
Polarity and Dielectric Constant: The polarity of the solvent system, which can be fine-tuned with co-solvents, plays a crucial role. Polar solvents can accelerate reactions that involve the formation of charged intermediates or transition states.[3]
-
Hydrogen Bonding: Protic co-solvents can act as hydrogen bond donors or acceptors, influencing the reactivity of reactants and intermediates.[4]
-
Viscosity: The viscosity of the solvent mixture can affect the diffusion of reactants, which can be a rate-limiting factor in some reactions.[3]
Q3: Can the effect of a co-solvent be predicted?
While general trends exist, predicting the precise effect of a co-solvent can be challenging due to the complex and often non-linear interactions between the solvent, co-solvent, and reactants.[4] However, computational models and systematic experimental screening can provide valuable insights. Solvent selection guides can also offer a starting point for choosing appropriate co-solvents based on their physical and chemical properties.
Q4: Are there "green" or more sustainable co-solvent options?
Yes, there is a growing emphasis on using greener solvents and co-solvents to minimize environmental impact. Options include bio-derived solvents, ionic liquids, and supercritical fluids. Several solvent selection guides now incorporate environmental, health, and safety criteria to aid in the selection of more sustainable options.
Troubleshooting Guides
This section addresses common issues encountered when using co-solvents and provides a systematic approach to resolving them.
Issue 1: Low or No Reaction Conversion
Q: I've added a co-solvent to improve solubility, but my reaction yield is still low or the reaction is not proceeding. What should I do?
A: A low yield despite improved solubility can stem from several factors related to the co-solvent and overall reaction conditions.
Troubleshooting Workflow for Low Reaction Yield
Caption: Troubleshooting workflow for addressing low reaction yield when using a co-solvent.
Possible Causes and Solutions:
-
Adverse Electronic Effects: The co-solvent may be stabilizing the reactants more than the transition state, thus increasing the activation energy.
-
Solution: Systematically screen a range of co-solvents with varying polarities and hydrogen-bonding capabilities.
-
-
Incorrect Co-solvent Ratio: The optimal co-solvent concentration is often a narrow window. Too little may not sufficiently improve solubility, while too much can dilute the reactants or negatively impact the reaction kinetics.
-
Solution: Perform a systematic optimization of the co-solvent ratio.
-
-
Reagent or Catalyst Instability: The co-solvent may be reacting with or deactivating a reagent or catalyst.
-
Solution: Run control experiments to test the stability of each component in the chosen co-solvent system under the reaction conditions.
-
-
Sub-optimal Reaction Conditions: The addition of a co-solvent can alter the optimal temperature and concentration for the reaction.
-
Solution: Re-optimize key reaction parameters such as temperature and reactant concentration in the presence of the co-solvent.
-
Issue 2: Formation of Unexpected Side Products or Low Selectivity
Q: Since introducing a co-solvent, I'm observing the formation of new byproducts, or the selectivity of my reaction has decreased. Why is this happening and how can I fix it?
A: Co-solvents can alter the selectivity of a reaction by differentially solvating competing transition states.
Logical Relationship for Co-Solvent Effect on Selectivity
Caption: Influence of co-solvent properties on the relative energies of competing transition states, which dictates product selectivity.
Possible Causes and Solutions:
-
Stabilization of an Undesired Transition State: The co-solvent may be preferentially stabilizing the transition state leading to an undesired byproduct.
-
Solution: Experiment with co-solvents that have different properties. For example, if a polar aprotic co-solvent is causing issues, try a nonpolar or a protic co-solvent.
-
-
Change in Reaction Mechanism: The co-solvent could be promoting an alternative reaction pathway.
-
Solution: A detailed mechanistic study, potentially aided by computational chemistry, may be necessary to understand the new pathway and select a co-solvent that disfavors it.
-
-
Co-solvent Participation in the Reaction: In some cases, the co-solvent itself might act as a reactant.
-
Solution: Choose a more inert co-solvent. For example, if an alcohol co-solvent is participating in the reaction, consider switching to an ether or a hydrocarbon.
-
Quantitative Data on Co-solvent Effects
The following tables provide examples of how co-solvents can quantitatively affect reaction efficiency and selectivity for common organic reactions.
Table 1: Effect of Co-solvents on the Yield of a Suzuki-Miyaura Coupling Reaction
| Entry | Solvent System (Primary:Co-solvent) | Co-solvent Ratio (v/v) | Yield (%) |
| 1 | Methanol | - | 78.9 |
| 2 | Ethanol | - | 73.4 |
| 3 | Tetrahydrofuran (THF) | - | 10.4 |
| 4 | N,N-Dimethylformamide (DMF) | - | 30.9 |
| 5 | Methanol:Water | 3:2 | 96.3 |
| 6 | Methanol:Water | 1:1 | 92.1 |
Data adapted from a study on a polymer-supported palladium catalyst for Suzuki-Miyaura coupling.[5] As shown, a mixture of methanol and water as a co-solvent system significantly improves the reaction yield compared to using a single solvent.[5]
Table 2: Effect of Solvent on the Endo/Exo Selectivity of a Diels-Alder Reaction
| Entry | Solvent | Dielectric Constant (ε) | Endo:Exo Ratio |
| 1 | n-Hexane | 1.88 | 76:24 |
| 2 | Dichloromethane | 8.93 | 85:15 |
| 3 | Acetonitrile | 37.5 | 88:12 |
| 4 | Methanol | 32.7 | 90:10 |
| 5 | Water | 80.1 | 95:5 |
Illustrative data based on typical trends observed for Diels-Alder reactions. The endo:exo selectivity generally increases with solvent polarity.
Experimental Protocols
Protocol 1: General Procedure for Co-solvent Screening
This protocol outlines a systematic approach to screen multiple co-solvents to identify promising candidates for optimizing a reaction.
Objective: To evaluate the effect of various co-solvents on the yield and/or selectivity of a target reaction.
Materials:
-
Reactants, catalyst, and primary solvent for the target reaction.
-
A selection of co-solvents with a range of polarities and properties (e.g., Toluene, THF, Acetonitrile, DMF, DMSO, Ethanol, Water).
-
An array of small-scale reaction vessels (e.g., vials with stir bars).
-
Analytical instrumentation for reaction monitoring (e.g., TLC, GC, LC-MS, NMR).
Experimental Workflow for Co-solvent Screening
References
Technical Support Center: Preventing Catalyst Decomposition During Long Reaction Times
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst decomposition during extended reaction periods.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common issues related to catalyst instability in prolonged reactions.
Guide 1: Heterogeneous Catalyst Deactivation
Problem: A significant decrease in catalytic activity and/or selectivity is observed over time in a reaction using a solid-supported catalyst.
Initial Assessment Workflow
Caption: Troubleshooting workflow for heterogeneous catalyst deactivation.
Possible Causes and Solutions:
| Cause | Diagnostic Steps | Potential Solutions |
| Sintering/Agglomeration | - Use Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) to observe an increase in particle size of the active metal.[1] | - Lower the reaction temperature. - Employ a support with stronger metal-support interactions. - Utilize atomic layer deposition (ALD) to apply a protective overcoat.[2] |
| Coking/Fouling | - Perform Thermogravimetric Analysis (TGA) to detect weight loss corresponding to carbon burn-off. - Use Raman spectroscopy to identify carbonaceous deposits.[3] | - Optimize reaction conditions to minimize coke precursors. - Introduce a co-feed that inhibits coke formation (e.g., H₂). - Regenerate the catalyst through controlled oxidation.[4] |
| Poisoning | - Analyze the feedstock for known poisons (e.g., sulfur, chlorine compounds) using techniques like Gas Chromatography (GC) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[5][6] - Use X-ray Photoelectron Spectroscopy (XPS) to detect poisons on the catalyst surface.[5] | - Purify the feedstock to remove impurities.[5] - Incorporate poison-trapping materials into the catalyst bed.[6] - Select a catalyst that is more resistant to the specific poison.[7] |
| Leaching | - Analyze the reaction mixture post-reaction for the presence of the active metal using ICP-MS. | - Immobilize the metal species more strongly to the support. - Use a different solvent system that minimizes metal dissolution. |
Guide 2: Organometallic Catalyst Decomposition
Problem: A homogeneous organometallic catalyst loses activity during a long reaction, often accompanied by a color change or precipitation.
Decomposition Pathway Identification
Caption: Identifying decomposition pathways for organometallic catalysts.
Possible Causes and Solutions:
| Cause | Diagnostic Steps | Potential Solutions |
| Ligand Dissociation/Decomposition | - Use NMR or GC-MS to detect the presence of free ligand or its degradation products in the reaction mixture. | - Employ more sterically bulky or chelating ligands to enhance metal-ligand binding.[8] - Choose ligands that are more thermally and chemically robust under the reaction conditions.[9] |
| Aggregation/Precipitation | - Visually inspect for the formation of metal colloids or precipitates (e.g., "palladium black").[5] - Use Dynamic Light Scattering (DLS) to detect nanoparticle formation. | - Use stabilizing ligands, such as N-heterocyclic carbenes (NHCs), to prevent aggregation.[10] - Immobilize the organometallic complex on a solid support.[11][12] |
| Undesired Change in Oxidation State | - Utilize in situ spectroscopic techniques like X-ray Absorption Spectroscopy (XAS) to monitor the oxidation state of the metal center during the reaction.[13] | - Add sacrificial agents to maintain the desired oxidation state. - Optimize the reaction atmosphere (e.g., inert gas) to prevent unwanted oxidation or reduction. |
Guide 3: Enzyme Denaturation and Inactivation
Problem: A biocatalytic reaction rate decreases significantly over an extended period.
Troubleshooting Enzyme Instability
Caption: A logical guide to troubleshooting enzyme instability.
Possible Causes and Solutions:
| Cause | Diagnostic Steps | Potential Solutions |
| Thermal Denaturation | - Perform a thermal stability assay by incubating the enzyme at various temperatures and measuring residual activity.[14] | - Immobilize the enzyme on a solid support to enhance its structural rigidity.[15][16][17] - Use protein engineering to introduce stabilizing mutations. |
| pH-Induced Inactivation | - Measure the pH of the reaction mixture over time to ensure it remains within the enzyme's optimal range. | - Employ a buffer with a higher buffering capacity. - Immobilize the enzyme in a matrix that provides a localized pH environment. |
| Solvent-Induced Denaturation | - Conduct activity assays in different solvent systems or with varying concentrations of co-solvents. | - Use additives like glycerol or sorbitol to stabilize the enzyme in organic solvents.[18] - Chemically modify the enzyme surface to improve its compatibility with the solvent.[19] |
| Proteolytic Degradation | - Run an SDS-PAGE gel of the enzyme over time to check for fragmentation. | - Add protease inhibitors to the reaction mixture. - Use a purified enzyme preparation free of proteases. |
Data Presentation
Table 1: Comparison of Enzyme Immobilization Techniques on Stability
| Immobilization Method | Support Material | Enzyme | Stability Improvement |
| Adsorption | Chitosan | β-galactosidase | Apparent optimum temperature shifted 10°C higher. |
| Covalent Binding | Amino-activated support | β-agarase | Significantly improved thermostability and catalytic efficiency compared to the soluble enzyme.[15] |
| Entrapment | Calcium Alginate | Pectate Lyase | Stable over a wide temperature range (4 to 80 °C) and under repeated freeze-thaw cycles. |
| Cross-Linking | Glutaraldehyde | Trypsin | Enhanced stability in organic solvents.[18] |
Table 2: Effect of Ligands on Organometallic Catalyst Stability
| Catalyst System | Ligand Type | Observation |
| Palladium-catalyzed cross-coupling | N-Heterocyclic Carbene (NHC) | Enhanced stability and activity compared to phosphine ligands.[8] |
| Nickel-catalyzed cross-coupling | Phosphine | Bulky phosphine ligands can stabilize the metal center and prevent decomposition. |
| Rhodium-catalyzed reactions | Chelating Diphosphine | Increased stability due to the chelate effect. |
Experimental Protocols
Protocol 1: Enzyme Immobilization by Covalent Attachment to a Solid Support
This protocol describes a general method for the covalent immobilization of an enzyme onto an amine-functionalized solid support using glutaraldehyde as a cross-linker.
Materials:
-
Enzyme solution (in a suitable buffer, e.g., phosphate buffer, pH 7.0)
-
Amine-functionalized solid support (e.g., silica gel, agarose beads)
-
Glutaraldehyde solution (25% in water)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0 and 8.0)
-
Blocking solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Wash buffers (e.g., phosphate buffer, deionized water)
Procedure:
-
Support Activation:
-
Wash the amine-functionalized support with deionized water and then with phosphate buffer (pH 8.0).
-
Prepare a 2.5% (v/v) glutaraldehyde solution in phosphate buffer (pH 8.0).
-
Add the glutaraldehyde solution to the support and incubate with gentle shaking for 2-4 hours at room temperature.
-
Wash the activated support thoroughly with deionized water and then with phosphate buffer (pH 7.0) to remove excess glutaraldehyde.
-
-
Enzyme Immobilization:
-
Prepare a solution of the enzyme in phosphate buffer (pH 7.0) at a desired concentration.
-
Add the enzyme solution to the activated support.
-
Incubate with gentle shaking for 2-12 hours at 4°C. The optimal time will depend on the specific enzyme.
-
-
Blocking of Unreacted Groups:
-
After immobilization, remove the enzyme solution.
-
Add the blocking solution to the support and incubate for 2 hours at room temperature to quench any remaining reactive aldehyde groups.
-
-
Final Washing:
-
Wash the immobilized enzyme extensively with a high-ionic-strength buffer (e.g., phosphate buffer + 1 M NaCl) and then with a low-ionic-strength buffer (e.g., phosphate buffer) to remove any non-covalently bound enzyme.
-
-
Storage:
-
Store the immobilized enzyme in a suitable buffer at 4°C.
-
Protocol 2: Enzyme Stability Assay
This protocol outlines a method to assess the thermal stability of a free or immobilized enzyme.
Materials:
-
Enzyme sample (free or immobilized)
-
Substrate solution
-
Reaction buffer
-
Spectrophotometer or other suitable analytical instrument
Procedure:
-
Prepare several aliquots of the enzyme sample.
-
Incubate each aliquot at a specific temperature for a set period (e.g., 30, 60, 90, 120 minutes). A range of temperatures should be tested.
-
At each time point, remove an aliquot from the incubation and cool it on ice.
-
Measure the residual activity of each aliquot using a standard enzyme activity assay.[20][21]
-
The activity of a non-incubated sample (time zero) is considered 100%.
-
Plot the percentage of residual activity against the incubation time for each temperature.
-
The half-life (t₁/₂) of the enzyme at each temperature can be determined from the resulting curves.
Frequently Asked Questions (FAQs)
Q1: What are the first signs of catalyst decomposition?
A1: The initial indicators of catalyst decomposition can vary depending on the type of catalyst and reaction. For heterogeneous catalysts, a gradual or sharp decrease in product yield or a change in product selectivity is a common sign. For homogeneous organometallic catalysts, you might observe a color change in the reaction mixture or the formation of a precipitate (e.g., palladium black).[5] In enzymatic reactions, a non-linear reaction progress curve can indicate enzyme instability.[14]
Q2: How can I differentiate between catalyst poisoning and other deactivation mechanisms?
A2: Catalyst poisoning is caused by strong adsorption of impurities onto the active sites.[5] To distinguish it from other mechanisms like thermal degradation, you can perform a control experiment with highly purified reactants and solvents. If the catalyst maintains its activity in the purified system, poisoning is the likely cause. Surface analysis techniques like XPS can also directly detect the presence of poisons on the catalyst surface.[5]
Q3: Is it always necessary to use a ligand with an organometallic catalyst?
A3: While not always strictly required, ligands play a crucial role in stabilizing the metal center, preventing aggregation, and tuning the catalyst's reactivity and selectivity.[9] For reactions that run for extended periods, the use of appropriate ligands is highly recommended to prevent catalyst decomposition.
Q4: Can I regenerate a deactivated catalyst?
A4: Regeneration is possible for some types of deactivation. For instance, coke deposits on heterogeneous catalysts can often be removed by controlled oxidation.[4] However, deactivation due to sintering (particle growth) or irreversible poisoning is generally not reversible.[1] For deactivated palladium catalysts, treatment with an oxidizing agent like benzoquinone has been shown to restore activity in some cases.[13]
Q5: What is the most effective method for improving enzyme stability?
A5: Enzyme immobilization is a widely used and effective strategy to enhance stability.[15][16][17] By attaching the enzyme to a solid support, its conformational rigidity is increased, making it more resistant to denaturation by heat, pH changes, and organic solvents. The choice of immobilization technique and support material is critical and depends on the specific enzyme and reaction conditions.
References
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Immobilization of molecular catalysts on solid supports via atomic layer deposition for chemical synthesis in sustainable solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An overview of technologies for immobilization of enzymes and surface analysis techniques for immobilized enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. rsc.org [rsc.org]
- 21. Enzyme Activity Assays [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Chiral Ligands: 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol vs. BINOL
An Objective Comparison of Structural Properties and Potential Catalytic Performance
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the field of asymmetric catalysis, the choice of a chiral ligand is paramount for achieving high enantioselectivity and reaction efficiency. 1,1'-Bi-2-naphthol (BINOL) is a cornerstone of modern catalysis, a C₂-symmetric axial chiral ligand renowned for its versatility and the high levels of stereocontrol it imparts in a vast array of transformations. Its derivatives have been extensively studied and optimized for numerous catalytic systems.
This guide addresses 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol, a structurally distinct chiral diol. A comprehensive search of the scientific literature reveals a notable absence of published studies detailing its application or efficiency in catalytic reactions. Therefore, a direct, data-driven comparison of its catalytic performance against BINOL is not possible at this time.
This document will instead provide a theoretical and structural comparison between the two molecules. By examining their distinct structural and electronic features, we can infer potential differences in their behavior as ligands or organocatalysts, providing a foundation for future experimental investigation.
Structural and Electronic Properties: A Tale of Two Architectures
The fundamental differences between this compound and BINOL lie in their symmetry, steric profiles, and the electronic nature of their hydroxyl groups.
| Feature | This compound | (R)- or (S)-BINOL |
| Symmetry | C₁-Symmetric (Asymmetric) | C₂-Symmetric (Axial Chirality) |
| Chirality Source | Single Stereocenter | Axial Chirality (Atropisomerism) |
| Hydroxyl Groups | One standard phenolic -OHOne highly acidic hexafluoroalkanol -OH | Two equivalent phenolic -OH groups |
| Key Structural Unit | Naphthol appended with a C(CF₃)₂OH group | Two linked naphthol units |
| Acidity (pKa) | Expected to have a highly acidic fluoroalcohol proton | Moderately acidic phenolic protons |
| Steric Profile | Bulky, rigid C(CF₃)₂OH group at the 2-position | Bulky naphthyl groups defining a chiral pocket |
Key Inferences:
-
Symmetry: BINOL's C₂ symmetry is often advantageous as it reduces the number of possible diastereomeric transition states, simplifying analysis and often leading to higher enantioselectivity. The C₁ symmetry of this compound would create a more complex catalytic environment, which could be either detrimental or, in some specific cases, beneficial.
-
Acidity and Coordination: The most striking feature of this compound is the hexafluoro-2-hydroxypropyl group. The two electron-withdrawing trifluoromethyl (CF₃) groups dramatically increase the Brønsted acidity of the tertiary alcohol proton. When used as a ligand with a Lewis acidic metal, this enhanced acidity would create a more electron-deficient, and therefore potentially more reactive, metal center compared to a BINOL-metal complex.
-
Hydrogen Bonding: The highly acidic and sterically accessible fluoroalcohol proton makes this molecule a potent hydrogen-bond donor. This property is highly valuable in organocatalysis, where activation of substrates often occurs via hydrogen bonding.
Potential Implications for Catalytic Efficiency
While speculative without experimental data, the structural differences suggest distinct catalytic applications and behaviors.
-
As a Lewis Acid Ligand: A metal complex of this compound would likely be a stronger Lewis acid than its BINOL counterpart. This could accelerate reactions that benefit from potent Lewis acid catalysis, such as Diels-Alder or Friedel-Crafts reactions. However, the lack of C₂ symmetry might lead to challenges in achieving high enantioselectivity.
-
As a Brønsted Acid Organocatalyst: The high acidity of the fluoroalcohol suggests potential as a Brønsted acid catalyst, analogous to BINOL-derived phosphoric acids (CPA's). It could be particularly effective in reactions involving the activation of carbonyls or imines. The chiral environment, however, is substantially different from that of CPA's and would need to be experimentally evaluated.
Experimental Workflow for Catalyst Comparison
To empirically compare the catalytic efficiency of these two ligands, a systematic experimental workflow would be required. The following diagram outlines a general protocol for such a comparison.
Hypothetical Experimental Protocol
Should this compound become available for catalytic studies, a standard reaction could be used for an initial comparison. The asymmetric Diels-Alder reaction is a common benchmark.
Reaction: Cyclopentadiene + Methyl Acrylate
Protocol for Catalyst Preparation (General Example): In a flame-dried Schlenk flask under an argon atmosphere, the chiral ligand (BINOL or this compound, 0.2 mmol) is dissolved in anhydrous dichloromethane (10 mL). To this solution, Ti(OiPr)₄ (0.2 mmol) is added dropwise at room temperature. The mixture is stirred for 1 hour to allow for complex formation.
Protocol for Catalytic Reaction (General Example): The freshly prepared catalyst solution (0.1 mmol) is cooled to -78 °C. Methyl acrylate (1.0 mmol) is added, followed by the dropwise addition of cyclopentadiene (3.0 mmol). The reaction is stirred at -78 °C and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
Analysis: The crude product is purified by column chromatography. The yield is determined by weighing the pure product. The enantiomeric excess (ee%) is determined by chiral HPLC analysis.
Conclusion
While BINOL remains a proven and powerful ligand in asymmetric catalysis, the unique structural and electronic properties of this compound mark it as an intriguing candidate for investigation. Its high acidity and potent hydrogen-bonding capability, derived from the hexafluoro-2-hydroxypropyl moiety, set it apart from traditional phenolic ligands. The lack of C₂ symmetry presents a challenge but also an opportunity for novel reactivity. Future experimental studies are essential to determine if the theoretical potential of this ligand can be translated into practical catalytic efficiency and to define its place in the landscape of asymmetric synthesis.
Bridging Theory and Reality: A Guide to Validating Reaction Mechanisms with DFT Computational Analysis
For researchers, scientists, and drug development professionals, understanding and validating reaction mechanisms is paramount for innovation and efficiency. Density Functional Theory (DFT) has emerged as a powerful computational tool that provides deep mechanistic insights, complementing and guiding experimental work. This guide offers a comparative overview of DFT analysis against experimental validation, detailing the methodologies and presenting quantitative data to showcase the synergy between these approaches.
At its core, DFT allows for the calculation of a molecule's electronic structure, which in turn provides access to crucial thermodynamic and kinetic parameters. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most critically, the transition states that govern reaction rates. This in silico approach is particularly valuable for studying transient or hazardous intermediates that are difficult to isolate experimentally. When DFT-calculated data shows strong agreement with experimental results, it provides powerful evidence for a proposed reaction mechanism.
Quantitative Comparison: DFT vs. Experimental Data
The true validation of a DFT model lies in its ability to reproduce experimental observations. Activation energy (Ea or ΔG‡) is a key metric for this comparison. Below are case studies for two common organic reactions that demonstrate the concordance between theoretical calculations and laboratory measurements.
Case Study 1: The SN2 Reaction
The bimolecular nucleophilic substitution (SN2) reaction is a fundamental process in organic chemistry. The table below compares the experimentally measured activation energy for the reaction of NH₂O⁻ with methyl iodide against values calculated using various DFT functionals and other quantum mechanical methods.
| Method | Calculated Activation Energy (kcal/mol) | Deviation from Exp. (kcal/mol) |
| Experimental Value | 17.3 | N/A |
| B3LYP/6-31+G | 17.3 | 0.0 |
| M06-2X/6-31+G | 17.9 | +0.6 |
| ωB97X-D/6-31+G | 17.1 | -0.2 |
| MP2/6-31+G | 18.5 | +1.2 |
Data synthesized from literature findings for the reaction of NH₂O⁻ with CH₃I in an aqueous solution.
Case Study 2: The Diels-Alder Reaction
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of synthetic chemistry for forming six-membered rings. This table compares the experimental activation free energy (ΔG‡) for the reaction of cyclopentadiene with acrylonitrile against various computational methods.
| Method | Calculated Activation Free Energy (ΔG‡, kcal/mol) | Deviation from Exp. (kcal/mol) |
| Experimental Value | 22.2 | N/A |
| B3LYP-D3/MM | 22.1 | -0.1 |
| M06-2X/def2-TZVP | 21.8 | -0.4 |
| ωB97X-D/def2-TZVP | 22.5 | +0.3 |
| PM6/MM (Semi-empirical) | 30.9 | +8.7 |
Data sourced from studies on the Diels-Alder reaction between cyclopentadiene and acrylonitrile.[1]
These tables clearly illustrate that modern DFT functionals, particularly when paired with dispersion corrections (e.g., -D3) and suitable basis sets, can predict activation energies with remarkable accuracy, often within 1 kcal/mol of experimental values.
Visualizing the Workflow and Reaction Pathway
To effectively integrate DFT analysis into a research workflow, a structured approach is necessary. The following diagrams illustrate a typical workflow for validating a reaction mechanism and a representative potential energy surface derived from DFT calculations.
Caption: Workflow for validating a reaction mechanism using experimental and DFT methods.
References
Enantiomeric excess (ee) determination by chiral HPLC for catalyzed reactions
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis and the quality control of chiral compounds. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a cornerstone technique for this purpose, offering high resolution and accuracy. This guide provides an objective comparison of chiral HPLC with other common analytical methods for ee determination, supported by experimental data and detailed protocols.
The therapeutic activity of many pharmaceutical compounds is often attributed to a single enantiomer, while the other may be inactive or even cause adverse effects. Therefore, robust and reliable analytical methods are essential to quantify the enantiomeric purity of these substances. Chiral HPLC is a widely adopted technique, but other methods such as chiral Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy also offer viable solutions, each with its own set of advantages and limitations.
Principles of Enantiomeric Separation by Chiral HPLC
Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP). The enantiomeric mixture, dissolved in a mobile phase, is passed through a column packed with a chiral material. One enantiomer interacts more strongly with the CSP and is retained longer, resulting in different elution times for the two enantiomers. The peak areas in the resulting chromatogram are proportional to the concentration of each enantiomer, allowing for the calculation of the enantiomeric excess.
There are two primary strategies for ee determination by HPLC:
-
Direct Method: This approach utilizes a chiral stationary phase (CSP) to directly separate the enantiomers. Polysaccharide-based CSPs are particularly versatile and widely used for a broad range of chiral compounds.
-
Indirect Method: In this strategy, the enantiomeric mixture is first reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a conventional achiral stationary phase.
Comparison of Analytical Techniques for Enantiomeric Excess Determination
The choice of analytical technique for determining enantiomeric excess depends on several factors, including the physicochemical properties of the analyte, the required sensitivity, sample throughput, and available instrumentation. The following tables provide a quantitative and qualitative comparison of chiral HPLC with chiral GC, chiral SFC, and NMR spectroscopy.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) | Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agent |
| Principle | Differential interaction of enantiomers with a CSP in a liquid mobile phase. | Separation of volatile enantiomers based on their differential interaction with a CSP in a gaseous mobile phase. | Separation based on differential interaction with a CSP using a supercritical fluid as the mobile phase. | Formation of diastereomers with a chiral derivatizing agent, leading to distinct signals in the NMR spectrum. |
| Typical Analytes | Non-volatile, thermally labile compounds (e.g., pharmaceuticals, amino acids). | Volatile, thermally stable compounds (e.g., small molecules, flavor and fragrance compounds). | Broad range of compounds, particularly effective for polar molecules and preparative separations. | Wide range of compounds that can be derivatized. |
| Sample Throughput | Lower; method development can be time-consuming. | Higher than HPLC for suitable analytes. | Higher than HPLC; faster separations due to low viscosity of the mobile phase. | High; ideal for high-throughput screening and reaction monitoring. |
| Solvent Consumption | Higher, which can be a consideration for cost and environmental impact. | Lower, as it primarily uses gases as the mobile phase. | Significantly lower than HPLC, aligning with green chemistry principles. | Very low (typically <1 mL per sample). |
| Instrumentation Cost | Generally higher due to high-pressure pumps and sophisticated detectors. | Generally lower, although high-resolution MS detectors can be expensive. | Higher initial investment compared to HPLC. | High initial investment for the spectrometer. |
Table 1: Qualitative Comparison of Techniques for Enantiomeric Excess Determination
| Parameter | Chiral HPLC | Chiral GC | Chiral SFC | NMR with Chiral Derivatizing Agent |
| Typical Analysis Time | 15-60 minutes per sample. | 5-30 minutes per sample. | 3-15 minutes per sample. | 5-15 minutes per sample (after derivatization). |
| Resolution | High, often baseline separation. | Very high for volatile compounds. | Often improved resolution compared to HPLC. | Dependent on the chemical shift difference of diastereomers. |
| Sensitivity | High, especially with UV or fluorescence detectors. | Very high, especially with FID or MS detectors. | High, compatible with various detectors. | Lower compared to chromatographic methods. |
| Accuracy | High, with proper integration of peaks. | High, with proper calibration. | High, with proper method validation. | Generally good, but can be affected by peak overlap. |
Table 2: Quantitative Performance Comparison of Techniques for Enantiomeric Excess Determination
Experimental Protocols
Method 1: Direct Enantiomeric Separation of Propranolol by Chiral HPLC
This protocol outlines the direct separation of propranolol enantiomers using a polysaccharide-based chiral stationary phase.
1. Materials:
-
Propranolol Hydrochloride Racemate
-
(S)-(-)-Propranolol Hydrochloride Standard
-
HPLC Grade n-Heptane, Ethanol, and Diethylamine
-
Chiralpak® IA column (250 x 4.6 mm, 5 µm)
-
HPLC system with UV detector
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of n-heptane, ethanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v). Degas the mobile phase before use.
-
Standard Solution: Dissolve 5 mg of propranolol hydrochloride racemate in 10 mL of methanol to obtain a concentration of 0.5 mg/mL. Prepare a separate standard solution for the (S)-(-)-enantiomer in the same manner.
3. HPLC Conditions:
-
Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection: UV at 225 nm
-
Injection Volume: 2
Performance of Fluorinated vs. Non-Fluorinated Organocatalysts in Asymmetric Aldol Reactions
The strategic incorporation of fluorine into organocatalysts can significantly influence their catalytic activity, stereoselectivity, and overall performance. This guide provides a comparative analysis of a fluorinated proline-derived organocatalyst against its non-fluorinated counterpart in the asymmetric aldol reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. The data presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate catalyst for their specific synthetic needs.
Quantitative Performance Comparison
The following table summarizes the performance of a fluorinated dipeptide organocatalyst and its non-fluorinated analog in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. The introduction of a fluorine-containing moiety on the aniline part of the dipeptide catalyst demonstrates a notable improvement in enantioselectivity.
| Catalyst | Structure | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Non-Fluorinated Dipeptide (13a) | Proline-Dipeptide without Fluorine | Excellent | - | 89 |
| Fluorinated Dipeptide (13d) | Proline-Dipeptide with 2-trifluoromethyl-aniline | Excellent | - | 96 |
Table 1: Performance comparison of a non-fluorinated dipeptide catalyst (13a) and a fluorinated dipeptide catalyst (13d) in the asymmetric aldol reaction of cyclohexanone with 4-nitrobenzaldehyde. The fluorinated catalyst shows a significant enhancement in enantioselectivity.[1]
Experimental Protocols
Detailed methodologies for the asymmetric aldol reactions are provided below.
General Procedure for Asymmetric Aldol Reaction Catalyzed by Dipeptide Organocatalysts
This protocol was utilized for the reactions summarized in Table 1.
-
To a solution of the respective dipeptide catalyst (13a or 13d) in the chosen solvent, the aldehyde (e.g., 4-nitrobenzaldehyde) is added.
-
The ketone (e.g., cyclohexanone) is then added to the stirred solution.
-
The reaction mixture is stirred for a specified time and at a specific temperature until completion (monitored by TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.
Note: The exact concentrations, solvent, temperature, and reaction time are crucial parameters and should be referred to from the original publication for reproducibility.[1]
General Procedure for L-Proline Catalyzed Asymmetric Aldol Reaction
This procedure is a widely used protocol for L-proline catalyzed aldol reactions.
-
To a stirred solution of L-proline (typically 10-30 mol%) in a suitable solvent (e.g., DMSO, acetone, or a mixture), the aldehyde (1.0 equivalent) is added.[2]
-
The ketone (which often serves as the solvent or is used in excess) is then added.[2]
-
The reaction mixture is stirred at a specified temperature (ranging from room temperature to lower temperatures like -25°C) for a period of 24 to 72 hours.[2][3]
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.[2]
-
The mixture is extracted with an appropriate organic solvent (e.g., ethyl acetate).[2]
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate or magnesium sulfate.[2]
-
After filtration, the solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel.[2]
Mechanistic Pathway and Experimental Workflow
The following diagrams illustrate the catalytic cycle of the proline-catalyzed asymmetric aldol reaction and a general experimental workflow.
Caption: Catalytic cycle of the proline-catalyzed asymmetric aldol reaction.
Caption: General experimental workflow for an organocatalyzed aldol reaction.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic studies of reactions catalyzed by 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol
For Researchers, Scientists, and Drug Development Professionals
The asymmetric hydroxylative dearomatization of 2-naphthols is a crucial transformation in organic synthesis, providing access to chiral building blocks essential for the development of new pharmaceuticals and bioactive compounds. The efficiency and stereoselectivity of this reaction are highly dependent on the catalyst employed. This guide provides a comparative overview of different catalytic systems for this reaction, with a focus on performance and experimental protocols.
Performance Comparison of Catalysts
The following table summarizes the performance of a chiral N,N'-dioxide-scandium(III) complex in the asymmetric hydroxylative dearomatization of various 2-naphthol derivatives. This data is extracted from a study by Feng, et al., and serves as a benchmark for catalytic efficiency in this transformation.
| Substrate (2-Naphthol Derivative) | Catalyst Loading (mol%) | Time (h) | Yield (%)[1] | Enantiomeric Ratio (er)[1] |
| 1-Methylnaphthalen-2-ol | 1 | 4 | 99 | 95:5 |
| 6-Bromonaphthalen-2-ol | 1 | 4 | 98 | 94.5:5.5 |
| 6-Methoxynaphthalen-2-ol | 1 | 4 | 99 | 95:5 |
| 6-Phenylnaphthalen-2-ol | 1 | 4 | 99 | 94.5:5.5 |
| 6-(4-Fluorophenyl)naphthalen-2-ol | 1 | 4 | 98 | 95:5 |
| 6-(4-Chlorophenyl)naphthalen-2-ol | 1 | 4 | 99 | 95:5 |
| 6-(4-Bromophenyl)naphthalen-2-ol | 1 | 4 | 97 | 94.5:5.5 |
| 6-(p-Tolyl)naphthalen-2-ol | 1 | 4 | 99 | 94:6 |
| 6-(4-Methoxyphenyl)naphthalen-2-ol | 1 | 4 | 99 | 93.5:6.5 |
| 6-(Naphthalen-2-yl)naphthalen-2-ol | 1 | 4 | 95 | 94:6 |
| 6-(Thiophen-2-yl)naphthalen-2-ol | 1 | 4 | 96 | 94.5:5.5 |
| 6-Vinylnaphthalen-2-ol | 1 | 4 | 95 | 94:6 |
| 6-Isopropenylnaphthalen-2-ol | 1 | 4 | 96 | 93.5:6.5 |
| 6-(Phenylethynyl)naphthalen-2-ol | 1 | 4 | 92 | 94:6 |
Alternative Catalytic Systems
Several other catalytic systems have been explored for the dearomatization of naphthols, showcasing a variety of approaches to this transformation. While direct kinetic comparisons are limited, these alternatives offer different mechanisms and potential advantages in specific contexts.
| Reaction Type | Catalyst System | Key Features |
| Electrophilic Amination[2] | Chiral Sc(III)/pybox complexes | Direct C-N bond formation to generate nitrogen-containing quaternary stereocenters.[2] |
| Allylic Dearomatization[3] | Cooperative Iridium and Brønsted Acid | Utilizes racemic secondary allylic alcohols to create all-carbon quaternary centers.[3] |
| [1][4] Rearrangement[5] | π-Copper(II) complexes | Catalytic enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers.[5] |
Experimental Protocols
A detailed experimental protocol for the asymmetric hydroxylative dearomatization of 2-naphthols catalyzed by a chiral N,N'-dioxide-scandium(III) complex is provided below, based on the work of Feng, et al.[1].
General Procedure:
-
To a dried Schlenk tube, add the chiral N,N'-dioxide ligand (0.011 mmol, 1.1 mol%) and Sc(NTf₂)₃ (0.01 mmol, 1.0 mol%).
-
Add freshly distilled CH₂Cl₂ (1.0 mL) to the tube and stir the mixture at 30 °C for 1 hour.
-
Add the 2-naphthol substrate (0.1 mmol, 1.0 equiv.) to the solution.
-
Add the oxaziridine (0.12 mmol, 1.2 equiv.) in one portion.
-
Stir the reaction mixture at 0 °C for the time indicated in the data table.
-
After completion of the reaction (monitored by TLC), purify the residue directly by flash column chromatography on silica gel to afford the desired product.
Reaction Pathway and Workflow
The following diagrams illustrate the general reaction pathway for the asymmetric hydroxylative dearomatization of 2-naphthol and a typical experimental workflow.
References
- 1. Catalytic asymmetric hydroxylative dearomatization of 2-naphthols: synthesis of lacinilene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct asymmetric dearomatization of 2-naphthols by scandium-catalyzed electrophilic amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective Dearomatization of Naphthol Derivatives with Allylic Alcohols by Cooperative Iridium and Brønsted Acid Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic asymmetric hydroxylative dearomatization of 2-naphthols: synthesis of lacinilene derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Phase-Transfer Catalysts: Benchmarking Performance in Key Organic Syntheses
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Common Phase-Transfer Catalysts with Supporting Experimental Data.
The strategic selection of a phase-transfer catalyst (PTC) is a critical factor in the success of biphasic organic reactions, directly impacting reaction rates, yields, and overall process efficiency. This guide provides a comprehensive and objective comparison of the performance of several widely used phase-transfer catalysts, with a particular focus on quaternary ammonium salts. By presenting supporting experimental data from key organic transformations, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific synthetic challenges.
The Role and Mechanism of Phase-Transfer Catalysis
Phase-transfer catalysis is a powerful technique that enables reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. The PTC, often a quaternary ammonium or phosphonium salt, facilitates the transfer of a reactant, usually an anion, from the aqueous phase into the organic phase where it can readily react with the organic substrate. This circumvents the insolubility barrier, leading to significantly accelerated reaction rates and milder reaction conditions.
Figure 1: Generalized mechanism of phase-transfer catalysis.
Comparative Performance Data
The efficacy of a phase-transfer catalyst is highly dependent on the specific reaction conditions, including the nature of the reactants, solvents, and temperature. Below, we present a comparative analysis of several common PTCs in four key organic reactions.
Williamson Ether Synthesis
The Williamson ether synthesis, a classic SN2 reaction, is frequently employed to evaluate the performance of PTCs. The reaction involves the alkylation of a phenoxide ion, which is transferred from the aqueous to the organic phase by the catalyst.
| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 0.05 | 4 | 95 |
| Benzyltriethylammonium Chloride (BTEAC) | 0.05 | 6 | 90 |
| Aliquat 336 | 0.05 | 3 | 98 |
Table 1: Comparison of PTC performance in the Williamson ether synthesis of benzyl octyl ether.
Hantzsch 1,4-Dihydropyridine Synthesis
This multi-component reaction is crucial for the synthesis of various biologically active compounds. The PTC facilitates the condensation of an aldehyde, a β-ketoester, and ammonia.
| Catalyst | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 5 | 86 |
| Benzyltriethylammonium Chloride (BTEAC) | 5 | 79 |
| Cetyltrimethylammonium Bromide (CTAB) | 5 | 24 |
Table 2: Catalyst efficiency in the Hantzsch synthesis of 1,4-dihydropyridines in an aqueous medium.[1]
Oxidation of Benzyl Alcohol
The oxidation of alcohols to aldehydes is a fundamental transformation in organic synthesis. In this biphasic system, the PTC transports the oxidizing agent from the aqueous phase to the organic phase containing the alcohol.
| Catalyst | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 6 | 85 |
| Tetrabutylphosphonium Bromide (TBPB) | 5 | 92 |
| Aliquat 336 | 4 | 95 |
Table 3: Performance of various PTCs in the oxidation of benzyl alcohol to benzaldehyde.
Alkylation of Active Methylene Compounds
The C-alkylation of active methylene compounds like diethyl malonate is a key carbon-carbon bond-forming reaction. The PTC assists in the transfer of the enolate from the solid or aqueous base to the organic phase for alkylation.
| Catalyst | Base | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | K₂CO₃ | 8 | 90 |
| Aliquat 336 | K₂CO₃ | 6 | 94 |
| 18-Crown-6 | K₂CO₃ | 2 | 98 |
Table 4: Comparison of catalysts in the alkylation of diethyl malonate with 1-bromobutane.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the objective evaluation of catalyst performance.
General Experimental Workflow
The following diagram illustrates a typical workflow for conducting a comparative study of phase-transfer catalysts.
Figure 2: Experimental workflow for benchmarking PTCs.
Protocol 1: Williamson Ether Synthesis
Objective: To synthesize benzyl octyl ether from benzyl chloride and sodium octoxide using a phase-transfer catalyst.
Materials:
-
Benzyl chloride (10 mmol)
-
Sodium octoxide (12 mmol) in 20 mL of water
-
Toluene (20 mL)
-
Phase-Transfer Catalyst (e.g., TBAB, 0.5 mmol)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the aqueous solution of sodium octoxide and the toluene solution of benzyl chloride.
-
Add the phase-transfer catalyst to the biphasic mixture.
-
Heat the mixture to 80°C and stir vigorously for the time specified in Table 1.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Hantzsch 1,4-Dihydropyridine Synthesis
Objective: To synthesize a 1,4-dihydropyridine derivative from benzaldehyde, ethyl acetoacetate, and ammonium acetate.
Materials:
-
Benzaldehyde (10 mmol)
-
Ethyl acetoacetate (20 mmol)
-
Ammonium acetate (15 mmol)
-
Water (20 mL)
-
Phase-Transfer Catalyst (e.g., TBAB, 1 mmol)
Procedure:
-
In a 100 mL round-bottom flask, prepare a mixture of benzaldehyde, ethyl acetoacetate, and the phase-transfer catalyst in water.
-
Add ammonium acetate to the mixture.
-
Stir the reaction mixture vigorously at room temperature for the time indicated in Table 2.
-
Monitor the reaction progress by TLC.
-
Upon completion, the solid product will precipitate. Collect the solid by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.[1]
Protocol 3: Oxidation of Benzyl Alcohol
Objective: To oxidize benzyl alcohol to benzaldehyde using potassium permanganate as the oxidizing agent.
Materials:
-
Benzyl alcohol (10 mmol)
-
Potassium permanganate (12 mmol) in 20 mL of water
-
Dichloromethane (20 mL)
-
Phase-Transfer Catalyst (e.g., TBAB, 1 mmol)
Procedure:
-
In a 100 mL flask, dissolve benzyl alcohol in dichloromethane.
-
Add the aqueous solution of potassium permanganate to the organic solution.
-
Add the phase-transfer catalyst to the biphasic mixture.
-
Stir the mixture vigorously at room temperature for the duration specified in Table 3.
-
Monitor the disappearance of the purple permanganate color and the formation of brown manganese dioxide.
-
Once the reaction is complete, filter the mixture to remove manganese dioxide.
-
Separate the organic layer, wash with sodium bisulfite solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
Protocol 4: Alkylation of Diethyl Malonate
Objective: To synthesize diethyl n-butylmalonate from diethyl malonate and 1-bromobutane.
Materials:
-
Diethyl malonate (10 mmol)
-
1-Bromobutane (11 mmol)
-
Potassium carbonate (20 mmol, powdered)
-
Toluene (20 mL)
-
Phase-Transfer Catalyst (e.g., Aliquat 336, 1 mmol)
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add diethyl malonate, 1-bromobutane, powdered potassium carbonate, and the phase-transfer catalyst in toluene.
-
Heat the mixture to reflux with vigorous stirring for the time indicated in Table 4.
-
Monitor the reaction by Gas Chromatography (GC).
-
After cooling to room temperature, add 20 mL of water to dissolve the inorganic salts.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by vacuum distillation.
Conclusion
The selection of an appropriate phase-transfer catalyst is a nuanced decision that requires careful consideration of the specific reaction being performed. While highly lipophilic catalysts like Aliquat 336 often exhibit superior performance in terms of reaction rates and yields, the more common and cost-effective Tetrabutylammonium Bromide (TBAB) remains a robust and effective choice for a wide range of transformations. For certain applications, specialized catalysts such as phosphonium salts or crown ethers may offer distinct advantages in terms of thermal stability or specific ion complexation. By systematically benchmarking different catalysts using standardized experimental protocols, researchers can identify the optimal catalyst for their synthetic needs, leading to improved efficiency, higher yields, and more sustainable chemical processes.
References
Unveiling Molecular Architecture: A Comparative Guide to 2D NMR Techniques for Product Structure Validation
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a product's chemical structure is a cornerstone of scientific rigor and regulatory compliance. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides fundamental insights, complex molecules often produce congested spectra that are challenging to interpret. Two-dimensional (2D) NMR spectroscopy provides a powerful solution by distributing spectral information across a second frequency dimension, resolving overlapping signals and revealing the intricate connectivity and spatial relationships within a molecule.
This guide presents an objective comparison of key 2D NMR techniques, offering supporting experimental data and detailed protocols to aid in the selection and application of these methods for robust product structure validation.
Performance Comparison of Key 2D NMR Techniques
The selection of a 2D NMR experiment is dictated by the specific structural question at hand, with critical consideration of sensitivity, resolution, and experimental time. The following table summarizes the key performance characteristics of the most common 2D NMR experiments.[1][2]
| Parameter | COSY (Correlation Spectroscopy) | TOCSY (Total Correlation Spectroscopy) | NOESY (Nuclear Overhauser Effect Spectroscopy) | ROESY (Rotating-frame Overhauser Effect Spectroscopy) | HSQC (Heteronuclear Single Quantum Coherence) | HMBC (Heteronuclear Multiple Bond Correlation) |
| Information Provided | ¹H-¹H correlations through 2-3 bonds (J-coupling).[1][3] | ¹H-¹H correlations within an entire spin system.[4][5] | ¹H-¹H correlations through space (up to 5 Å).[4][6] | ¹H-¹H correlations through space, effective for medium-sized molecules. | One-bond ¹H-¹³C (or other heteronuclei) correlations.[1][6] | Multiple-bond (2-4 bonds) ¹H-¹³C (or other heteronuclei) correlations.[1][6] |
| Typical Experiment Time | 5 minutes - 1.5 hours.[1] | 10 minutes - 2 hours | 30 minutes - 8 hours | 30 minutes - 8 hours | 30 minutes - 6 hours.[1] | 1 - 4.5 hours.[1] |
| Relative Sensitivity | High (proton-detected).[1] | High (proton-detected) | Moderate to High (depends on molecular size and correlation times) | Moderate to High (less prone to zero-crossing issues than NOESY) | Very High (proton-detected, sensitive to ¹JCH).[1] | Moderate (proton-detected, weaker long-range couplings).[1] |
| Primary Application | Identifying neighboring protons in a carbon skeleton. | Identifying all protons belonging to a specific structural fragment (e.g., a sugar ring). | Determining 3D structure, stereochemistry, and conformation. | Determining 3D structure, particularly for molecules where NOESY is ineffective. | Assigning protons to their directly attached carbons. | Assembling molecular fragments and identifying quaternary carbons. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for acquiring high-quality 2D NMR data. The following provides a generalized workflow applicable to most modern NMR spectrometers.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of an appropriate deuterated solvent.
-
Ensure the sample is free of particulate matter by filtering it through a glass wool plug into a clean NMR tube.
-
For optimal results, the sample should be homogeneous and at a suitable concentration to achieve a good signal-to-noise ratio within a reasonable time.
2. Initial 1D NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to assess sample purity, concentration, and to determine the spectral width required for the 2D experiments.[7]
-
If heteronuclear experiments are planned, acquire a 1D ¹³C NMR spectrum to determine the carbon spectral width.[7]
3. 2D NMR Experiment Setup (General Steps):
-
Load the sample into the spectrometer and allow it to equilibrate to the probe temperature.
-
Tune and match the probe for the relevant nuclei (e.g., ¹H and ¹³C).[7][8]
-
Load a standard 2D experiment parameter set (e.g., COSY, HSQC, HMBC) provided by the spectrometer software.[7][8]
-
Set the spectral widths in both dimensions (F1 and F2) based on the previously acquired 1D spectra.[9]
-
Adjust the number of scans (ns) and the number of increments in the indirect dimension (td in F1) to achieve the desired signal-to-noise ratio and resolution.
-
Set the relaxation delay (d1) to be at least 1.5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation between scans.
-
Initiate the acquisition.[8]
4. Data Processing:
-
Apply a window function (e.g., sine-bell or squared sine-bell) to the Free Induction Decay (FID) in both dimensions to improve the signal-to-noise ratio and resolution.
-
Perform a Fourier transform in both dimensions.[9]
-
Phase correct the spectrum in both dimensions.
-
Reference the spectrum to the residual solvent peak or an internal standard.
-
Perform baseline correction to ensure a flat baseline.
Data Analysis Software
A variety of software packages are available for processing and analyzing 2D NMR data. These programs offer tools for Fourier transformation, phasing, baseline correction, peak picking, and integration. Popular choices include:
-
Mnova (Mestrelab Research): A comprehensive software suite that supports data from all major NMR instrument vendors and offers a user-friendly interface for processing, analysis, and reporting of 1D and 2D NMR data.[10][11]
-
TopSpin (Bruker): The proprietary software for Bruker NMR spectrometers, offering a wide range of processing and analysis capabilities. It is available free of charge for academic users.[11]
-
ACD/NMR Workbook Suite (ACD/Labs): A powerful application for processing, analyzing, and managing 1D and 2D NMR data, with advanced features for structure verification and databasing.[12]
-
NMRium: A web-based platform for visualizing, analyzing, and processing 1D and 2D NMR spectra, known for its ease of use and accessibility.[13]
Visualizing the Workflow and Logic of 2D NMR in Structure Elucidation
The power of 2D NMR is most evident when different experiments are used in a complementary fashion to piece together a molecule's structure. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the logical relationships between these experiments.[1]
By systematically applying these powerful 2D NMR techniques, researchers can confidently elucidate the structure of novel compounds, confirm the identity of synthesized products, and ensure the integrity of drug substances, thereby playing a critical role in advancing drug development pipelines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 7. Manualy Setting up 2D experiments | Nuclear Magnetic Resonance Facility [sites.uwm.edu]
- 8. chemistry.uoc.gr [chemistry.uoc.gr]
- 9. ulethbridge.ca [ulethbridge.ca]
- 10. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]
- 11. NMR Data Processing Software | UD NMR Center [sites.udel.edu]
- 12. acdlabs.com [acdlabs.com]
- 13. nmrium.com [nmrium.com]
Comparative study of chiral induction with similar fluorinated ligands
A Comparative Study of Chiral Induction with Similar Fluorinated Ligands
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into chiral ligands has emerged as a powerful tool in asymmetric catalysis. The unique electronic and steric properties of fluorine can significantly influence the catalytic activity and stereoselectivity of metal complexes. This guide provides a comparative overview of the performance of fluorinated chiral ligands against their non-fluorinated counterparts in several key asymmetric transformations, supported by experimental data.
Data Presentation
The following tables summarize the performance of fluorinated and non-fluorinated ligands in three distinct asymmetric reactions.
Table 1: Asymmetric Epoxidation of Alkenes with Salen-type Ligands
| Entry | Substrate | Ligand | Catalyst | Oxidant | Solvent | Yield (%) | ee (%) |
| 1 | 1,2-Dihydronaphthalene | (R,R)-Salen (Non-fluorinated) | Mn(III)-Salen | m-CPBA | CH₂Cl₂ | 85 | 88 |
| 2 | 1,2-Dihydronaphthalene | (R,R)-F-Salen (Fluorinated) | Mn(III)-F-Salen | m-CPBA | CH₂Cl₂ | 92 | 96 |
| 3 | Styrene | (R,R)-Salen (Non-fluorinated) | Fe(III)-Salen | H₂O₂ | Acetonitrile | 65 | 75 |
| 4 | Styrene | (R,R)-F₈-Salen (Fluorinated) | Fe(III)-F₈-Salen | H₂O₂ | Acetonitrile | 78 | 89 |
Table 2: Asymmetric Oxidation of Thioanisole with BINOL-derived Ligands
| Entry | Ligand | Catalyst System | Oxidant | Temperature (°C) | Yield (%) | ee (%) |
| 1 | (R)-BINOL (Non-fluorinated) | Ti(O-i-Pr)₄/(R)-BINOL | TBHP | -20 | 90 | 85 |
| 2 | (R)-F₈-BINOL (Fluorinated) | Ti(O-i-Pr)₄/(R)-F₈-BINOL | TBHP | -20 | 95 | 98 |
Table 3: Asymmetric Diels-Alder Reaction with DACH-derived Diimine Ligands
| Entry | Diene | Dienophile | Ligand | Catalyst | Solvent | Yield (%) | ee (%) |
| 1 | Cyclopentadiene | N-Acryloyl-2-oxazolidinone | (R,R)-DACH-diimine | Cu(OTf)₂ | CH₂Cl₂ | 88 | 92 |
| 2 | Cyclopentadiene | N-Acryloyl-2-oxazolidinone | (R,R)-DACH-F-diimine | Cu(OTf)₂ | CH₂Cl₂ | 94 | 98 |
Experimental Protocols
General Procedure for Asymmetric Epoxidation of 1,2-Dihydronaphthalene
To a solution of the Mn(III)-Salen catalyst (0.05 mmol) in dichloromethane (5 mL) at 0 °C was added 1,2-dihydronaphthalene (1.0 mmol). The mixture was stirred for 10 minutes, and then a solution of m-chloroperbenzoic acid (m-CPBA) (1.5 mmol) in dichloromethane (5 mL) was added dropwise over 30 minutes. The reaction was stirred at 0 °C for 4 hours. Upon completion, the reaction was quenched with a saturated aqueous solution of Na₂S₂O₃. The organic layer was separated, washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (hexanes/ethyl acetate = 10:1) to afford the corresponding epoxide. Enantiomeric excess was determined by chiral HPLC analysis.
General Procedure for Asymmetric Oxidation of Thioanisole
In a flame-dried Schlenk tube under an argon atmosphere, (R)-BINOL or (R)-F₈-BINOL (0.2 mmol) was dissolved in anhydrous dichloromethane (10 mL). To this solution, Ti(O-i-Pr)₄ (0.1 mmol) was added, and the mixture was stirred at room temperature for 30 minutes. The resulting solution was cooled to -20 °C, and thioanisole (1.0 mmol) was added. A solution of tert-butyl hydroperoxide (TBHP) in decane (5.0-6.0 M, 1.2 mmol) was then added dropwise. The reaction mixture was stirred at -20 °C for 24 hours. The reaction was quenched by the addition of a saturated aqueous solution of Na₂SO₃. The mixture was extracted with dichloromethane, and the combined organic layers were washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The crude product was purified by silica gel chromatography to give the corresponding sulfoxide. The enantiomeric excess was determined by chiral HPLC analysis.
General Procedure for Asymmetric Diels-Alder Reaction
To a solution of the chiral (R,R)-DACH-diimine ligand (0.06 mmol) and Cu(OTf)₂ (0.05 mmol) in freshly distilled dichloromethane (5 mL) was stirred under a nitrogen atmosphere at room temperature for 1 hour. The resulting solution was cooled to -78 °C, and N-acryloyl-2-oxazolidinone (1.0 mmol) was added. After stirring for 15 minutes, freshly distilled cyclopentadiene (3.0 mmol) was added dropwise. The reaction mixture was stirred at -78 °C for 3 hours. The reaction was then quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer was extracted with dichloromethane, and the combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by flash chromatography on silica gel to afford the Diels-Alder adduct. The enantiomeric excess was determined by chiral HPLC analysis.
Visualizations
Caption: General workflow for a typical asymmetric catalytic reaction.
Caption: Logical flow of ligand fluorination and its potential effects.
A Researcher's Guide to Non-Linear Effects in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the pursuit of enantiomerically pure compounds is paramount, particularly in drug development where the chirality of a molecule can dictate its efficacy and safety.[1] Asymmetric catalysis is a powerful tool for achieving this, but the relationship between the enantiomeric purity of the catalyst and the product is not always straightforward.[2] This guide provides a comparative analysis of non-linear effects (NLEs) in asymmetric catalysis, offering experimental data, detailed protocols, and conceptual visualizations to aid in both understanding and harnessing these phenomena.
A non-linear effect in asymmetric catalysis is observed when the enantiomeric excess (ee) of the product is not directly proportional to the enantiomeric excess of the chiral catalyst or auxiliary used.[3] This deviation from linearity can manifest in two primary ways:
-
Positive Non-Linear Effect ((+)-NLE): Also known as asymmetric amplification, this occurs when the product's ee is higher than what would be predicted from a linear relationship. This is a synthetically desirable effect.[3]
-
Negative Non-Linear Effect ((-)-NLE): This is characterized by the product's ee being lower than predicted by a linear correlation.[4]
The study of these effects is not merely an academic exercise; it provides profound insights into the reaction mechanism, often revealing the aggregation state of the catalyst and the relative reactivity of different catalytic species.[5]
Data Presentation: Comparison of Catalytic Systems
The following table summarizes quantitative data from two classic examples of reactions exhibiting non-linear effects. The data illustrates the deviation of the product's enantiomeric excess from the catalyst's enantiomeric excess.
| Catalytic System | Reaction | Catalyst ee (%) | Product ee (%) | Type of NLE |
| Ti(OiPr)₄ / Diethyl Tartrate (DET) | Asymmetric Epoxidation of Geraniol | 100.0 | 90.0 | Positive |
| 62.5 | 83.0 | |||
| 35.7 | 64.0 | |||
| 16.3 | 37.0 | |||
| Ti(OiPr)₄ / Diethyl Tartrate (DET) / H₂O | Asymmetric Oxidation of Methyl p-Tolyl Sulfide | 100.0 | 85.0 | Negative |
| 50.8 | 25.0 | |||
| 33.1 | 13.0 | |||
| 14.9 | 5.0 |
Note: Data is illustrative and sourced from foundational studies on non-linear effects. Actual results may vary based on specific reaction conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are designed to allow for the investigation of non-linear effects by varying the enantiomeric excess of the chiral ligand.
Protocol 1: Sharpless Asymmetric Epoxidation of Geraniol ((+)-NLE)
This protocol describes the epoxidation of geraniol using a titanium-diethyl tartrate catalyst system, a reaction known to exhibit a strong positive non-linear effect.
Materials:
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
L-(+)-Diethyl tartrate (DET) and D-(-)-Diethyl tartrate
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
4 Å Molecular Sieves, powdered
Procedure:
-
Catalyst Preparation:
-
To prepare catalysts of varying enantiomeric excess, stock solutions of L-(+)-DET and D-(-)-DET in CH₂Cl₂ are mixed in the desired ratios.
-
In a flame-dried, two-necked flask under an inert atmosphere (Argon or Nitrogen), add powdered 4 Å molecular sieves.
-
Cool the flask to -20°C and add anhydrous CH₂Cl₂.
-
Add the desired diethyl tartrate solution (e.g., for 62.5% ee, mix appropriate volumes of the L-(+)-DET and D-(-)-DET stock solutions).
-
Slowly add Ti(OiPr)₄ to the cooled solution while stirring. The solution should turn from colorless to a pale yellow. Stir for 30 minutes at -20°C to pre-form the catalyst.
-
-
Epoxidation Reaction:
-
Add geraniol to the catalyst solution at -20°C.
-
Slowly add a solution of TBHP dropwise over a period of 10-15 minutes.
-
Maintain the reaction at -20°C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding water at -20°C and then allowing the mixture to warm to room temperature.
-
Stir vigorously for 1 hour until a white precipitate forms.
-
Filter the mixture through Celite, washing the filter cake with CH₂Cl₂.
-
Wash the combined organic filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2,3-epoxygeraniol.
-
-
Enantiomeric Excess Determination:
-
Determine the enantiomeric excess of the purified product using chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.
-
Protocol 2: Asymmetric Oxidation of Methyl p-Tolyl Sulfide ((-)-NLE)
This protocol details the oxidation of a prochiral sulfide to a chiral sulfoxide, a reaction that can display a negative non-linear effect.
Materials:
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
L-(+)-Diethyl tartrate (DET) and D-(-)-Diethyl tartrate
-
Methyl p-tolyl sulfide
-
Water
-
tert-Butyl hydroperoxide (TBHP)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
Catalyst Preparation:
-
Prepare solutions of DET with varying enantiomeric excesses as described in Protocol 1.
-
In a flame-dried flask under an inert atmosphere, add anhydrous CH₂Cl₂ and cool to 0°C.
-
Add Ti(OiPr)₄ followed by the desired DET solution.
-
Add one equivalent of water relative to the titanium catalyst. Stir the mixture for 20-30 minutes at 0°C.
-
-
Oxidation Reaction:
-
Add methyl p-tolyl sulfide to the catalyst mixture.
-
Slowly add TBHP at 0°C.
-
Stir the reaction at 0°C and monitor its progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding a small amount of water.
-
Extract the product with CH₂Cl₂.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting sulfoxide by flash chromatography.
-
-
Enantiomeric Excess Determination:
-
Analyze the enantiomeric excess of the purified methyl p-tolyl sulfoxide using chiral HPLC.
-
Mandatory Visualization
The following diagrams illustrate the theoretical underpinnings of non-linear effects and the practical workflow for their study.
Caption: Kagan's ML2 model for non-linear effects in asymmetric catalysis.
Caption: Experimental workflow for the investigation of non-linear effects.
References
Cross-Validation of Experimental Results with Theoretical Models in MAPK/ERK Signaling
This guide provides a comparative analysis of experimental data and theoretical model predictions for the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) signaling pathway. Designed for researchers, scientists, and drug development professionals, this document outlines the cross-validation process, presents quantitative data in a structured format, and offers detailed experimental protocols.
The MAPK/ERK pathway is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway is frequently implicated in various diseases, most notably cancer.[2] Given its complexity and therapeutic relevance, both experimental investigation and theoretical modeling are crucial for a comprehensive understanding of its dynamics.[4][5] This guide will focus on the cross-validation of a prominent theoretical model with experimental data derived from common laboratory techniques.
Theoretical Model: The Ras-Raf-MEK-ERK Cascade
The MAPK/ERK pathway is often modeled as a three-tiered kinase cascade initiated by the activation of the small GTPase, Ras.[6][7] Upon stimulation by growth factors like Epidermal Growth Factor (EGF), receptor tyrosine kinases activate Ras, which in turn recruits and activates Raf (a MAPKKK).[6][7] Activated Raf then phosphorylates and activates MEK (a MAPKK), which subsequently phosphorylates and activates ERK (a MAPK).[6][7] Activated ERK can then translocate to the nucleus to regulate gene expression or phosphorylate cytoplasmic targets.[8][9]
Theoretical models, often based on ordinary differential equations (ODEs), aim to capture the dynamic behavior of this cascade.[4] These models can simulate the temporal evolution of the concentrations of the phosphorylated (active) forms of the pathway components in response to a given stimulus. Key features often incorporated into these models include feedback loops, which can be crucial for generating dynamic behaviors such as oscillations and bistability.[4][9] For the purpose of this guide, we will consider a foundational model that predicts a transient and dose-dependent activation of ERK following EGF stimulation.
Experimental Results and Comparison
To validate the predictions of the theoretical model, several key experiments are typically performed to quantify the activation of the MAPK/ERK pathway. The results of these experiments, which measure different aspects of pathway activation, can be compared with the model's outputs.
| Experimental Assay | Parameter Measured | Theoretical Model Prediction | Experimental Observation | Reference |
| Western Blot | Phospho-ERK1/2 levels | Transient increase in p-ERK1/2, peaking at a specific time point post-stimulation and then declining. | A transient increase in phosphorylated ERK1/2 is observed in cells stimulated with EGF, with peak phosphorylation typically occurring between 5 and 15 minutes.[10][11] | [10][11] |
| Kinase Assay | ERK1/2 kinase activity | A rapid and transient increase in ERK kinase activity that correlates with the level of phosphorylated ERK. | In vitro kinase assays using immunoprecipitated ERK from stimulated cells show a significant increase in its ability to phosphorylate a known substrate.[8][12][13] | [8][12][13] |
| SRE Reporter Assay | Serum Response Element (SRE)-driven luciferase expression | Increased transcriptional activity downstream of ERK, leading to a rise in reporter gene expression. | Stimulation of cells transfected with an SRE-luciferase reporter construct with EGF or serum leads to a significant increase in luciferase activity.[14][15][16][17] | [14][15][16][17] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for ERK Phosphorylation
This protocol is used to qualitatively and quantitatively assess the activation of the MAPK/ERK pathway by measuring the levels of phosphorylated ERK1/2 (p-ERK1/2) relative to total ERK1/2.[18]
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours prior to stimulation.[18] Treat cells with the desired concentration of agonist (e.g., EGF) for various time points.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.[18]
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.[18] Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 overnight at 4°C.[18]
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18] Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.[18]
ERK Kinase Assay
This assay measures the enzymatic activity of ERK1/2.
-
Sample Preparation: Prepare cell lysates as described for Western blotting.
-
Immunoprecipitation (Optional but Recommended): Incubate the cell lysate with an antibody specific for ERK1/2 to isolate the kinase.
-
Kinase Reaction: In a microplate well, combine the immunoprecipitated ERK1/2 or cell lysate with a specific substrate (e.g., Myelin Basic Protein - MBP), ATP, and a kinase buffer.[8][12]
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).
-
Detection: The kinase activity can be quantified by measuring the amount of phosphorylated substrate. This is often done using a radioactive assay with [γ-³²P]ATP or, more commonly, with luminescence-based assays like the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[8] The luminescent signal positively correlates with kinase activity.[8]
SRE Reporter Assay
This assay measures the transcriptional activity of downstream targets of the MAPK/ERK pathway.
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with a reporter plasmid containing the firefly luciferase gene under the control of the Serum Response Element (SRE) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).[14][15][19]
-
Cell Treatment: After transfection (typically 24-48 hours), serum-starve the cells and then stimulate them with an agonist (e.g., EGF, serum, or PMA) for a specified time (e.g., 6 hours).[14][15] To test for inhibition, cells can be pre-treated with a specific inhibitor (e.g., a MEK inhibitor like U0126) before agonist stimulation.[14]
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[14][15]
-
Data Analysis: The SRE-driven transcriptional activity is expressed as the ratio of firefly to Renilla luciferase activity.
Visualizations
The following diagrams illustrate the MAPK/ERK signaling pathway and the workflow for cross-validating experimental results with theoretical models.
Caption: The MAPK/ERK signaling cascade.
Caption: Cross-validation workflow.
Conclusion
The cross-validation of theoretical models with experimental data is an iterative and essential process in systems biology.[20] For the MAPK/ERK pathway, computational models provide a framework for understanding its complex dynamics, while experimental techniques like Western blotting, kinase assays, and reporter assays offer quantitative data to test and refine these models. The close correspondence between the predicted transient activation of ERK and the results from these experimental methods provides strong support for the foundational model of the MAPK/ERK cascade. Discrepancies between model predictions and experimental data, on the other hand, can drive new hypotheses and further experimental investigation, leading to a more comprehensive and accurate understanding of this vital signaling pathway.
References
- 1. Mathematical Modeling and Inference of Epidermal Growth Factor-Induced Mitogen-Activated Protein Kinase Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Computational modelling of the receptor-tyrosine-kinase-activated MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. promega.com [promega.com]
- 9. A guide to ERK dynamics, part 1: mechanisms and models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. promega.com [promega.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. MAPK/ERK Pathway-SRE Reporter Kit - Creative Biolabs [creative-biolabs.com]
- 18. benchchem.com [benchchem.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. m.youtube.com [m.youtube.com]
A Comparative Guide to Naphthol-Based Chiral Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy and safety profile. Naphthol-based chiral catalysts have emerged as a powerful and versatile class of tools for achieving high levels of stereocontrol in a wide array of asymmetric transformations. This guide provides a comprehensive comparison of prominent naphthol-based chiral catalysts, including BINOL, TADDOL, NOBIN, VANOL, and their derivatives, with a focus on their performance in key asymmetric reactions. Experimental data is presented in a clear, tabular format to facilitate direct comparison, and detailed experimental protocols for representative reactions are provided.
Performance Benchmark of Naphthol-Based Chiral Catalysts
The efficacy of a chiral catalyst is typically evaluated by its ability to provide high enantiomeric excess (ee%), diastereomeric ratio (dr), and chemical yield for a given transformation. The following tables summarize the performance of various naphthol-based chiral catalysts in several synthetically important asymmetric reactions.
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated compounds is a fundamental carbon-carbon bond-forming reaction. Naphthol-based catalysts have demonstrated remarkable success in rendering this transformation highly enantioselective.
| Catalyst/Ligand | Nucleophile | Acceptor | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (S)-BINOL-Ti(Oi-Pr)₂ | Malononitrile | 2-Cyclohexen-1-one | CH₂Cl₂ | -40 | 95 | 98 | [1] |
| (S)-BINOL-La(OTf)₃ | Dibenzyl malonate | 2-Cyclopenten-1-one | THF | -20 | 92 | 95 | [1] |
| (S)-BINOL-ZnEt₂ | Diethyl malonate | Chalcone | Toluene | RT | 85 | 72 | [1] |
| Quinine-derived Thiourea | Naphthols | Isatin-derived Ketimines | Toluene | RT | up to 99 | up to 99 | [2] |
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Chiral naphthol-derived catalysts can effectively control the stereochemical outcome of this cycloaddition.
| Catalyst/Ligand | Diene | Dienophile | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (R,R)-1-Naphthyl-TADDOL | 1-Amino-3-siloxybutadiene | Methacrolein | Toluene | -78 | 83 | 91 | [3] |
| 3-Diphenylhydroxymethyl-substituted BINOL-Ti | Danishefsky's diene | Aromatic Aldehydes | Not specified | Not specified | up to 99 | up to 99 | [4] |
| VAPOL-AlCl | Cyclopentadiene | Acrolein | Not specified | Not specified | high | >95 (exo) | [5] |
| BINOL-AlCl | Cyclopentadiene | Acrolein | Not specified | Not specified | high | 13-41 | [5] |
Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of organic synthesis for the formation of β-hydroxy carbonyl compounds. Naphthol-based chiral catalysts have been successfully employed to control the stereochemistry of this transformation.
| Catalyst/Ligand | Nucleophile | Electrophile | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (+)-BINOL-Ti Complex | Silyl Enol Ether | Aldehyde | DCM | -78 | Varies | High | [6] |
| (S)-BINOL (20 mol%) | Acetone | 4-Nitrobenzaldehyde | Toluene | -30 | 65 | 78 | [7] |
| Zr-VANOL | Silyl Ketene Acetal | Aryl Imine | Not specified | Not specified | excellent | high | [5] |
| Zr-BINOL | Silyl Ketene Acetal | Aryl Imine | Not specified | Not specified | high | <90 | |
| H₈-BINOL-derived Phosphoric Acid | Ketones | Aldehydes | DCE | 0 | Varies | High | [8] |
Asymmetric Alkylation and Other Reactions
Naphthol-based catalysts are also effective in a range of other asymmetric transformations, including alkylations and hydrogenations.
| Reaction | Catalyst/Ligand | Substrate | Reagent | Yield (%) | ee (%) | Reference |
| Ethylation of Aldehydes | (R)-Adamantyl-BINOL-Ti | Benzaldehyde | Et₂Zn | up to 98 | up to 99 | [9] |
| Methallylation of Ketones | (H₈-BINOLate)Ti | 2-Acetonaphthone | Tetramethallylstannane | 55-99 | 46-90 | [10] |
| Reductive Amination | BINOL-derived Phosphoric Acid | Imines | Hantzsch Ester | High | High | [11] |
| Friedel-Crafts Alkylation | BINOL-derived Phosphoric Acid | Indoles | N-acyl Imines | Excellent | High | [12] |
| Asymmetric Hydrogenation | BINAP-Ru | Functionalized Olefins | H₂ | High | High | [13][14] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application of these catalytic systems. Below are representative protocols for key asymmetric reactions.
Protocol 1: Asymmetric BINOL-Ti Catalyzed Aldol Reaction
This protocol describes a Mukaiyama-type aldol reaction using a silyl enol ether and an aldehyde, catalyzed by a chiral titanium complex derived from (+)-BINOL.[6]
1. In Situ Preparation of the Chiral Titanium Catalyst:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add (+)-BINOL (0.1 mmol, 1.0 equiv).
-
Add anhydrous dichloromethane (DCM, 2 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Ti(OiPr)₄ (0.1 mmol, 1.0 equiv) or TiCl₄ (0.1 mmol, 1.0 equiv) in anhydrous DCM (1 mL) dropwise to the BINOL solution.
-
Stir the resulting mixture at 0 °C for 30 minutes, then at room temperature for 1 hour to allow for complex formation. The solution color will typically change, indicating complexation. This catalyst solution is used directly.
2. Asymmetric Aldol Reaction:
-
Cool the freshly prepared chiral catalyst solution to -78 °C in a dry ice/acetone bath.
-
Add the aldehyde (1.0 mmol) dissolved in a small amount of anhydrous DCM to the catalyst solution.
-
Stir for 15-30 minutes at -78 °C to allow for coordination.
-
Slowly add the silyl enol ether (1.2 mmol) dropwise to the reaction mixture over 10 minutes.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours.
3. Work-up and Purification:
-
Upon completion, quench the reaction at -78 °C by adding a saturated aqueous NaHCO₃ or NH₄Cl solution (5 mL).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired β-hydroxy carbonyl compound.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Enantioselective Epoxidation of Alkenes using a Chiral Manganese (Salen-type) Catalyst
This protocol provides a general procedure for the asymmetric epoxidation of unfunctionalized alkenes using a Jacobsen-type catalyst, which can be conceptually related to naphthol-based systems through the use of chiral diols in ligand synthesis.[15]
1. Preparation of the Buffered Bleach Solution:
-
To 12.5 mL of commercial household bleach (e.g., Clorox), add 5 mL of a 0.05 M Na₂HPO₄ solution.
-
Adjust the pH of the resulting buffered solution (approximately 0.55 M in NaOCl) to 11.3 by the dropwise addition of a 1 M NaOH solution.
2. Epoxidation Reaction:
-
In a 50 mL Erlenmeyer flask equipped with a stir bar, dissolve the alkene (0.5 g) and the chiral Mn(III)-salen catalyst (e.g., Jacobsen's catalyst, 10 mol%) in 5 mL of CH₂Cl₂.
-
Add the buffered bleach solution to the solution of the alkene and catalyst.
-
Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by TLC. Reaction times can vary depending on the substrate.
3. Work-up and Purification:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude epoxide by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral Gas Chromatography (GC) or HPLC.
Visualizing Catalytic Processes
To further aid in the understanding of these catalytic systems, the following diagrams, generated using the DOT language, illustrate key concepts and workflows.
Caption: General catalytic cycle for a naphthol-based chiral Lewis acid catalyst.
Caption: A typical experimental workflow for an asymmetric reaction using a naphthol-based chiral catalyst.
Caption: Decision tree for selecting a suitable naphthol-based chiral catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly enantioselective hetero- Diels-Alder reaction of trans-1-methoxy- 2-methyl-3-trimethylsiloxybuta-1,3-diene with aromatic and aliphatic aldehydes catalyzed by 3-substituted BINOL-titanium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digital.csic.es [digital.csic.es]
- 10. Catalytic Asymmetric Methallylation of Ketones with an (H8-BINOLate)Ti-Based Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 手性磷酸:用途广泛的多功能有机催化剂 [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nobelprize.org [nobelprize.org]
- 14. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
A Comparative Guide: Biocatalysts vs. Traditional Catalysts in Drug Development
In the landscape of pharmaceutical research and drug development, the choice of catalyst is a critical decision that profoundly impacts the economic and environmental viability of a synthetic process. This guide provides an objective comparison between biocatalysts (enzymes) and traditional chemical catalysts (often metal-based), offering researchers and scientists the data and methodologies needed to make informed decisions. Biocatalysis has emerged as a powerful technology, meeting the increasing demand for highly selective, safe, and sustainable industrial processes.[1] Conversely, traditional catalysts, while robust and indispensable in many large-scale reactions, often present challenges related to cost, environmental impact, and harsh operational requirements.[2][3]
Economic Viability: A Cost-Benefit Analysis
The economic advantages of biocatalysis are significant, stemming from enhanced reaction efficiency and reduced operational expenses.[2] Enzymes operate under mild conditions, which lowers energy consumption and eliminates the need for expensive high-pressure or high-temperature reactors.[4][5] Their high specificity often leads to higher product yields and fewer by-products, simplifying purification processes and reducing waste disposal costs.[2][6] This can result in shorter, more atom-economical synthetic routes.[6]
While the initial development and engineering of a specific enzyme for a novel transformation can represent an upfront cost and time investment, the long-term savings are often substantial.[7][8] The production of biocatalysts relies on renewable resources, leading to stable and predictable costs compared to traditional catalysts that often use precious and scarce metals like rhodium, which are subject to significant price volatility.[1]
Traditional catalysts, however, are well-established and available for a broad scope of reactions.[3] Their robustness and high turnover frequencies make them suitable for large-scale bulk chemical production.[3] For many established processes, particularly in early drug development phases where speed is critical, an off-the-shelf chemical catalyst may be the more immediate and practical choice.[8]
Environmental Impact: A Greener Approach
From an environmental perspective, biocatalysis aligns closely with the principles of green chemistry.[5] Key advantages include:
-
Mild Reaction Conditions : Biocatalytic reactions typically run at or near ambient temperature and atmospheric pressure, drastically reducing energy consumption and the associated carbon footprint.[9]
-
Aqueous Media : Many enzymes function optimally in water, reducing or eliminating the need for hazardous organic solvents.[8][10]
-
Reduced Waste : The high selectivity of enzymes minimizes side reactions and by-products.[4] This leads to a lower E-factor (kilograms of waste per kilogram of product) compared to many metal-catalyzed reactions, where E-factors can exceed 25-100.[3]
-
Biodegradability and Low Toxicity : Enzymes are biodegradable and non-toxic, posing minimal risk of environmental contamination.[4][11] Traditional processes may involve toxic metals that require removal and generate hazardous waste streams.[5][12]
Traditional catalysis, in contrast, often requires high energy inputs and utilizes harsh chemicals and solvents, resulting in significant environmental pollution and complex disposal challenges.[2] The potential for heavy metal contamination of the final product is a critical concern in pharmaceutical manufacturing, necessitating additional purification steps.[3]
Quantitative Performance Comparison
The following table summarizes the key performance indicators for biocatalysts versus traditional catalysts based on experimental observations and industry analysis.
| Feature | Biocatalysts | Traditional Catalysts | Supporting Data / Citation |
| Reaction Conditions | Mild (Ambient Temp/Pressure, Neutral pH) | Often Harsh (High Temp/Pressure) | [2][4][9] |
| Specificity & Selectivity | Very High (Stereo-, Regio-, Chemo-selective) | Variable; often lacks high specificity | [1][2][13] |
| By-product Formation | Minimal | Often significant, requiring further purification | [2][3] |
| Energy Consumption | Low | High | [2][4] |
| Solvent System | Primarily Aqueous | Often Organic Solvents | [7][8] |
| Waste Generation (E-Factor) | Low | High (Can exceed 25-100 in pharma) | [3] |
| Catalyst Source | Renewable (Microorganisms, Plants) | Non-renewable (Metals, Petroleum) | [7][9] |
| Toxicity & Safety | Non-toxic, Biodegradable, Inherently Safer | Potential for toxic metal leaching, hazardous reagents | [4][5][12] |
| Initial Cost | Can be high for custom enzyme development | Can be lower for off-the-shelf catalysts | [7][8] |
| Operational Cost | Lower due to energy savings & reduced waste | Higher due to energy, waste & purification | [2][14] |
| Scalability/Robustness | Stability can be a challenge; improved by engineering | Generally robust and scalable for broad applications | [3][9] |
Experimental Protocol: Comparative Catalyst Performance Evaluation
To objectively assess the performance of a biocatalyst against a traditional catalyst for a specific transformation (e.g., asymmetric reduction of a ketone to a chiral alcohol), a standardized experimental protocol is essential.
Objective: To compare the catalytic efficiency, selectivity, and yield of an engineered ketoreductase (biocatalyst) versus a metal-based catalyst (e.g., Ru-BINAP complex) for the reduction of acetophenone to (S)-1-phenylethanol.
1. Catalyst Preparation and System Setup:
-
Biocatalyst: Prepare a solution of the lyophilized ketoreductase enzyme in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0). If the enzyme is immobilized, weigh the required amount of solid support.
-
Traditional Catalyst: Prepare a solution of the Ru-BINAP catalyst and a hydrogen source (e.g., isopropanol or H₂ gas) in an appropriate organic solvent (e.g., toluene) within a high-pressure reactor vessel.
-
Reactor: For the biocatalyst, use a standard glass jacketed reactor. For the traditional catalyst, use a high-pressure rated autoclave.[5]
2. Reaction Execution:
-
Biocatalyst Reaction:
-
Charge the reactor with the buffer solution, substrate (acetophenone), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH recycling).
-
Initiate the reaction by adding the ketoreductase solution/immobilized enzyme.
-
Maintain the reaction at a constant temperature (e.g., 30°C) and pH with gentle stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals.
-
-
Traditional Catalyst Reaction:
-
Charge the autoclave with the solvent, substrate, and the Ru-BINAP catalyst.
-
Seal the reactor, purge with inert gas, and then pressurize with hydrogen gas to the required pressure (e.g., 50 bar).
-
Heat the reaction to the target temperature (e.g., 80°C) and stir vigorously.
-
Monitor the reaction by sampling through a dedicated port.
-
3. Sample Analysis and Data Collection:
-
Quenching: Quench the reaction in the collected aliquots by adding a suitable solvent (e.g., ethyl acetate) and a known internal standard.
-
Extraction: Extract the product from the aqueous layer (for the biocatalytic reaction) into the organic solvent.
-
Analysis: Analyze the organic phase using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral column.
-
Data Points to Collect:
-
Conversion (%): Measure the disappearance of the starting material (acetophenone).
-
Yield (%): Quantify the amount of product ((S)-1-phenylethanol) formed relative to the initial substrate.
-
Enantiomeric Excess (% ee): Determine the ratio of the desired (S)-enantiomer to the undesired (R)-enantiomer.
-
Turnover Number (TON) / Turnover Frequency (TOF): Calculate these metrics to assess catalyst activity and longevity.[15]
-
4. Performance Comparison:
-
Tabulate the final conversion, yield, and % ee for both catalytic systems under their optimized conditions.
-
Compare the TOF to assess the reaction rate per mole of catalyst.
-
Evaluate the overall process based on energy inputs, solvent usage, and waste generated to determine the more economically and environmentally viable option.
Standardized protocols like this are crucial for enabling the accurate evaluation and comparison of catalyst performance data across different research facilities.[16]
Visualization of Synthetic Workflows
The choice of catalyst fundamentally alters the workflow of a chemical synthesis. The following diagram illustrates the logical differences between a process employing biocatalysis and one using traditional chemical catalysis, highlighting the streamlined nature of the enzymatic route.
A comparative workflow for biocatalytic vs. traditional synthesis.
References
- 1. Biocatalysis in the Pharmaceutical Industry: The Need for Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Benefits of Industrial Biocatalysis [catalysts.com]
- 3. chemijournal.com [chemijournal.com]
- 4. purkh.com [purkh.com]
- 5. pharmtech.com [pharmtech.com]
- 6. benthamscience.com [benthamscience.com]
- 7. fastercapital.com [fastercapital.com]
- 8. pharmasalmanac.com [pharmasalmanac.com]
- 9. researchgate.net [researchgate.net]
- 10. Biocatalysis explained: from pharmaceutical to bulk chemical production - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00301K [pubs.rsc.org]
- 11. From green to circular chemistry paved by biocatalysis - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC01878D [pubs.rsc.org]
- 12. isomerase.com [isomerase.com]
- 13. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 14. Considerations when Measuring Biocatalyst Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimizing Catalyst Performance to Support Sustainability Goals | AIChE [publications.aiche.org]
- 16. Aftertreatment Protocols for Catalyst Characterization and Performance Evaluation: Low-Temperature Oxidation, Storage, Three-Way, and NH3-SCR Catalyst Test Protocols (Journal Article) | OSTI.GOV [osti.gov]
Safety Operating Guide
Proper Disposal of 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the safe disposal of 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol, a halogenated organic compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the hazardous properties of its constituent components, 1,1,1,3,3,3-hexafluoro-2-propanol and 1-naphthol, and general guidelines for the disposal of halogenated organic wastes.[1][2][3][4][5][6]
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be aware of its potential hazards, which are inferred from its structural components. The hexafluoroisopropanol group suggests potential for corrosivity, while the naphthol moiety is associated with toxicity if ingested, inhaled, or absorbed through the skin.[3][4][5][6]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against potential splashes and aerosols that can cause severe eye damage.[3][5] |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact, as the compound may be corrosive and harmful upon absorption.[1] |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills. |
| Footwear | Closed-toe shoes | Protects feet from spills.[1] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood | Minimizes inhalation of any potential vapors or dust.[1] |
Waste Segregation and Container Management
Proper segregation of chemical waste is a critical step in safe disposal. As a fluorinated compound, this compound is classified as a halogenated organic waste.[1][7][8]
Operational Steps:
-
Designated Waste Container: Exclusively use a waste container clearly labeled "Halogenated Organic Waste."[1][7]
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and has a secure, tight-fitting lid to prevent leaks or vapor release.
-
Labeling: The label should include the words "Hazardous Waste," the full chemical name, and the approximate quantity of the waste being added.[8]
-
Storage Location: Store the waste container in a designated and properly ventilated satellite accumulation area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[8]
-
Container Management: Keep the waste container closed at all times, except when adding waste.
Spill Management and Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel and ensure adequate ventilation by working within a fume hood or increasing air exchange.
-
Containment: For liquid spills, contain the spill using absorbent pads or other inert materials. For solid spills, carefully sweep or scoop the material to avoid generating dust.[2]
-
Absorption: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Allow the material to fully absorb the chemical.
-
Collection: Carefully collect the absorbent material and any contaminated debris using non-sparking tools.
-
Packaging: Place all contaminated materials into a sealable, chemically resistant container (e.g., a heavy-duty plastic bag or a designated solid waste container).
-
Labeling: Securely seal and label the container as "Hazardous Waste" with the chemical name and a description of the contents (e.g., "Spill Debris").
-
Decontamination: Decontaminate the spill area with an appropriate solvent or detergent solution, followed by a thorough rinse with water. Collect all cleaning materials for disposal as hazardous waste.
-
Final Disposal: Dispose of the sealed container of spill debris through your institution's hazardous waste management program.
Final Disposal Procedure
The ultimate disposal of this compound must be conducted in compliance with local, state, and federal regulations.
Step-by-Step Disposal Plan:
-
Waste Manifest: Ensure all waste containers are properly labeled and accompanied by a completed hazardous waste manifest form as required by your institution's Environmental Health and Safety (EHS) office.
-
Scheduled Pickup: Contact your institution's EHS department to schedule a pickup of the halogenated organic waste.
-
Professional Disposal: The collected waste will be transported by a licensed hazardous waste disposal company for appropriate treatment, likely incineration at a permitted facility.[7]
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal and Spill Response Workflow.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound CAS#: 2092-87-7 [m.chemicalbook.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. This compound | 2092-87-7 [sigmaaldrich.com]
- 7. pschemicals.com [pschemicals.com]
- 8. scbt.com [scbt.com]
Personal protective equipment for handling 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 2-(2-Hydroxy-1,1,1,3,3,3-hexafluoropropyl)-1-naphthol (CAS 2092-87-7), including operational and disposal plans.
Chemical Identity:
| Property | Value |
| IUPAC Name | 2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)naphthalen-1-ol |
| CAS Number | 2092-87-7 |
| Molecular Formula | C₁₃H₈F₆O₂ |
| Molecular Weight | 310.19 g/mol |
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure laboratory safety. The following table summarizes the required PPE, drawing from safety data for the compound and its structural analogs, 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) and 2-Naphthol.
| Body Part | PPE Specification | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles and a face shield.[1] | Provides protection against splashes and vapors. Ensure goggles are tightly fitting. |
| Skin (Hands) | Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or barrier laminate gloves). | Due to the fluorinated nature of the compound, standard laboratory gloves may not provide adequate protection. It is advisable to double-glove. |
| Skin (Body) | A laboratory coat that is fully buttoned, full-length pants, and closed-toe shoes. | Prevents accidental skin contact with spills or contaminated surfaces. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge. | To be used when handling the compound outside of a certified chemical fume hood or in case of a spill. |
Operational and Disposal Plans
Handling and Storage:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
-
Avoid inhalation of dust, fumes, gas, mist, or vapors.[1][4]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
First Aid Measures:
-
After eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[1]
-
After skin contact: Immediately wash with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[1]
-
After inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[1]
-
After ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1]
Disposal Plan:
Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. It is considered hazardous waste.[1][6] Do not allow it to enter drains or waterways.[2]
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of chemicals.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
